Perindopril arginine
説明
特性
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O5.C6H14N4O2/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;7-4(5(11)12)2-1-3-10-6(8)9/h12-16,20H,4-11H2,1-3H3,(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t12-,13-,14-,15-,16-;4-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCSJJXKEWBUTI-YDYAIEMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210159 | |
| Record name | Perindopril L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612548-45-5 | |
| Record name | Perindopril L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612548-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perindopril arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612548455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perindopril L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-5-{[amino(imino)methyl]amino}pentanoic acid-(2S,3aS,7aS)-1-[(2S)-2-{[(1S)-1-(ethoxycarbonyl)butyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERINDOPRIL ARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFT5IM1KGB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Endothelial Protective Effects of Perindopril Arginine: An In-Depth In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the in vitro mechanisms by which perindopril (B612348) arginine, an angiotensin-converting enzyme (ACE) inhibitor, exerts its beneficial effects on endothelial function. The endothelium, a critical regulator of vascular homeostasis, is often compromised in cardiovascular diseases. Understanding how pharmacological agents like perindopril arginine directly impact endothelial cells at a molecular and functional level is paramount for the development of novel therapeutic strategies. This document provides a comprehensive overview of key in vitro findings, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Findings: Quantitative Impact of this compound on Endothelial Cells
The in vitro efficacy of this compound in improving endothelial function has been quantified across several key parameters. The following tables summarize the significant changes observed in endothelial cells upon treatment with perindopril.
Table 1: Effects of this compound on Endothelial Function Markers In Vitro
| Parameter | Cell Type | Treatment | Result | Reference |
| eNOS Protein Expression | HUVEC | Perindopril | ▲ 19% increase | [1][2] |
| eNOS Activity | HUVEC | Perindopril | ▲ 27% increase | [1][2] |
| Nitrite (B80452)/Nitrate Levels (NO production) | HUVEC | Perindopril | ▲ Significant increase (P < 0.05) | [1][2] |
| Angiotensin II Levels | HUVEC | Perindopril | ▼ Significant reduction (P < 0.05) | [1][2] |
| Bradykinin (B550075) Levels | HUVEC | Perindopril | ▲ Significant increase (P < 0.05) | [1][2] |
HUVEC: Human Umbilical Vein Endothelial Cells
Table 2: Effects of this compound on Endothelial Cell Apoptosis and Adhesion Molecules In Vitro
| Parameter | Cell Type | Treatment | Result | Reference |
| Apoptosis Rate | HUVEC | Perindopril | ▼ 31% reduction (P < 0.05) | [1][2] |
| VEGF mRNA Expression | BNL-HCC | Perindoprilat | ▼ Significant inhibition | [3] |
| Endothelial Cell Tubule Formation | In vitro model | Perindoprilat | ▼ Suppression | [3] |
BNL-HCC: Murine Hepatocellular Carcinoma Cell Line (used in an angiogenesis study)
Key Signaling Pathways Modulated by this compound
This compound's effects on endothelial function are primarily mediated through two interconnected signaling pathways: the inhibition of the Renin-Angiotensin System (RAS) and the potentiation of the Kallikrein-Kinin System (KKS).
Inhibition of Angiotensin II Formation and Signaling
Perindopril, through its active metabolite perindoprilat, inhibits ACE, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor and pro-inflammatory molecule. This reduction in angiotensin II alleviates its detrimental effects on the endothelium.
Figure 1. Perindopril's inhibition of the renin-angiotensin system.
Potentiation of Bradykinin Signaling
By inhibiting ACE, perindopril also prevents the degradation of bradykinin, a vasodilator peptide.[4] Increased bradykinin levels lead to the activation of bradykinin B2 receptors on endothelial cells, stimulating the production of nitric oxide (NO) and other vasodilatory factors.[5][6]
Figure 2. Perindopril's potentiation of the kallikrein-kinin system.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the effects of this compound, this section provides detailed methodologies for key in vitro experiments.
Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for in vitro studies of endothelial function.
-
Culture Medium: Endothelial Cell Growth Medium supplemented with fetal bovine serum (FBS), endothelial cell growth supplement (ECGS), and antibiotics (penicillin/streptomycin).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay indirectly measures NO production by quantifying its stable breakdown products, nitrite and nitrate.
-
Principle: A colorimetric assay based on the Griess reaction.
-
Procedure:
-
Plate HUVECs in 96-well plates and allow them to adhere.
-
Treat cells with this compound at desired concentrations for the specified duration.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate nitrite concentration using a sodium nitrite standard curve.
-
Figure 3. Experimental workflow for the Griess assay.
eNOS Activity Assay
This assay measures the enzymatic activity of eNOS by quantifying the conversion of L-arginine to L-citrulline.
-
Principle: Radiometric assay tracking the conversion of [³H]L-arginine to [³H]L-citrulline.
-
Procedure:
-
Lyse treated HUVECs to obtain cell homogenates.
-
Incubate the cell lysate with a reaction mixture containing [³H]L-arginine, NADPH, and other cofactors.
-
Stop the reaction and separate [³H]L-citrulline from unreacted [³H]L-arginine using ion-exchange chromatography.
-
Quantify the amount of [³H]L-citrulline using a scintillation counter.
-
eNOS activity is expressed as pmol of L-citrulline formed per mg of protein per minute.
-
Western Blot for eNOS Protein Expression
This technique is used to detect and quantify the amount of eNOS protein in cell lysates.
-
Procedure:
-
Lyse HUVECs and determine protein concentration.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for eNOS.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
-
Endothelial Cell Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Treat HUVECs with this compound.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of a quantitative RT-pCR for detection of vascular cell adhesion molecule-1 transcripts in endothelial cells after stimulation with advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of bradykinin B2 receptor and dopamine D2 receptor on the oxidative stress, inflammatory response, and apoptotic process in human endothelial cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Impact of Perindopril Arginine on Reactive Oxygen Species Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perindopril (B612348), an angiotensin-converting enzyme (ACE) inhibitor, is widely recognized for its therapeutic effects in cardiovascular diseases. Its arginine salt, perindopril arginine, offers enhanced stability. Beyond its primary role in blood pressure regulation, perindopril exerts significant antioxidant effects by modulating the production of reactive oxygen species (ROS). This technical guide provides an in-depth analysis of the mechanisms by which this compound influences ROS generation, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the core signaling pathways. The evidence presented underscores the pleiotropic benefits of perindopril in mitigating oxidative stress, a key pathological factor in cardiovascular and related diseases.
Core Mechanisms of Action
This compound's impact on ROS production is multifactorial, primarily revolving around its inhibition of the renin-angiotensin system (RAS) and its potentiation of the bradykinin-nitric oxide pathway.
1.1. Inhibition of the Renin-Angiotensin System and NADPH Oxidase:
Perindopril inhibits ACE, the enzyme responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent pro-oxidant that stimulates ROS production, primarily through the activation of NADPH oxidase (Nox) enzymes in various tissues, including the vasculature and the heart. By reducing angiotensin II levels, perindopril attenuates NADPH oxidase activity, leading to a significant decrease in superoxide (B77818) (O₂⁻) production.[1][2]
1.2. Potentiation of the Bradykinin-Nitric Oxide Pathway:
ACE is also responsible for the degradation of bradykinin, a vasodilator peptide. By inhibiting ACE, perindopril increases the bioavailability of bradykinin.[2] Bradykinin binds to its B2 receptor on endothelial cells, initiating a signaling cascade that leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[3][4] This results in increased production of nitric oxide (NO), a molecule with potent vasodilatory and antioxidant properties. NO can directly scavenge superoxide radicals, thereby reducing oxidative stress.
Quantitative Data on this compound's Impact on ROS and Related Biomarkers
The antioxidant effects of perindopril have been quantified in numerous studies. The following tables summarize key findings on its impact on angiotensin II levels, markers of oxidative stress, and antioxidant enzyme activity.
| Table 1: Effect of Perindopril on Angiotensin II Levels | ||
| Study Population/Model | Perindopril Dosage | Reduction in Angiotensin II Levels |
| Patients with Coronary Heart Disease | 4 mg/day for up to 5 weeks | 57% reduction in plasma angiotensin II to angiotensin I ratio[2] |
| Patients with Heart Failure | 4 mg/day | Significant suppression of cardiac angiotensin II production[5] |
| Table 2: Effect of Perindopril on Markers of Oxidative Stress | |||
| Marker | Study Population/Model | Perindopril Dosage | Observed Effect |
| Malondialdehyde (MDA) | Rats with intestinal inflammation | 1, 2, and 4 mg/kg/day | Dose-dependent reduction in intestinal MDA levels[6] |
| Thiobarbituric Acid Reactive Substances (TBARS) | Rats with sepsis-induced myocardial dysfunction | 2 mg/kg | Significant decrease in heart tissue TBARS levels[7] |
| Reactive Oxygen Species (ROS) | Rats with isoproterenol-induced cardiomyopathy | Not specified | Markedly reduced myocardial ROS production[1] |
| Table 3: Effect of Perindopril on Antioxidant Enzyme Activity and eNOS Expression | |||
| Enzyme/Protein | Study Population/Model | Perindopril Dosage | Observed Effect |
| Superoxide Dismutase (SOD) | Rats with intestinal inflammation | 1, 2, and 4 mg/kg/day | Boosted intestinal SOD activity[6] |
| Glutathione (GSH) | Rats with intestinal inflammation | 1, 2, and 4 mg/kg/day | Boosted intestinal GSH levels[6] |
| Endothelial Nitric Oxide Synthase (eNOS) | Patients with Coronary Artery Disease | 8 mg/day for 1 year | 19% increase in protein expression and 27% increase in activity[8] |
| Endothelial Nitric Oxide Synthase (eNOS) | Patients with Coronary Heart Disease | 4 mg/day for up to 5 weeks | Apparent increase in eNOS expression[2] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in the context of ROS production.
Figure 1: Perindopril's inhibition of the Angiotensin II pathway and subsequent reduction in ROS production.
Figure 2: Perindopril's potentiation of the Bradykinin-eNOS pathway, leading to increased NO production.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Measurement of Malondialdehyde (MDA) using Thiobarbituric Acid Reactive Substances (TBARS) Assay
Principle: This assay measures MDA, a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be quantified spectrophotometrically.[9]
Materials:
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT) solution (2% in ethanol)
-
MDA standard (1,1,3,3-Tetramethoxypropane)
-
Microplate reader
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: To 100 µL of plasma or tissue homogenate, add 10 µL of BHT solution to prevent further oxidation.
-
Protein Precipitation: Add 200 µL of ice-cold 10% TCA to each tube. Vortex and incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge the samples at 2,200 x g for 15 minutes at 4°C.
-
Reaction: Carefully transfer 200 µL of the supernatant to a new tube. Add 200 µL of 0.67% TBA solution.
-
Incubation: Incubate the tubes in a boiling water bath (95-100°C) for 15 minutes.
-
Cooling: Cool the tubes on ice for 10 minutes to stop the reaction.
-
Measurement: Measure the absorbance of the supernatant at 532 nm using a microplate reader.
-
Quantification: Calculate the MDA concentration using a standard curve prepared from the MDA standard.
Superoxide Dismutase (SOD) Activity Assay
Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to a formazan (B1609692) dye. SOD activity is measured by its ability to inhibit this reaction.[4][10]
Materials:
-
SOD Assay Kit (containing WST-1, enzyme working solution, and dilution buffer)
-
Microplate reader
-
Tissue homogenate or cell lysate samples
Procedure:
-
Sample Preparation: Prepare tissue homogenates or cell lysates in an appropriate buffer. Centrifuge to remove debris. Dilute samples as necessary with the provided dilution buffer.
-
Assay Reaction: In a 96-well plate, add 20 µL of the sample or SOD standard to each well.
-
Add 200 µL of WST working solution to each well.
-
Initiate the reaction by adding 20 µL of the enzyme working solution (e.g., xanthine (B1682287) oxidase) to each well, except for the blank.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the SOD activity as the percentage of inhibition of the WST-1 reduction rate. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of WST-1 reduction by 50%.
Measurement of NADPH Oxidase Activity using Lucigenin (B191737) Chemiluminescence
Principle: This assay measures the superoxide production by NADPH oxidase. Lucigenin acts as a chemiluminescent probe that emits light upon reaction with superoxide.[11]
Materials:
-
Lucigenin solution
-
NADPH
-
Tissue homogenates (e.g., vascular tissue)
-
Luminometer or microplate reader with chemiluminescence detection
-
Physiological salt solution (e.g., Krebs-HEPES buffer)
Procedure:
-
Tissue Preparation: Freshly isolated tissues are homogenized in an ice-cold lysis buffer.
-
Assay Setup: In a 96-well white plate, add the tissue homogenate to each well.
-
Add the lucigenin solution to a final concentration of 5 µM.
-
Baseline Measurement: Measure the baseline chemiluminescence for a few minutes.
-
Reaction Initiation: Add NADPH to a final concentration of 100 µM to initiate the reaction.
-
Measurement: Immediately begin measuring the chemiluminescence signal over time using a luminometer.
-
Data Analysis: The rate of superoxide production is proportional to the increase in chemiluminescence and is typically expressed as relative light units (RLU) per milligram of protein per minute.
Quantification of Angiotensin II by Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: A competitive ELISA is used to quantify angiotensin II levels in plasma or serum. In this assay, angiotensin II in the sample competes with a labeled angiotensin II for binding to a limited number of antibodies coated on the microplate.[1]
Materials:
-
Angiotensin II ELISA kit (containing pre-coated microplate, detection antibody, standards, and buffers)
-
Microplate reader
-
Plasma or serum samples
Procedure:
-
Sample and Standard Preparation: Prepare a series of angiotensin II standards and dilute the plasma/serum samples according to the kit instructions.
-
Assay: Add 50 µL of the standard or sample to the appropriate wells of the antibody-coated microplate.
-
Immediately add 50 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 45-60 minutes at 37°C.
-
Washing: Aspirate the liquid and wash the wells three times with the provided wash buffer.
-
Conjugate Addition: Add 100 µL of Avidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.
-
Washing: Repeat the wash step five times.
-
Substrate Reaction: Add 90 µL of TMB substrate and incubate in the dark for 15-20 minutes at 37°C.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: The concentration of angiotensin II in the samples is inversely proportional to the absorbance and is determined from the standard curve.
Western Blot Analysis of eNOS and Phosphorylated eNOS (p-eNOS)
Principle: This technique is used to detect and quantify the expression levels of total eNOS and its activated (phosphorylated) form in cell or tissue lysates.
Materials:
-
Primary antibodies (anti-eNOS and anti-p-eNOS)
-
HRP-conjugated secondary antibody
-
Protein lysis buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse endothelial cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-eNOS or anti-p-eNOS) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-eNOS signal to the total eNOS signal to determine the extent of eNOS activation.
Conclusion
This compound effectively mitigates oxidative stress by targeting key pathways involved in the production of reactive oxygen species. Its dual action of inhibiting the pro-oxidant angiotensin II pathway and potentiating the antioxidant bradykinin-nitric oxide pathway provides a robust mechanism for improving endothelial function and reducing ROS-mediated cellular damage. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the antioxidant properties of perindopril and other cardiovascular therapies. Further research into the nuanced molecular interactions and long-term clinical outcomes of perindopril's impact on oxidative stress will continue to enhance our understanding and application of this important therapeutic agent.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. ACE inhibition with perindopril and endothelial function. Results of a substudy of the EUROPA study: PERTINENT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. nwlifescience.com [nwlifescience.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. mmpc.org [mmpc.org]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Identification of the NADPH Oxidase (Nox) Subtype and the Source of Superoxide Production in the Micturition Centre - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Perindopril Arginine and the Bradykinin Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between the angiotensin-converting enzyme (ACE) inhibitor, perindopril (B612348) arginine, and the bradykinin (B550075) signaling pathway. Perindopril, a prodrug, is metabolized in the liver to its active form, perindoprilat (B1679611), a potent inhibitor of ACE.[1] By inhibiting ACE, perindoprilat not only curtails the production of the vasoconstrictor angiotensin II but also prevents the degradation of the vasodilator bradykinin, leading to its accumulation.[2][3] This dual action underlies both the therapeutic antihypertensive effects and some of the characteristic side effects of ACE inhibitors. This guide provides a comprehensive overview of the core mechanisms, quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the interaction of perindoprilat with ACE and the downstream effects on the bradykinin and nitric oxide signaling pathways.
| Parameter | Value | Species/Matrix | Method | Reference |
| Association Constant (Ka) | 2.8 x 10⁹ M⁻¹ | Human Serum | Equilibrium Dialysis | [4] |
| Dissociation Constant (Kd) | ~0.36 nM (Calculated from Ka) | Human Serum | Equilibrium Dialysis | [4] |
| IC₅₀ | ~2.9 nM | Human Serum (Severe Renal Failure) | Not Specified | [4] |
| IC₅₀ | ~4.7 nM | Human Serum (Moderate Renal Failure) | Not Specified | [4] |
| Plasma ACE Reduction | ~70% | Human Patients | In vivo study | [5][6] |
| Plasma Ang II:Ang I Ratio Reduction | ~57% | Human Patients | In vivo study | [5][6] |
| Vascular ACE Reduction | ~35% (in endothelium and adventitia) | Human Patients | In vitro autoradiography | [5][6] |
Table 1: Perindoprilat-ACE Interaction and In Vivo Efficacy. This table presents the binding affinity and inhibitory concentration of perindoprilat for angiotensin-converting enzyme, along with observed reductions in ACE activity and angiotensin II levels in human subjects.
| Parameter | Observation | Species/Matrix | Method | Reference |
| eNOS Expression | Increased in endothelium | Human Patients | Immunocytochemistry | [5][7] |
| iNOS Expression | Increased in vascular smooth muscle cells | Human Patients | Immunocytochemistry | [5][7] |
| Bradykinin B2 Receptor Agonist EC₅₀ (Bradykinin) | 2.18 x 10⁻⁹ M | Human Cell Line | Calcium Flux Assay | [8] |
Table 2: Effects of Perindopril and Bradykinin on Downstream Signaling. This table highlights the impact of perindopril treatment on the expression of nitric oxide synthase isoforms and provides the effective concentration for bradykinin-induced B2 receptor activation.
Signaling Pathways and Mechanism of Action
Perindopril's therapeutic effects are intrinsically linked to its influence on the bradykinin signaling pathway. By inhibiting ACE (also known as kininase II), perindopril prevents the breakdown of bradykinin.[3] Elevated bradykinin levels lead to the activation of bradykinin B2 receptors, which are constitutively expressed in various tissues, including endothelial cells.[2][9]
Activation of the B2 receptor, a G-protein coupled receptor (GPCR), triggers two primary signaling cascades through its coupling with Gαq and Gαi proteins.[9] The Gαq pathway stimulates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] This leads to the release of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC).[9] The increase in intracellular calcium stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a potent vasodilator. Concurrently, the Gαi pathway inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[9]
Figure 1: Mechanism of Action of this compound. This diagram illustrates how perindoprilat inhibits ACE, leading to decreased angiotensin II and increased bradykinin, ultimately promoting vasodilation.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on the bradykinin signaling pathway.
Spectrophotometric ACE Inhibition Assay
This assay quantifies the inhibitory effect of perindoprilat on ACE activity by measuring the enzymatic cleavage of a synthetic substrate.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Perindoprilat
-
Substrate: Hippuryl-Histidyl-Leucine (HHL)
-
Assay Buffer: 100 mM Sodium Borate Buffer with 300 mM NaCl, pH 8.3
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in the assay buffer.
-
Create serial dilutions of perindoprilat in the assay buffer to determine the IC₅₀ value.
-
Prepare a solution of HHL in the assay buffer.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, mix a defined volume of the ACE solution with an equal volume of either the perindoprilat dilution or buffer (for the control).
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding a specific volume of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding a volume of 1 M HCl.
-
Extract the product, hippuric acid, by adding ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases.
-
-
Measurement:
-
Carefully transfer the upper ethyl acetate layer to a clean tube and evaporate the solvent.
-
Reconstitute the dried hippuric acid in the assay buffer.
-
Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each perindoprilat concentration.
-
Plot the percentage of inhibition against the logarithm of the perindoprilat concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[4]
-
Quantification of Bradykinin in Human Plasma by LC-MS/MS
This method allows for the sensitive and specific quantification of bradykinin levels in plasma samples.
Materials:
-
Human plasma collected in EDTA tubes containing protease inhibitors
-
Bradykinin standard
-
Stable isotope-labeled bradykinin internal standard (IS)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis WCX)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Protocol:
-
Sample Collection and Preparation:
-
Collect blood in tubes containing EDTA and a cocktail of protease inhibitors to prevent ex vivo bradykinin formation.
-
Centrifuge to obtain plasma and store at -80°C until analysis.
-
Thaw plasma samples on ice.
-
Spike samples with the internal standard.
-
Pre-treat plasma with a basic solution to facilitate bradykinin retention during SPE.[10]
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges according to the manufacturer's protocol.
-
Load the pre-treated plasma samples onto the cartridges.
-
Wash the cartridges with appropriate solutions to remove interferences (e.g., a solution containing 10% acetonitrile).[10]
-
Elute bradykinin from the cartridges using an appropriate elution solvent.
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable C18 column and a gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).
-
Detect and quantify bradykinin and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion for bradykinin (3+) is m/z 354.18, and a common fragment for quantification is m/z 419.18.[11]
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of bradykinin to the internal standard against the concentration of the bradykinin standards.
-
Determine the concentration of bradykinin in the plasma samples by interpolating their peak area ratios from the standard curve.
-
Bradykinin B2 Receptor Binding Assay
This competitive radioligand binding assay determines the affinity of compounds for the bradykinin B2 receptor.
Materials:
-
Cell membranes expressing the human Bradykinin B2 receptor
-
Radioligand: [³H]-Bradykinin
-
Non-labeled competitor compound (e.g., Anatibant or unlabeled bradykinin)
-
Binding Buffer (e.g., 25 mM TES, 1 mM DTT, 1 mg/ml BSA, pH 6.8)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and counter
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the binding buffer, cell membranes, and [³H]-Bradykinin at a concentration near its Kd.
-
For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled bradykinin.
-
For competition binding, add serial dilutions of the test compound (e.g., perindoprilat, to test for off-target effects, or a known B2 antagonist as a control).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Measurement:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ and subsequently the Ki value of the test compound.[9]
-
Experimental Workflow Visualization
The following diagram outlines a logical workflow for investigating the effects of this compound on the bradykinin signaling pathway.
Figure 2: Experimental Workflow. This flowchart provides a structured approach for investigating the impact of this compound on the bradykinin signaling pathway, from initial in vitro characterization to in vivo validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of bradykinin in mediating vascular effects of angiotensin-converting enzyme inhibitors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. innoprot.com [innoprot.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. waters.com [waters.com]
Perindopril Arginine's Role in Modulating Nitric Oxide Synthase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perindopril (B612348), an angiotensin-converting enzyme (ACE) inhibitor, plays a crucial role in cardiovascular therapeutics, not only by modulating the renin-angiotensin system but also by significantly influencing the nitric oxide synthase (NOS) pathways. This guide provides a comprehensive technical overview of the mechanisms by which perindopril arginine modulates the activity and expression of endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS). Through the inhibition of ACE, perindopril increases the bioavailability of bradykinin (B550075), a potent stimulator of eNOS activity via the B2 receptor, leading to enhanced nitric oxide (NO) production. This is primarily mediated through the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade. Furthermore, studies indicate that perindopril treatment is associated with an upregulation of both eNOS and iNOS expression in vascular tissues. This guide synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows.
Introduction: The Intersection of the Renin-Angiotensin System and Nitric Oxide Signaling
The vascular endothelium is a critical regulator of cardiovascular homeostasis, with nitric oxide (NO) being a key signaling molecule in this process. Produced by nitric oxide synthase (NOS) enzymes, NO is a potent vasodilator, inhibits platelet aggregation, and prevents leukocyte adhesion to the vascular wall. There are three main isoforms of NOS: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). The endothelial isoform, eNOS, is constitutively expressed in endothelial cells and is a primary source of vascular NO.
The renin-angiotensin system (RAS) is a hormonal cascade that regulates blood pressure and fluid balance. A key effector molecule of this system, angiotensin II, promotes vasoconstriction and has pro-inflammatory and pro-thrombotic effects, many of which are counteracted by the actions of NO. Angiotensin-converting enzyme (ACE) inhibitors, such as perindopril, are cornerstone therapies for hypertension and heart failure. Their primary mechanism of action is the inhibition of ACE, which converts angiotensin I to the potent vasoconstrictor angiotensin II.
However, the beneficial effects of ACE inhibitors extend beyond the mere reduction of angiotensin II levels. ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, perindopril increases the local concentration of bradykinin, which in turn stimulates eNOS to produce more NO. This dual action of reducing a vasoconstrictor and potentiating a vasodilator pathway makes perindopril a particularly effective agent in improving endothelial function.
Modulation of Endothelial Nitric Oxide Synthase (eNOS)
Perindopril enhances eNOS activity and expression through a multi-faceted mechanism, primarily driven by the potentiation of bradykinin signaling.
The Bradykinin-B2 Receptor-eNOS Activation Pathway
The increased bioavailability of bradykinin due to ACE inhibition is central to perindopril's effect on eNOS. Bradykinin binds to its B2 receptor on endothelial cells, initiating a signaling cascade that leads to the activation of eNOS.[1] This process involves the activation of Phosphatidylinositol 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt (also known as protein kinase B). Activated Akt then phosphorylates eNOS at its serine 1177 residue, a key step in increasing its enzymatic activity and subsequent NO production.[2][3]
References
Cellular Uptake and Transport Mechanisms of Perindopril Arginine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perindopril (B612348) arginine is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and heart failure.[1][2] It is a prodrug that undergoes hydrolysis in the liver to its active metabolite, perindoprilat (B1679611), which is responsible for the therapeutic effects.[3][4] Perindopril arginine is classified as a Biopharmaceutics Classification System (BCS) Class 3 drug, characterized by high solubility and low permeability.[5] The low permeability suggests that its absorption and disposition are significantly influenced by cellular transport mechanisms. This guide provides a comprehensive overview of the current understanding of the cellular uptake and transport of this compound and its active metabolite, perindoprilat.
Physicochemical and Pharmacokinetic Properties
This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within approximately one hour.[5] The absolute oral bioavailability of perindopril is about 75%, while the bioavailability of its active metabolite, perindoprilat, is approximately 25%.[5] Perindoprilat is detectable in plasma within 30 minutes, with peak concentrations achieved between 3 to 7 hours.[5]
| Parameter | This compound | Perindoprilat | Reference |
| Time to Peak Plasma Concentration (tmax) | ~1 hour | 3 - 7 hours | [5] |
| Absolute Bioavailability | ~75% | ~25% | [5] |
| Plasma Half-life (t1/2) | 0.8 - 1.0 hours | 5 - 11 hours | [5] |
Cellular Transport Mechanisms
The transport of this compound and perindoprilat across cellular membranes is a complex process involving both passive diffusion and carrier-mediated transport. Due to its low intrinsic permeability, the role of transporters is crucial for its absorption and elimination.
Intestinal Absorption
The intestinal epithelium is the primary site for the absorption of orally administered drugs. Studies using Caco-2 cell monolayers, a well-established in vitro model of the human intestinal barrier, have shown that this compound has poor permeability.[6][7] This suggests that its transport is not solely dependent on passive diffusion and likely involves membrane transporters.
3.1.1 Passive Diffusion
Studies using artificial phospholipid membranes (PermeaPad) have demonstrated that this compound can undergo passive diffusion. However, its permeability is significantly lower compared to highly permeable compounds, which is attributed to its high molecular weight and ionization at physiological pH.[6]
3.1.2 Carrier-Mediated Transport
Several transporter families are expressed in the intestinal epithelium and may be involved in the uptake of perindopril and perindoprilat.
-
Peptide Transporters (PEPT1 and PEPT2): The role of PEPT1 and PEPT2 in the transport of ACE inhibitors is a subject of ongoing investigation with some conflicting reports. Some studies suggest that perindopril and perindoprilat have a medium to low affinity for these transporters.[8][9] Inhibition studies have shown that perindopril can inhibit the uptake of the PEPT1 substrate Gly-Sar, with reported Ki values that indicate a weak to moderate interaction.
-
Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs): It has been suggested that members of the organic anion-transporting family (SLC21 and SLC22) may be involved in the membrane transport of ACE inhibitors.[6] While direct evidence for perindoprilat is limited, studies on the structurally similar ACE inhibitor metabolite, enalaprilat, have shown that it is a substrate for OAT3 and to a lesser extent, OAT1. This suggests that OATs could play a role in the intestinal absorption and subsequent renal elimination of perindoprilat.
Renal Excretion
The kidneys are the primary route of elimination for perindoprilat.[4] This process involves glomerular filtration and active tubular secretion, the latter being mediated by transporters in the proximal tubule cells.
-
Organic Anion Transporters (OATs): OAT1 and OAT3 are key transporters located on the basolateral membrane of renal proximal tubule cells and are responsible for the uptake of a wide range of organic anions from the blood into the tubular cells for subsequent secretion into the urine. Given that the active metabolites of other ACE inhibitors are substrates for OATs, it is highly probable that perindoprilat is also transported by these proteins.
-
Efflux Transporters: Efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), are located on the apical membrane of renal proximal tubule cells and mediate the excretion of drugs into the urine. While direct studies on perindoprilat are lacking, these transporters are known to handle a broad range of substrates and could potentially be involved in its renal efflux.
Quantitative Data on Transport
The following tables summarize the available quantitative data on the permeability and transporter interactions of this compound and related compounds.
| Compound | Cell Line/System | Apparent Permeability Coefficient (Papp) (cm/s) | Concentration | Reference |
| This compound | Caco-2 | 1.94 x 10⁻⁶ | 2.0 mg/mL | [6] |
| This compound | Caco-2 | 0.72 x 10⁻⁶ | 1.0 mg/mL | [6] |
| This compound | PermeaPad (pH 6.8) | 43.9 x 10⁻⁶ | 2.0 mg/mL | [6] |
| This compound | PermeaPad (pH 7.4) | 35.7 x 10⁻⁶ | 1.0 mg/mL | [6] |
| ACE Inhibitor | Transporter | Ki (mM) for Gly-Sar Uptake Inhibition | Reference |
| Perindopril | PEPT1 (Caco-2 cells) | > 5 | [8][9] |
| Perindoprilat | PEPT1 (Caco-2 cells) | > 5 | [8][9] |
| Perindopril | PEPT2 (SKPT cells) | > 1 | [8][9] |
| Perindoprilat | PEPT2 (SKPT cells) | 0.1 - 1 | [8][9] |
| Compound | Transporter | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Enalaprilat | hOAT1 | 148.8 ± 25.7 | 102.8 ± 7.9 | Enalaprilat data is used as a proxy due to lack of direct perindoprilat data. |
| Enalaprilat | hOAT3 | 38.6 ± 6.9 | 165.7 ± 9.8 | Enalaprilat data is used as a proxy due to lack of direct perindoprilat data. |
Signaling Pathways
While specific signaling pathways that directly regulate the transporters of this compound and perindoprilat have not been extensively studied, research on the regulation of OATs and OATPs provides potential mechanisms.
-
Protein Kinase C (PKC) and Protein Kinase A (PKA): The activity of OATs can be modulated by phosphorylation through PKC and PKA signaling pathways. Activation of these kinases can lead to changes in transporter trafficking and activity.
-
Janus Tyrosine Kinase 2 (JAK2): Inhibition of the JAK2 signaling pathway has been shown to affect OAT3 expression and activity.
-
ACE Inhibition and Insulin (B600854) Signaling: ACE inhibitors have been shown to upregulate components of the insulin signaling pathway, which in turn can influence glucose transport. While a direct link to perindoprilat transporters has not been established, this highlights a potential area for further investigation.
-
Perindopril and Inflammatory Signaling: Perindopril has been shown to suppress inflammatory signaling pathways such as NF-κB and JAK-1/STAT3 in the context of cadmium-induced nephrotoxicity. These pathways are known to regulate the expression of various proteins, potentially including drug transporters.
Below is a conceptual diagram illustrating potential regulatory pathways for an organic anion transporter.
Experimental Protocols
This section details the methodologies for key experiments used to investigate the cellular uptake and transport of this compound.
Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of a compound.
6.1.1 Cell Culture
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
The integrity of the cell monolayer is monitored by measuring the transepithelial electrical resistance (TEER). A TEER value above a certain threshold (e.g., 300 Ω·cm²) indicates a confluent and tight monolayer.
6.1.2 Permeability Experiment
-
The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES buffer, pH 7.4).
-
The test compound (this compound) is dissolved in the transport buffer at the desired concentration and added to the apical (A) or basolateral (B) chamber.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the samples is quantified using a suitable analytical method, such as LC-MS/MS.
6.1.3 Data Analysis The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (μg/s).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber (μg/mL).
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.
Vesicular Transport Assay
This assay is used to directly measure the transport of a compound by specific uptake (SLC) or efflux (ABC) transporters expressed in membrane vesicles.
6.2.1 Vesicle Preparation
-
HEK293 cells are transfected to overexpress the transporter of interest (e.g., OAT1, OAT3, P-gp, MRP2).
-
Membrane vesicles are prepared from these cells by homogenization and differential centrifugation.
6.2.2 Transport Experiment
-
The membrane vesicles are pre-incubated with a buffer.
-
The transport reaction is initiated by adding the radiolabeled test compound (or a fluorescent substrate) and either ATP (for ABC transporters) or an appropriate ion gradient (for SLC transporters). A control reaction is run with AMP instead of ATP for ABC transporters.
-
The reaction is stopped at various time points by adding an ice-cold stop solution and rapid filtration through a filter membrane to separate the vesicles from the incubation medium.
-
The amount of radioactivity or fluorescence retained on the filter (representing the compound transported into the vesicles) is measured.
6.2.3 Data Analysis
-
The ATP-dependent transport is calculated by subtracting the transport in the presence of AMP from that in the presence of ATP.
-
Kinetic parameters (Km and Vmax) can be determined by measuring the initial uptake rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
For inhibition studies, the IC₅₀ value is determined by measuring the transport of a known substrate in the presence of varying concentrations of the inhibitor (perindopril or perindoprilat). The Ki value can then be calculated.
Conclusion
The cellular uptake and transport of this compound and its active metabolite, perindoprilat, are critical determinants of its pharmacokinetic profile and therapeutic efficacy. While it is established that this compound has low passive permeability, suggesting a significant role for membrane transporters, the specific transporters involved and their quantitative contribution are not yet fully elucidated. Evidence from studies on other ACE inhibitors strongly suggests the involvement of OATs, particularly OAT3, in the renal secretion of perindoprilat. The role of intestinal transporters like PEPT1, PEPT2, and OATPs in the absorption of this compound requires further investigation. Future research should focus on definitively identifying the transporters for perindopril and perindoprilat, quantifying their transport kinetics, and elucidating the signaling pathways that regulate their activity. This knowledge will be invaluable for optimizing drug delivery, predicting drug-drug interactions, and personalizing therapy with this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Pharmacokinetic–pharmacodynamic model for perindoprilat regional haemodynamic effects in healthy volunteers and in congestive heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cell4pharma.com [cell4pharma.com]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. Permeability of the this compound under In Vitro Conditions across Caco-2 Monolayer and Biomimetic Phospholipid Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Perindopril Arginine's Attenuation of Cardiac Fibroblast Proliferation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac fibrosis, characterized by the excessive proliferation of cardiac fibroblasts and deposition of extracellular matrix (ECM), is a hallmark of pathological cardiac remodeling and heart failure. The renin-angiotensin-aldosterone system (RAAS), and specifically its primary effector peptide Angiotensin II (Ang II), is a critical driver of this process. Perindopril (B612348) arginine, an angiotensin-converting enzyme (ACE) inhibitor, effectively mitigates cardiac fibrosis. This technical guide provides an in-depth analysis of the mechanisms by which perindopril arginine inhibits cardiac fibroblast proliferation. It includes a summary of quantitative data from relevant studies, detailed experimental protocols for assessing cardiac fibroblast proliferation, and visualizations of the key signaling pathways involved. While direct in vitro dose-response data for this compound on cardiac fibroblast proliferation is not extensively available in the public domain, this paper synthesizes related data and established mechanisms to provide a comprehensive overview for research and drug development professionals.
Introduction: The Role of Cardiac Fibroblasts in Cardiac Remodeling
Cardiac fibroblasts are the most abundant cell type in the heart and are crucial for maintaining the structural integrity of the myocardium. In response to cardiac injury, such as myocardial infarction or pressure overload, quiescent fibroblasts differentiate into activated, proliferative myofibroblasts. This activation is a key component of the cardiac remodeling process. While initially a reparative response, sustained proliferation and activity of cardiac fibroblasts lead to excessive ECM deposition, resulting in cardiac fibrosis, increased stiffness, and ultimately, heart failure.
Angiotensin II: A Potent Stimulator of Cardiac Fibroblast Proliferation
Angiotensin II (Ang II) is a key pro-fibrotic molecule that directly stimulates cardiac fibroblast proliferation.[1] It exerts its effects primarily through the Angiotensin II Type 1 Receptor (AT1R).[2] Binding of Ang II to AT1R on cardiac fibroblasts initiates a cascade of intracellular signaling events that promote cell cycle entry and proliferation. In vitro studies have consistently demonstrated the potent pro-proliferative effect of Ang II on cardiac fibroblasts.
Quantitative Data on Angiotensin II-Induced Cardiac Fibroblast Proliferation
The following table summarizes quantitative data from studies investigating the effect of Angiotensin II on cardiac fibroblast proliferation.
| Parameter | Cell Type | Angiotensin II Concentration | Observed Effect | Assay Method | Reference |
| Cell Viability | Neonatal Rat Cardiac Fibroblasts | 50 nM | ~1.45-fold increase | CCK-8 Assay | [3] |
| Cell Proliferation | Adult Rat Cardiac Fibroblasts | 100 nM | Stimulation of DNA synthesis | BrdU Incorporation | [4] |
| Cell Proliferation | Adult Mouse Cardiac Fibroblasts | Not Specified | Increased proliferation | In vivo BrdU labeling |
This compound: Mechanism of Action in Inhibiting Cardiac Fibroblast Proliferation
Perindopril is a pro-drug that is metabolized in vivo to its active form, perindoprilat (B1679611). Perindoprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), the enzyme responsible for the conversion of Angiotensin I to the active Angiotensin II. By blocking the production of Angiotensin II, perindoprilat effectively reduces the stimulation of AT1R on cardiac fibroblasts, thereby inhibiting their proliferation.
While direct in vitro quantitative data on the dose-dependent inhibition of Ang II-induced cardiac fibroblast proliferation by this compound or perindoprilat is limited, studies on other ACE inhibitors provide insight into the expected effects.
Illustrative Quantitative Data for ACE Inhibitor Effects
The following table presents data from studies on other ACE inhibitors, demonstrating their anti-proliferative effects on cardiac fibroblasts. This data serves as a proxy for the anticipated effects of perindoprilat.
| ACE Inhibitor | Cell Type | Stimulus | Inhibitor Concentration | Observed Effect | Assay Method | Reference |
| Enalaprilat | Neonatal Rat Cardiac Fibroblasts | IGF-I (10⁻⁷ M) | 10⁻⁷ M | 31 ± 2% inhibition of proliferation | BrdU Incorporation | |
| Moexiprilat | Neonatal Rat Cardiac Fibroblasts | IGF-I (10⁻⁷ M) | 10⁻⁷ M | 50 ± 2% inhibition of proliferation | BrdU Incorporation | |
| Enalapril | Adult Spontaneously Hypertensive Rat Cardiac Fibroblasts | In vivo NOS inhibition | In vivo treatment | Reduced hyperproliferative phenotype | In vitro cell counting | [2] |
Signaling Pathways
Angiotensin II-Induced Cardiac Fibroblast Proliferation Signaling Pathway
Angiotensin II binding to the AT1 receptor on cardiac fibroblasts activates multiple downstream signaling pathways that converge to promote proliferation. This includes the activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPKs) such as ERK1/2, and the generation of reactive oxygen species (ROS). These pathways ultimately lead to the expression of genes involved in cell cycle progression.
Caption: Angiotensin II signaling cascade leading to cardiac fibroblast proliferation.
Perindopril's Inhibitory Effect on the Proliferation Pathway
Perindopril, through its active metabolite perindoprilat, inhibits ACE, thereby preventing the formation of Angiotensin II. This upstream inhibition blocks the entire downstream signaling cascade that leads to cardiac fibroblast proliferation. Additionally, ACE inhibitors can increase levels of bradykinin (B550075) and N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), which have anti-proliferative effects, in part by downregulating the pro-fibrotic transforming growth factor-beta (TGF-β) pathway.
References
- 1. Angiotensin II induces cardiovascular hypertrophy in perindopril-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Effects of Pirfenidone on Cardiac Fibroblasts: Proliferation, Myofibroblast Differentiation, Migration and Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pirfenidone affects human cardiac fibroblast proliferation and cell cycle activity in 2D cultures and engineered connective tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Silico Modeling of Perindopril Arginine's Active Metabolite Binding to Angiotensin-Converting Enzyme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of perindoprilat (B1679611), the active metabolite of perindopril (B612348) arginine, to the angiotensin-converting enzyme (ACE). This document details the underlying biological pathways, experimental and computational protocols, quantitative binding data, and visual representations of the key interactions and workflows.
Introduction: The Renin-Angiotensin-Aldosterone System and ACE Inhibition
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2][3] Angiotensin-converting enzyme (ACE) is a key zinc metalloprotease within this system, responsible for converting the inactive angiotensin I into the potent vasoconstrictor angiotensin II.[1][2][4] Elevated levels of angiotensin II can lead to hypertension and other cardiovascular diseases.
Perindopril arginine is a prodrug that is metabolized in the liver to its active form, perindoprilat.[5][6] Perindoprilat is a potent inhibitor of ACE, preventing the formation of angiotensin II and thereby promoting vasodilation and a reduction in blood pressure.[6][7] In silico modeling plays a crucial role in understanding the precise molecular interactions between perindoprilat and the ACE active site, guiding the development of more effective antihypertensive therapies.
Quantitative Binding Data
The binding affinity of perindoprilat to ACE has been determined through various experimental techniques, providing a quantitative measure of its inhibitory potency. This data is essential for validating the accuracy of in silico models.
| Parameter | Value | Species/Matrix | Method |
| Association Constant (K_a) | 2.8 x 10⁹ M⁻¹ | Human Serum | Equilibrium Dialysis[5][8] |
| Dissociation Constant (K_d) | ~0.36 nM (calculated from K_a) | Human Serum | Equilibrium Dialysis |
| IC₅₀ | ~2.9 nM | Human Serum (Severe Renal Failure) | Not Specified[9] |
| IC₅₀ | ~4.7 nM | Human Serum (Moderate Renal Failure) | Not Specified[9] |
Signaling Pathway and Mechanism of Action
Perindoprilat exerts its therapeutic effect by directly interfering with the RAAS pathway. By inhibiting ACE, perindoprilat blocks the conversion of angiotensin I to angiotensin II, leading to a cascade of downstream effects that lower blood pressure.
References
- 1. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 2. LigParGen Server [zarbi.chem.yale.edu]
- 3. Protein-Ligand Complex [mdtutorials.com]
- 4. youtube.com [youtube.com]
- 5. Specific and high affinity binding of perindoprilat, but not of perindopril to blood ACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Angiotensin-converting enzyme inhibition by perindopril in the treatment of cardiovascular disease. | BioGRID [thebiogrid.org]
- 8. 美国GlpBio - Perindoprilat | Cas# 95153-31-4 [glpbio.cn]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Discovery and Synthesis of Perindopril Arginine Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perindopril (B612348), a potent angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1][2][3][4] Initially formulated as a tert-butylamine (B42293) salt, challenges with stability in varying environmental conditions prompted the development of a more robust alternative.[5][6][7] This technical guide provides an in-depth exploration of the discovery and synthesis of perindopril arginine, a salt form with enhanced physicochemical properties. It details the experimental protocols for its synthesis, presents comparative quantitative data, and illustrates the synthetic workflow and its mechanism of action through signaling pathway diagrams.
Introduction: The Rationale for a New Salt
The therapeutic efficacy of perindopril is well-established; however, the tert-butylamine salt exhibited limited stability, particularly under conditions of high heat and humidity.[5][6][7][8] This posed challenges for storage, transportation, and shelf-life, especially in diverse global climates. The quest for a more stable salt form led to the investigation of various alternatives, with the L-arginine (B1665763) salt emerging as a superior candidate.[9] The arginine salt of perindopril demonstrated significantly improved stability, extending the product's shelf life and ensuring consistent potency.[5][6][7] European Patent EP 1 354 873 first described the arginine salt of perindopril.[10][11] Subsequent research has focused on defining specific crystalline forms, such as the alpha and beta forms, to ensure consistent manufacturing and bioavailability.[10][11][12]
Physicochemical Properties and Stability
The primary advantage of the arginine salt is its enhanced stability. Studies have shown that this compound is 50% more stable than perindopril tert-butylamine, leading to an increased shelf life from two to three years.[5][6][7] This improved stability allows for less stringent packaging and storage requirements.
| Property | Perindopril Tert-Butylamine | This compound | Source(s) |
| Stability | Less stable under high temperature and humidity | 50% more stable | [5][6][7] |
| Shelf Life | 2 years | 3 years | [5][6][7] |
| Dosage Equivalence | 4-8 mg | 5-10 mg | [5][7][13][14] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of perindopril with L-arginine in a suitable solvent system. Various methods have been patented, often starting from a pre-existing salt of perindopril, such as the tert-butylamine salt, or from perindopril free acid.
General Synthesis Workflow
The general process involves the dissolution of the perindopril starting material and L-arginine, followed by reaction, crystallization, and isolation of the final product. The choice of solvents and reaction conditions is critical for achieving high yield and purity, as well as for obtaining the desired crystalline form.
Detailed Experimental Protocols
The following protocols are derived from patent literature and represent common methods for the synthesis of this compound.
Protocol 1: Synthesis from Perindopril Tert-Butylamine Salt [15]
-
Materials:
-
Perindopril tert-butylamine: 70.0 g
-
L-arginine: 26.2 g (0.95 eq)
-
Purified water: 210 g
-
Dimethyl sulfoxide (B87167) (DMSO): 770 g
-
Ethyl acetate: 273 g
-
-
Procedure:
-
Add perindopril tert-butylamine, L-arginine, and purified water to a 2L reaction flask.
-
Stir the mixture until the reaction solution becomes clear.
-
Add dimethyl sulfoxide to the solution.
-
Heat the mixture to 40-50°C and maintain under negative pressure (<-0.07 Mpa) for one hour.
-
After the reaction, add ethyl acetate.
-
Cool the solution to 5-25°C to induce crystallization and maintain for 4 hours.
-
Filter the resulting solid by suction.
-
Rinse the solid with ethyl acetate.
-
Dry the solid under vacuum for 4 hours.
-
-
Yield: 82.3%
-
Purity: 99.96%
Protocol 2: Synthesis from Perindopril Isopropylamine Salt [15]
-
Materials:
-
Perindopril isopropylamine: 100 g
-
L-arginine: 39.4 g (1 eq)
-
Purified water: 220 g
-
Dimethyl sulfoxide (DMSO): 660 g
-
Methyl tert-butyl ether
-
-
Procedure:
-
Add perindopril isopropylamine, L-arginine, and purified water to a 5L reaction flask.
-
Stir until the reaction solution is clear.
-
Add dimethyl sulfoxide.
-
Heat to 40-50°C and maintain under negative pressure (<-0.07 Mpa) for one hour.
-
Add methyl tert-butyl ether after the reaction.
-
Cool to 0-10°C for 6 hours to facilitate crystallization.
-
Filter the solid and wash twice with methyl tert-butyl ether.
-
Dry the final product under vacuum for 6 hours.
-
-
Yield: 87.5%
-
Purity: 99.94%
Protocol 3: Synthesis of Delta Crystalline Form [16][17]
-
Materials:
-
Perindopril: 12.5 g (1 eq)
-
L-Arginine: 5.32 g (0.9 eq)
-
Acetonitrile (B52724): 20 g
-
Dimethyl sulfoxide (DMSO): 61 g
-
-
Procedure:
-
Suspend perindopril and L-arginine in a mixture of acetonitrile and DMSO.
-
Heat the reaction mixture overnight at 50°C.
-
Separate the product by filtration.
-
Wash and dry the filter cake.
-
-
Yield: 79%
-
Purity (HPLC): >99.0%
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Perindopril is a prodrug that is metabolized in the liver to its active form, perindoprilat.[3][4] Perindoprilat inhibits the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[1][18][2][3] The inhibition of ACE prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][18][2] This leads to vasodilation, reduced aldosterone (B195564) secretion, and a subsequent decrease in blood pressure.[1][2]
Conclusion
The development of this compound represents a significant advancement in the formulation of this vital ACE inhibitor. Its superior stability addresses the shortcomings of the tert-butylamine salt, ensuring a more reliable and globally distributable product. The synthesis of this compound can be achieved through robust and high-yielding processes, as detailed in the provided protocols. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and mechanism of action of this compound is crucial for the continued innovation and optimization of cardiovascular therapies.
References
- 1. What is the mechanism of Perindopril Erbumine? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Perindopril | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Perindopril. A review of its pharmacological properties and therapeutic use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. redorbit.com [redorbit.com]
- 6. Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. US6696481B2 - Salt of perindopril and pharmaceutical compositions containing it - Google Patents [patents.google.com]
- 10. EP2016051B1 - Beta-crystalline form of this compound salt, process for its preparation, and pharmaceutical compositions containing it - Google Patents [patents.google.com]
- 11. US7846961B2 - α crystalline form of the arginine salt of perindopril, a process for its preparation and pharmaceutical compositions containing it - Google Patents [patents.google.com]
- 12. α crystalline form of the arginine salt of perindopril, a process for its preparation and pharmaceutical compositions containing it - Patent US-7846961-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. This compound: a new ACE inhibitor salt increases therapeutic potential | Karpov | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]
- 15. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN103193863B - The preparation method of the L arginine salt of perindopril - Google Patents [patents.google.com]
- 17. KR101502946B1 - Process for the preparation of the l-arginine salt of perindopril - Google Patents [patents.google.com]
- 18. What is Perindopril Erbumine used for? [synapse.patsnap.com]
A Technical Guide to Early-Stage Screening for Novel ACE Inhibitors with Perindopril Arginine as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] A key enzyme within this system, the Angiotensin-Converting Enzyme (ACE), catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[2][3] The inhibition of ACE is a cornerstone of modern therapy for hypertension, heart failure, and other cardiovascular diseases. Consequently, the discovery of novel ACE inhibitors remains a significant objective in cardiovascular drug development.
This technical guide provides an in-depth overview of the essential early-stage screening assays used to identify and characterize new ACE inhibitors. It establishes Perindopril arginine, a long-acting and highly effective ACE inhibitor, as the reference standard for these evaluations. Perindopril is a prodrug that is metabolized in vivo to its active form, perindoprilat, which is a potent, competitive inhibitor of ACE.[4][5] This document details the requisite experimental protocols, presents comparative quantitative data, and visualizes key pathways and workflows to support researchers in this field.
The Renin-Angiotensin System (RAS) and ACE Inhibition
The classical RAS pathway begins with the cleavage of angiotensinogen (B3276523) by renin to form angiotensin I. ACE then cleaves a dipeptide from angiotensin I to produce angiotensin II, the primary active component of the system.[1][6] Angiotensin II exerts its effects by binding to the Angiotensin II Type 1 Receptor (AT1-R), leading to vasoconstriction, aldosterone (B195564) secretion, and sodium retention, all of which elevate blood pressure.[2] ACE inhibitors, such as perindoprilat, block this cascade, leading to vasodilation and a reduction in blood pressure.[2]
Quantitative Data for Reference ACE Inhibitors
The potency of an ACE inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce ACE activity by 50%. Perindoprilat exhibits high potency, with IC50 values typically in the low nanomolar range.
| Inhibitor (Active Form) | IC50 Value (nM) | Species / Matrix | Assay Method |
| Perindoprilat | ~2.9 nM | Human Serum | Not Specified |
| Perindoprilat | ~4.7 nM | Human Serum | Not Specified |
| Captopril | 1.1 - 4.5 nM | Porcine/Guinea Pig Plasma | Colorimetric / In Vitro |
| Enalaprilat | 1.0 - 5.0 nM | Various | Various |
| Lisinopril | 2.5 nM | Porcine Lung ACE | Colorimetric |
Note: Data compiled from multiple sources.[7] IC50 values can vary based on the specific assay conditions, enzyme source, and substrate used.
Experimental Protocols for In Vitro Screening
A variety of in vitro assays can be employed for the initial screening of novel ACE inhibitors. The most common methods are spectrophotometric and fluorometric assays due to their suitability for high-throughput screening (HTS).
Spectrophotometric ACE Inhibition Assay
This method is based on the quantification of hippuric acid (HA) produced from the ACE-catalyzed hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL).
a. Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL)
-
Perindoprilat (or this compound for reference) and test compounds
-
Sodium Borate (B1201080) Buffer (pH 8.3) containing 300 mM NaCl
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate (B1210297)
-
Deionized Water
-
UV-Vis Spectrophotometer or microplate reader capable of measuring absorbance at 228 nm
b. Experimental Procedure
-
Reagent Preparation :
-
Prepare a working solution of ACE (e.g., 100 mU/mL) in cold sodium borate buffer.
-
Prepare a substrate solution of HHL (e.g., 5 mM) in sodium borate buffer.
-
Prepare serial dilutions of Perindoprilat and test compounds in deionized water.
-
-
Assay Protocol :
-
To a microcentrifuge tube, add 40 µL of the inhibitor solution (Perindoprilat or test compound) or deionized water for the control.
-
Add 20 µL of the ACE solution and pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Extraction and Measurement :
-
Add 1.5 mL of ethyl acetate to each tube and vortex vigorously for 30 seconds to extract the hippuric acid.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Reconstitute the dried hippuric acid in 1.0 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm.[8]
-
c. Data Analysis Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (no inhibitor) and A_sample is the absorbance with the test compound. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.[7]
References
- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. 美国GlpBio - Perindoprilat | Cas# 95153-31-4 [glpbio.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. etflin.com [etflin.com]
Perindopril Arginine's Influence on Cardiomyocyte Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Perindopril (B612348), a prominent angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of cardiovascular diseases. Its therapeutic efficacy extends beyond blood pressure control, encompassing the modulation of cardiac remodeling and function at the cellular and molecular levels. This technical guide delves into the intricate effects of perindopril arginine on gene expression within cardiomyocytes, providing a comprehensive overview of the underlying signaling pathways, quantitative gene expression data from various experimental models, and detailed experimental protocols.
Core Mechanisms and Signaling Pathways
Perindopril's primary mechanism of action is the inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor and pro-hypertrophic agent angiotensin II, perindopril sets in motion a cascade of molecular events that favorably alter gene expression in cardiomyocytes.[1][2][3][4] This intervention helps to mitigate pathological cardiac hypertrophy and fibrosis.
The Renin-Angiotensin-Aldosterone System (RAAS) and Fibrosis
In pathological states such as hypertension and heart failure, the RAAS is often overactivated, leading to increased levels of angiotensin II. Angiotensin II, through its binding to the angiotensin II type 1 receptor (AT1R), triggers a signaling cascade that promotes the expression of pro-fibrotic genes in cardiomyocytes and cardiac fibroblasts. Key genes upregulated in this pathway include Transforming Growth Factor-beta 1 (TGF-β1), Collagen type I and III, α-Smooth Muscle Actin (α-SMA), and Periostin.[5][6][7] Perindopril, by reducing angiotensin II levels, effectively downregulates the expression of these fibrotic markers, thereby attenuating cardiac fibrosis.[6][7] Another important mediator in cardiac fibrosis is Galectin-3, the expression of which is also downregulated by perindopril treatment.[8][9]
Mitochondrial Biogenesis and Function
Recent studies have illuminated a novel mechanism of perindopril's cardioprotective effects: the enhancement of mitochondrial biogenesis. In a rat model of isoproterenol-induced cardiomyopathy, perindopril treatment was shown to upregulate the expression of key regulators of mitochondrial function.[10] This includes Sirtuin 3 (SIRT3) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis, and its activation leads to the increased expression of Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM), ultimately resulting in the formation of new, functional mitochondria.[10]
Quantitative Gene Expression Data
The following tables summarize the quantitative changes in gene expression in cardiomyocytes following perindopril treatment across different experimental models.
Table 1: Effect of Perindopril on Pro-fibrotic Gene Expression in a Mouse Model of Transverse Aortic Constriction (TAC)
| Gene | Treatment Group | Fold Change vs. TAC Control | p-value | Reference |
| Collagen I | Perindopril (2 mg/kg) | ↓ | <0.05 | [5][6] |
| Collagen I | Perindopril (8 mg/kg) | ↓↓ | <0.05 | [5][6] |
| Collagen III | Perindopril (2 mg/kg) | ↓ | <0.05 | [5][6] |
| Collagen III | Perindopril (8 mg/kg) | ↓↓ | <0.05 | [5][6] |
| α-SMA | Perindopril (2 mg/kg) | ↓ | <0.05 | [5][6] |
| α-SMA | Perindopril (8 mg/kg) | ↓↓ | <0.05 | [5][6] |
| Periostin | Perindopril (2 mg/kg) | ↓ | <0.05 | [5][6] |
| Periostin | Perindopril (8 mg/kg) | ↓↓ | <0.05 | [5][6] |
| TGF-β1 | Perindopril | ↓ | <0.01 | [11] |
Data presented as relative downregulation. More arrows indicate a greater dose-dependent effect.
Table 2: Effect of Perindopril on Mitochondrial Biogenesis-Related Gene Expression in a Rat Model of Isoproterenol-Induced Cardiomyopathy
| Gene | Treatment Group | Fold Change vs. ISO Control | p-value | Reference |
| SIRT3 (mRNA) | Perindopril | ↑ | <0.01 | [10] |
| PGC-1α (mRNA) | Perindopril | ↑ | <0.01 | [10] |
| NRF1 (mRNA) | Perindopril | ↑ | <0.01 | [10] |
| TFAM (mRNA) | Perindopril | ↑ | <0.01 | [10] |
| SIRT3 (protein) | Perindopril | ↑ | <0.01 | [10] |
| PGC-1α (protein) | Perindopril | ↑ | <0.01 | [10] |
| NRF1 (protein) | Perindopril | ↑ | <0.01 | [10] |
| TFAM (protein) | Perindopril | ↑ | <0.01 | [10] |
Data presented as relative upregulation.
Table 3: Effect of Perindopril on Hypertrophy-Related Gene Expression in a Rat Model of Diabetic Cardiomyopathy
| Gene | Treatment Group | Fold Change vs. Diabetic Control | p-value | Reference |
| BNP (mRNA) | Perindopril | ↓ | <0.01 | [11] |
| β-MHC (mRNA) | Perindopril | ↓ | <0.01 | [11] |
Data presented as relative downregulation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of perindopril's effects on cardiomyocyte gene expression.
Animal Models
-
Isoproterenol-Induced Cardiomyopathy in Rats: Male Sprague-Dawley rats are subcutaneously injected with isoproterenol (B85558) (5 mg/kg/day) for 7 days to induce cardiac hypertrophy and fibrosis. Perindopril (2 mg/kg/day) is administered orally for the same duration.[10]
-
Transverse Aortic Constriction (TAC) in Mice: Male C57BL/6 mice undergo surgical constriction of the transverse aorta to induce pressure overload hypertrophy. A 27-gauge needle is typically used to standardize the degree of constriction. Perindopril is administered in the drinking water or via oral gavage at doses ranging from 2 to 8 mg/kg/day for several weeks.[6][7]
-
Diabetic Cardiomyopathy in Rats: Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin. Perindopril is administered to a subgroup of diabetic rats to assess its effects on cardiac gene expression.[11]
Cardiomyocyte Isolation
-
Anesthesia and Heart Excision: The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold calcium-free buffer.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus. The coronary arteries are perfused with a calcium-free buffer to wash out the blood, followed by a buffer containing collagenase to digest the extracellular matrix.
-
Tissue Dissociation and Cell Isolation: The ventricles are minced and gently agitated to release individual cardiomyocytes. The cell suspension is then filtered and subjected to a series of low-speed centrifugations to separate the cardiomyocytes from other cell types.
-
Cell Plating: Isolated cardiomyocytes are plated on laminin-coated culture dishes for subsequent experiments.
Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from isolated cardiomyocytes or heart tissue using commercially available kits following the manufacturer's instructions.
-
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR):
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme.
-
qPCR: The relative expression of target genes is quantified using a qPCR system with SYBR Green or TaqMan probe-based chemistry. Gene expression levels are normalized to a stable housekeeping gene (e.g., GAPDH, 18S rRNA). The 2-ΔΔCt method is commonly used for relative quantification.[10]
-
-
Western Blotting:
-
Protein Extraction: Total protein is extracted from cardiomyocytes or heart tissue using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified and normalized to a loading control (e.g., GAPDH, β-actin).[10]
-
This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cardiomyocyte gene expression. The provided data and protocols serve as a valuable resource for researchers and scientists in the field of cardiovascular drug discovery and development. Further research is warranted to fully elucidate the complex gene regulatory networks modulated by perindopril and to identify novel therapeutic targets for the treatment of heart disease.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Perindopril: in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Perindopril improves cardiac fibrosis through targeting the AngII/AT1R pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Perindopril and a Galectin-3 Inhibitor Improve Ischemic Heart Failure in Rabbits by Reducing Gal-3 Expression and Myocardial Fibrosis [frontiersin.org]
- 9. Perindopril and a Galectin-3 Inhibitor Improve Ischemic Heart Failure in Rabbits by Reducing Gal-3 Expression and Myocardial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perindopril Improves Cardiac Function by Enhancing the Expression of SIRT3 and PGC-1α in a Rat Model of Isoproterenol-Induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of angiotensin-(1–7) with perindopril is better than single therapy in ameliorating diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pharmacogenomics of Perindopril Arginine Response: A Technical Guide
Executive Summary
Perindopril (B612348), an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and cardiovascular disease. However, patient response to perindopril arginine is characterized by significant interindividual variability in both efficacy and adverse drug reactions. This variability is, in part, governed by the genetic makeup of an individual. This technical guide provides an in-depth exploration of the pharmacogenomics of this compound response, intended for researchers, scientists, and drug development professionals. We delve into the genetic variants influencing the drug's metabolic activation and its interaction with the renin-angiotensin-aldosterone system (RAAS). Detailed experimental protocols for key assays and structured data summaries are provided to facilitate further research and application in this domain.
Introduction: The Clinical Pharmacology of this compound
Perindopril is an effective, long-acting ACE inhibitor used for the treatment of essential hypertension, stable coronary artery disease, and heart failure.[1] It is administered as a prodrug, this compound, which is hydrolyzed in the liver to its active metabolite, perindoprilat (B1679611).[2] Perindoprilat competitively inhibits ACE, the enzyme that converts angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] This inhibition leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure.[4][5]
Despite its widespread use, the therapeutic response to perindopril can be unpredictable. Pharmacogenomics offers a promising avenue to personalize perindopril therapy by identifying patients most likely to benefit and those at higher risk for adverse effects.[6][7] This guide will focus on the key genes and genetic polymorphisms implicated in the pharmacogenomics of perindopril response.
Pharmacokinetics and Metabolism: The Role of Carboxylesterase 1 (CES1)
Perindopril is extensively metabolized, primarily in the liver, to its active form, perindoprilat, and inactive metabolites such as glucuronides.[8][9] The activation of perindopril is not mediated by the cytochrome P450 (CYP) enzyme system but is selectively carried out by Carboxylesterase 1 (CES1) .[10][11]
Genetic variations in the CES1 gene can significantly impact the activation of perindopril. The nonsynonymous variant G143E (rs71647871) in the CES1 gene has been identified as a loss-of-function variant that impairs the activation of several ACE inhibitor prodrugs, including perindopril.[10][11] Individuals carrying the 143E allele may have reduced levels of the active metabolite, perindoprilat, potentially leading to a diminished therapeutic response.[11]
Pharmacodynamics and the Renin-Angiotensin-Aldosterone System (RAAS)
The primary therapeutic effect of perindopril is achieved through its interaction with the RAAS. Genetic variations in the components of this system are therefore prime candidates for influencing drug response.
Angiotensin-Converting Enzyme (ACE) Gene
The most extensively studied polymorphism in the context of ACE inhibitor response is an insertion/deletion (I/D) of a 287-bp Alu repeat sequence in intron 16 of the ACE gene (rs1799752) .[12] The D allele is associated with higher plasma and tissue ACE levels.[11] While some studies suggest that individuals with the DD genotype may have a greater blood pressure-lowering response to ACE inhibitors, the findings have been inconsistent across different populations and studies.[11][12]
Other Genes in the RAAS Pathway
Genetic variations in other genes within the RAAS pathway have also been investigated for their association with ACE inhibitor response, though with mixed results. These include polymorphisms in the genes for:
-
Angiotensinogen (AGT) : such as the M235T variant.[12]
-
Angiotensin II Receptor Type 1 (AGTR1) : such as the A1166C polymorphism.[12][13]
-
Renin (REN) [11]
Genes Related to Adverse Drug Reactions
The most common adverse effect of ACE inhibitors is a persistent dry cough, which is thought to be related to the accumulation of bradykinin (B550075). Angioedema is a rarer but more serious adverse reaction. Genetic factors may predispose individuals to these side effects. For instance, variations in the X-prolyl aminopeptidase (B13392206) 2 (XPNPEP2) gene have been associated with an increased risk of ACE inhibitor-induced angioedema.[3]
Data Summary: Genetic Variants and this compound Response
The following table summarizes the key genetic variants and their reported associations with this compound (and other ACE inhibitors) response. It is important to note that many of these associations require further validation in large, prospective clinical trials.
| Gene | Polymorphism | rsID | Reported Association with ACE Inhibitor Response | Citation(s) |
| CES1 | G143E | rs71647871 | The E allele is a loss-of-function variant, leading to impaired activation of perindopril to perindoprilat. This may result in a reduced therapeutic effect. | [10][11] |
| ACE | Insertion/Deletion (I/D) | rs1799752 | The DD genotype is associated with higher ACE levels. Some studies report a greater blood pressure reduction in individuals with the DD genotype, but findings are inconsistent. | [11][12] |
| AGT | M235T | rs699 | Some studies have suggested an association with blood pressure response to ACE inhibitors, but recent, larger studies have not consistently replicated this finding. | [12] |
| AGTR1 | A1166C | rs5186 | Results regarding its association with the antihypertensive effects of RAAS blockade are largely inconsistent. | [12][13] |
| NOS3 | -786T/C | rs2070744 | The C allele has been associated with a better response to the ACE inhibitor enalapril (B1671234) in some studies. | [3] |
| XPNPEP2 | rs3788853 | The A allele has been linked to an increased risk of ACE inhibitor-induced angioedema in Black men due to reduced aminopeptidase P activity and subsequent bradykinin accumulation. | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for understanding the pharmacogenomics of perindopril.
Experimental Protocols
Genotyping of ACE I/D Polymorphism (rs1799752) by PCR
This protocol describes a standard polymerase chain reaction (PCR) method for determining the ACE I/D genotypes.
Materials:
-
Genomic DNA extracted from whole blood or saliva.
-
Forward Primer: 5'-CTGGAGACCACTCCCATCCTTTCT-3'
-
Reverse Primer: 5'-GATGTGGCCATCACATTCGTCAGAT-3'
-
Taq DNA Polymerase and reaction buffer.
-
dNTPs.
-
Agarose (B213101) gel and electrophoresis equipment.
-
DNA ladder.
Procedure:
-
Prepare a PCR master mix containing the reaction buffer, dNTPs, forward and reverse primers, and Taq DNA polymerase.
-
Aliquot the master mix into PCR tubes.
-
Add 50-100 ng of genomic DNA to each reaction tube. Include positive controls for II, ID, and DD genotypes, and a no-template control.
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 58°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 7 minutes.
-
-
Analyze the PCR products by electrophoresis on a 2% agarose gel.
-
Visualize the bands under UV light. The expected fragment sizes are:
Standardized Blood Pressure Measurement in a Clinical Setting
Accurate and standardized blood pressure (BP) measurement is critical for assessing the efficacy of antihypertensive drugs. This protocol is based on recommendations from the American Heart Association and the SPRINT trial.[3][16]
Equipment:
-
Validated automated oscillometric BP measurement device.
-
Appropriately sized cuffs.
Procedure:
-
The patient should be seated comfortably in a chair with their back supported and feet flat on the floor for at least 5 minutes before the first reading.
-
The patient's arm should be supported at the level of the heart.
-
Use the correct cuff size for the patient's arm circumference.
-
The patient should not talk or be on their phone during the rest period and measurements.
-
Take three separate BP readings, with a 1-2 minute interval between each.
-
The final BP for the visit is the average of the three readings.
In Vitro ACE Inhibition Assay
This spectrophotometric assay measures the ability of a compound (e.g., perindoprilat) to inhibit ACE activity in vitro.[10]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung.
-
Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL).
-
Perindoprilat (or other inhibitors).
-
Sodium borate (B1201080) buffer (pH 8.3) with NaCl.
-
1 M HCl.
-
Ethyl acetate (B1210297).
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare solutions of ACE, HHL, and various concentrations of perindoprilat in sodium borate buffer.
-
In a microcentrifuge tube, pre-incubate 20 µL of the ACE solution with 20 µL of the perindoprilat solution (or buffer for control) at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge to separate the phases. Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate the solvent.
-
Reconstitute the dried HA in a suitable buffer.
-
Measure the absorbance of the HA at 228 nm.
-
Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100
Conclusion and Future Directions
The pharmacogenomics of this compound response is a rapidly evolving field with the potential to significantly impact clinical practice. Genetic variants in CES1 that affect the metabolic activation of perindopril and polymorphisms in ACE and other RAAS genes that modulate its pharmacodynamic effects are key areas of investigation. While some associations have been identified, further research is needed to validate these findings in diverse populations and to elucidate the complex interplay of genetic and non-genetic factors that determine an individual's response to perindopril.
The integration of pharmacogenomic data into clinical decision-making holds the promise of a more personalized approach to hypertension management, leading to improved efficacy, reduced adverse drug reactions, and better patient outcomes. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals to advance this important area of precision medicine.
References
- 1. JNC 8 Guidelines for the Management of Hypertension in Adults | AAFP [aafp.org]
- 2. An alternative method for genotyping of the ACE I/D polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BP Measurement in Clinical Practice: Time to SPRINT to Guideline-Recommended Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorometric assay for angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recommended Standards for Assessing Blood Pressure in Human Research Where Blood Pressure or Hypertension Is a Major Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A discriminative analytical method for detection of CES1A1 and CES1A2/CES1A3 genetic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCR Protocol for TaqMan® Genotyping Assays [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. idpublications.org [idpublications.org]
- 10. benchchem.com [benchchem.com]
- 11. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 12. mybiosource.com [mybiosource.com]
- 13. acofp.org [acofp.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ahajournals.org [ahajournals.org]
Perindopril Arginine's Impact on Mitochondrial Function in Vascular Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integrity of mitochondrial function within vascular smooth muscle cells (VSMCs) is paramount for maintaining vascular health. Mitochondrial dysfunction is a key contributor to the pathogenesis of various cardiovascular diseases, including hypertension and atherosclerosis, by promoting a shift in VSMC phenotype from a contractile to a proliferative and synthetic state.[1] Perindopril (B612348) arginine, a long-acting angiotensin-converting enzyme (ACE) inhibitor, is widely used in the management of these conditions.[2] Its primary mechanism involves the inhibition of the renin-angiotensin-aldosterone system (RAAS), leading to reduced levels of angiotensin II (Ang II) and increased levels of bradykinin (B550075).[3][4] This guide explores the multifaceted impact of perindopril arginine on mitochondrial function in VSMCs, synthesizing direct and inferred evidence from studies on various cell types. The available data strongly suggest that this compound confers significant mitochondrial protection by mitigating oxidative stress, enhancing mitochondrial biogenesis, and improving respiratory efficiency. These effects are crucial for its therapeutic benefits in reversing adverse vascular remodeling.
The Role of Mitochondria in VSMC Physiology and Pathology
Mitochondria are central to VSMC function, extending far beyond their classical role in ATP production. They are critical hubs for:
-
Energy Metabolism: Supplying the necessary ATP for VSMC contraction and relaxation.
-
Reactive Oxygen Species (ROS) Signaling: Acting as both sources and targets of ROS, which at physiological levels are important signaling molecules.
-
Calcium Homeostasis: Sequestering and releasing calcium ions to modulate contractility and signaling events.
-
Cell Fate Regulation: Controlling apoptosis through the release of factors like cytochrome C.[5]
In pathological states, mitochondrial dysfunction—characterized by excessive ROS production, impaired ATP synthesis, and altered calcium handling—is a primary driver of the VSMC phenotypic switch.[1] This leads to increased proliferation, migration, and extracellular matrix deposition, which are hallmarks of arterial remodeling in diseases like hypertension.[1] Pharmacological interventions capable of restoring mitochondrial function are therefore a promising strategy for treating cardiovascular diseases.[1]
This compound: Mechanism of Action Beyond Blood Pressure Control
This compound's therapeutic effects are mediated primarily through two interconnected pathways: the inhibition of Ang II production and the potentiation of bradykinin activity.
-
Inhibition of Angiotensin II: Ang II is a potent vasoconstrictor that also promotes inflammation, fibrosis, and oxidative stress in the vascular wall. By binding to its type 1 (AT1) receptor on VSMCs, Ang II stimulates NADPH oxidase, a major source of superoxide (B77818) radicals, which in turn can damage mitochondria.[6] Perindopril, by blocking the conversion of angiotensin I to Ang II, directly curtails these detrimental effects.[2]
-
Enhancement of Bradykinin: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[7] By inhibiting ACE, perindopril increases the local concentration of bradykinin, which stimulates the production of nitric oxide (NO) and prostacyclin.[8] NO, in particular, has complex and significant effects on mitochondria, including the regulation of respiration and the promotion of mitochondrial biogenesis.
The following diagram illustrates the primary mechanism of action of perindopril.
Quantitative Effects of Perindopril on Mitochondrial Parameters
While direct studies on this compound in VSMCs are limited, research in other tissues, particularly cardiac and skeletal muscle, provides compelling quantitative data on its mitochondrial effects. These findings offer a strong basis for understanding its potential impact on the vasculature.
| Parameter | Model System | Key Findings with Perindopril Treatment | Reference |
| Oxidative Stress | Rat Model of Cardiomyopathy | ↓ Significant reduction in total ROS production. | [9] |
| ↑ Increased levels of antioxidant enzymes (GSH-Px, Mn-SOD). | [9] | ||
| Mitochondrial Respiration | Rat Skeletal Muscle (MI model) | ↔ Preserved oxygen consumption capacity with various substrates. | [10] |
| Rat Skeletal Muscle (Healthy) | ↑ 14-17% higher mitochondrial respiration with specific substrates. | [11] | |
| Energy Status | Rat Model of Cardiomyopathy | ↑ Promoted ATP production. | [9] |
| Failing Rat Hearts | ↔ Maintained levels of creatine (B1669601) phosphate. | [12] | |
| Mitochondrial Biogenesis | Rat Model of Cardiomyopathy | ↑ Increased protein and mRNA levels of PGC-1α, SIRT3, TFAM, and NRF1. | [9] |
| ↑ Increased number of mitochondria observed via TEM. | [9] | ||
| Apoptosis | Rat Model of Cardiomyopathy | ↓ Inhibited cytochrome C release from mitochondria. | [9] |
| ↓ Suppressed activation of cytosolic caspase-3. | [9] | ||
| Mitochondrial Uncoupling | Failing Rat Hearts | ↓ Suppressed the increase of Uncoupling Protein-2 (UCP-2) mRNA. | [12] |
Key Signaling Pathways Modulated by this compound
Counteracting Angiotensin II-Induced Mitochondrial Damage
Angiotensin II is a key instigator of mitochondrial dysfunction in VSMCs. It promotes a vicious cycle of ROS production, where NADPH oxidase-derived ROS leads to mitochondrial ROS emission, which in turn amplifies cellular oxidative stress. This process, known as ROS-induced ROS release, directly damages mitochondrial DNA, proteins, and lipids, impairing respiratory chain function. Perindopril's primary benefit stems from its ability to block the production of Ang II, thereby preventing the initiation of this damaging cascade.
Promoting Mitochondrial Health via Bradykinin-NO Pathway
The accumulation of bradykinin due to ACE inhibition leads to increased synthesis of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS). NO can diffuse into VSMCs and influence mitochondrial function through several mechanisms:
-
S-nitrosylation of Respiratory Chain Proteins: Reversibly modulating the activity of electron transport chain complexes.
-
Stimulation of Guanylate Cyclase: Leading to cGMP production, which can activate protein kinase G (PKG) and influence mitochondrial biogenesis pathways.
-
Induction of Mitochondrial Biogenesis: NO is a known trigger for the PGC-1α pathway, the master regulator of mitochondrial biogenesis.
Enhancing Mitochondrial Biogenesis
Studies on cardiomyocytes have shown that perindopril treatment can upregulate the expression of key factors involved in mitochondrial biogenesis.[9] This is likely mediated by the SIRT3/PGC-1α signaling axis. SIRT3, a mitochondrial deacetylase, activates PGC-1α, which in turn promotes the expression of nuclear respiratory factors (NRF1, NRF2) and mitochondrial transcription factor A (TFAM). This leads to the synthesis of new mitochondrial components and the formation of new, healthy mitochondria. This pathway is a critical mechanism for cellular adaptation to stress and for replacing damaged organelles.
Experimental Protocols for Assessing Mitochondrial Function
The following section details key experimental methodologies, adapted from relevant studies, for investigating the impact of compounds like this compound on VSMC mitochondrial function.
General Experimental Workflow
A typical investigation would involve culturing primary VSMCs, treating them with this compound (and appropriate controls like Ang II), and then subjecting the cells to a battery of assays to assess mitochondrial health.
Detailed Methodologies
-
Mitochondrial Respiration:
-
Technique: High-resolution respirometry (e.g., Oroboros Oxygraph) or extracellular flux analysis (e.g., Agilent Seahorse XF Analyzer).
-
Protocol: VSMCs are plated in specialized microplates. A mitochondrial stress test is performed by sequential injection of oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I/III inhibitors).
-
Endpoints: Basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak.
-
-
Reactive Oxygen Species (ROS) Production:
-
Technique: Live-cell fluorescence microscopy or flow cytometry.
-
Protocol: Cells are loaded with a mitochondria-specific ROS indicator, such as MitoSOX™ Red, which fluoresces upon oxidation by superoxide.
-
Endpoints: Quantification of mean fluorescence intensity relative to control conditions.
-
-
Mitochondrial Membrane Potential (ΔΨm):
-
Technique: Fluorescence microscopy or flow cytometry.
-
Protocol: Cells are stained with a potentiometric dye like JC-1 (forms red aggregates in healthy mitochondria, green monomers in depolarized mitochondria) or TMRE (accumulates in polarized mitochondria).
-
Endpoints: Ratio of red/green fluorescence for JC-1; mean fluorescence intensity for TMRE.
-
-
Mitochondrial Biogenesis Analysis:
-
Technique: Quantitative PCR (qPCR) and Western Blotting.
-
Protocol: RNA and protein are extracted from treated VSMCs. qPCR is used to measure mRNA levels of SIRT3, PGC1A, NRF1, TFAM. Western blotting is used to quantify the protein levels of their respective products.
-
Endpoints: Relative fold change in gene and protein expression.
-
-
Ultrastructural Analysis:
-
Technique: Transmission Electron Microscopy (TEM).
-
Protocol: VSMCs are fixed, sectioned, and imaged at high magnification.
-
Endpoints: Qualitative and quantitative assessment of mitochondrial number, size, and morphology (e.g., cristae integrity, matrix density).[9]
-
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that this compound exerts protective effects on mitochondria within the vasculature. By inhibiting the deleterious effects of Angiotensin II and promoting the beneficial actions of the bradykinin-NO pathway, perindopril likely mitigates oxidative stress, preserves respiratory function, and stimulates mitochondrial biogenesis in vascular smooth muscle cells. These mitochondrial-level benefits are integral to its ability to improve endothelial function, reduce vascular stiffness, and prevent pathological remodeling.
A significant research gap remains in the form of direct experimental validation of these effects specifically in VSMCs. Future studies should employ the protocols outlined in this guide to:
-
Directly quantify the impact of this compound on VSMC mitochondrial respiration, ROS production, and membrane potential.
-
Elucidate the precise role of the SIRT3/PGC-1α pathway in mediating perindopril's effects on VSMC mitochondrial biogenesis.
-
Investigate whether the arginine salt component of the molecule provides any additional substrate-related benefits for nitric oxide synthesis and mitochondrial function in VSMCs.
Addressing these questions will provide a more complete understanding of the vascular-protective mechanisms of this compound and could pave the way for novel therapeutic strategies targeting mitochondrial health in cardiovascular disease.
References
- 1. Arterial remodeling: the role of mitochondrial metabolism in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of Perindopril Erbumine? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Arterial Smooth Muscle Mitochondria Amplify Hydrogen Peroxide Microdomains Functionally Coupled to L-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium antagonists and ACE inhibitors. Effect on endothelium and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of ACE inhibition on endothelial dysfunction in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perindopril Improves Cardiac Function by Enhancing the Expression of SIRT3 and PGC-1α in a Rat Model of Isoproterenol-Induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACE inhibition prevents myocardial infarction-induced skeletal muscle mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Perindopril effect on uncoupling protein and energy metabolism in failing rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Protective Role of Perindopril Arginine in Preventing Endothelial Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the protective effects of perindopril (B612348) arginine against endothelial cell apoptosis. Endothelial dysfunction, characterized by increased apoptosis, is a critical initiating event in the pathogenesis of various cardiovascular diseases. Perindopril arginine, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant efficacy in improving endothelial function, partly by mitigating programmed cell death in the vascular endothelium. This document summarizes the key signaling pathways, presents quantitative data from relevant studies, and details the experimental methodologies used to elucidate these effects.
Core Mechanisms of Action
This compound exerts its anti-apoptotic effects on endothelial cells through a multi-faceted approach, primarily by modulating the balance between pro-apoptotic and anti-apoptotic signaling pathways. The principal mechanisms involve:
-
Inhibition of the Renin-Angiotensin System (RAS): By blocking ACE, this compound decreases the production of angiotensin II (Ang II), a potent pro-apoptotic peptide. Ang II, through its interaction with the AT1 receptor, promotes oxidative stress and inflammation, leading to endothelial cell death.
-
Potentiation of the Bradykinin (B550075)/Nitric Oxide (NO) Pathway: this compound increases the bioavailability of bradykinin, a vasodilator peptide that is normally degraded by ACE. Bradykinin stimulates the B2 receptor on endothelial cells, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO). NO is a key anti-apoptotic molecule that promotes cell survival through various downstream signaling cascades.
-
Activation of Pro-Survival Kinases: The signaling pathways initiated by bradykinin and potentially other downstream effects of ACE inhibition converge on the activation of pro-survival kinases, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Activated Akt can phosphorylate and inactivate several pro-apoptotic proteins, thereby promoting endothelial cell survival.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative findings from key studies investigating the impact of perindopril on endothelial cell apoptosis and related signaling molecules.
| Study Focus | Model/Population | Treatment | Key Finding | Quantitative Result | Citation |
| Endothelial Apoptosis | Human Umbilical Vein Endothelial Cells (HUVECs) from patients with stable coronary artery disease | Perindopril | Reduction in the rate of apoptosis | 31% decrease | [1][2] |
| eNOS Expression and Activity | HUVECs from patients with stable coronary artery disease | Perindopril | Upregulation of eNOS protein expression and activity | 19% increase in expression, 27% increase in activity | [1] |
| Plasma Biomarkers | Patients with stable coronary artery disease | Perindopril (1 year) | Modulation of key vasoactive and inflammatory markers | Significant reduction in Angiotensin II and TNF-alpha; Significant increase in bradykinin and nitrite/nitrate | [1] |
| Apoptotic Protein Expression (Cardiac) | Rats treated with isoproterenol | Perindopril | Attenuation of pro-apoptotic protein increase and DNA fragmentation | 50% decrease in DNA fragmentation | [3][4] |
| Vascular ACE and AT1 Receptor Expression | Patients with ischemic heart disease | Perindopril (4 mg/d for up to 5 weeks) | Reduction in plasma and vascular ACE; Increase in vascular AT1 receptor binding | 70% decrease in plasma ACE; 57% decrease in plasma Ang II to Ang I ratio; ~35% reduction in vascular ACE; 80% increase in vascular AT1 receptor binding | [5][6] |
| L-arginine/ADMA Ratio | Animal Model | Perindopril | Increase in the L-arginine/ADMA ratio | 140% increase | [7] |
Signaling Pathways
The anti-apoptotic effects of this compound are mediated by complex and interconnected signaling pathways. The following diagrams, generated using the DOT language, illustrate these key molecular cascades.
Angiotensin II-Mediated Apoptosis and its Inhibition by Perindopril
Angiotensin II, acting through the AT1 receptor, triggers a cascade of events leading to endothelial cell apoptosis. This includes the generation of reactive oxygen species (ROS), which can damage cellular components and activate pro-apoptotic signaling pathways. Perindopril, by inhibiting ACE, reduces Angiotensin II levels, thereby mitigating this pro-apoptotic signaling.
Caption: Inhibition of Angiotensin II-mediated apoptosis by this compound.
Bradykinin-Mediated Anti-Apoptotic Signaling
Perindopril's inhibition of ACE leads to an accumulation of bradykinin. Bradykinin binds to its B2 receptor, initiating a signaling cascade that activates eNOS and the PI3K/Akt pathway, both of which have potent anti-apoptotic effects.
Caption: Bradykinin-mediated pro-survival signaling enhanced by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound on endothelial cell apoptosis.
Endothelial Cell Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells.
Principle: Early in apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, Alexa Fluor 647) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cells in appropriate media. Treat cells with this compound at various concentrations for a specified duration, with or without a pro-apoptotic stimulus (e.g., Angiotensin II, TNF-α). Include appropriate vehicle controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or brief trypsinization.
-
Staining:
-
Wash the collected cells twice with cold 1X PBS and centrifuge at approximately 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Establish compensation settings using single-stained controls.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence intensity to differentiate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and related signaling pathways (e.g., eNOS, Akt, Bax, Bcl-2).
Protocol:
-
Protein Extraction:
-
After cell treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins based on molecular weight by applying an electric current.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-eNOS, anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow for Investigating Perindopril's Anti-Apoptotic Effects
The following diagram illustrates a typical experimental workflow to study the effects of this compound on endothelial cell apoptosis.
Caption: Experimental workflow for studying Perindopril's anti-apoptotic effects.
Conclusion
This compound demonstrates a robust protective effect against endothelial cell apoptosis, a key factor in the preservation of endothelial function. Its dual action of inhibiting the pro-apoptotic Angiotensin II pathway and potentiating the anti-apoptotic bradykinin/NO/PI3K-Akt signaling cascade provides a strong mechanistic basis for its clinical benefits in cardiovascular disease. The experimental protocols and data presented in this guide offer a framework for further research into the vasoprotective effects of this compound and the development of novel therapeutic strategies targeting endothelial cell survival.
References
- 1. ACE inhibition with perindopril and endothelial function. Results of a substudy of the EUROPA study: PERTINENT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Role of Bradykinin and Nitric Oxide in the Cardioprotective Action of Angiotensin-Converting Enzyme Inhibitors: Focus on Perindopril - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. researchgate.net [researchgate.net]
- 5. Perindopril alters vascular angiotensin-converting enzyme, AT(1) receptor, and nitric oxide synthase expression in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Potential of Perindopril Arginine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perindopril (B612348), a long-acting angiotensin-converting enzyme (ACE) inhibitor, is a well-established therapeutic agent for hypertension and heart failure.[1] Beyond its primary cardiovascular effects, a growing body of evidence highlights the significant anti-inflammatory properties of its arginine salt, perindopril arginine. This technical guide provides an in-depth exploration of these properties, summarizing quantitative data, detailing experimental protocols, and visualizing the core signaling pathways involved. The information presented is intended to support further research and drug development efforts in the field of inflammation.
Core Anti-Inflammatory Mechanisms
This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by modulating the Renin-Angiotensin System (RAS), potentiating the bradykinin (B550075) signaling pathway, and inhibiting the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).
Modulation of the Renin-Angiotensin System (RAS)
This compound's primary mechanism of action is the inhibition of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor and pro-inflammatory molecule, angiotensin II (Ang II).[1][2] By reducing Ang II levels, perindopril mitigates its downstream inflammatory effects, which include the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines and adhesion molecules.[3]
Furthermore, the inhibition of ACE shifts the balance of the RAS towards the counter-regulatory ACE2/Angiotensin-(1-7)/Mas receptor axis.[4][5][6][7] ACE2 metabolizes Ang II into Ang-(1-7), a peptide with vasodilatory, anti-inflammatory, and anti-fibrotic properties.[4][7] Ang-(1-7) then activates the Mas receptor, further counteracting the detrimental effects of Ang II.[4][8]
dot
Caption: Modulation of the Renin-Angiotensin System by this compound.
Potentiation of Bradykinin B2 Receptor Signaling
ACE is also responsible for the degradation of bradykinin, a potent vasodilator with anti-inflammatory properties.[9][10] By inhibiting ACE, perindopril increases the bioavailability of bradykinin, leading to enhanced activation of bradykinin B2 receptors (B2R).[9][11] B2R activation stimulates the release of nitric oxide (NO) and prostacyclin, which contribute to vasodilation and inhibit platelet aggregation and leukocyte adhesion, thereby exerting anti-inflammatory effects.[9]
dot
Caption: Potentiation of Bradykinin B2 Receptor Signaling by this compound.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Pro-inflammatory stimuli, including Ang II and lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[14] Perindopril has been shown to inhibit the NF-κB pathway, in part by reducing Ang II levels, which in turn suppresses the degradation of IκBα and prevents the nuclear translocation of the p65 subunit of NF-κB.[14][15][16]
dot
References
- 1. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 2. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Determining the Enzymatic Activity of Angiotensin-Converting Enzyme 2 (ACE2) in Brain Tissue and Cerebrospinal Fluid Using a Quenched Fluorescent Substrate | Springer Nature Experiments [experiments.springernature.com]
- 10. In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE) Inhibitory Peptides Derived from Distilled Spent Grain Prolamin Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. Plasma bradykinin concentrations during septic shock determined by a novel LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TNF-α, IL-6, IL-10 and IL-1β levels in the blood plasma and intestine tissue [bio-protocol.org]
Methodological & Application
Development and Validation of a Robust HPLC-MS/MS Method for the Quantification of Perindopril Arginine in Human Plasma
Application Note AP-HPLC-001
Introduction
Perindopril (B612348) is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and stable coronary artery disease.[1] It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, perindoprilat (B1679611).[1][2] Accurate and reliable quantification of perindopril and perindoprilat in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[2][3]
This application note details a highly selective and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous determination of perindopril and its active metabolite, perindoprilat, in human plasma. The described protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection, offering excellent accuracy, precision, and a broad linear dynamic range suitable for clinical research.
Experimental
Materials and Reagents
-
Perindopril arginine and perindoprilat reference standards (purity >98%) were sourced from a certified supplier.
-
Perindopril-d4 was used as the internal standard (IS).[4]
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water were purchased from a reputable chemical supplier.[5]
-
Formic acid (≥98%) and phosphoric acid were of analytical grade.[2][5]
-
Human plasma with EDTA as an anticoagulant was obtained from a registered biobank.
-
Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balance - HLB) were used for sample preparation.[2][4]
Instrumentation and Chromatographic Conditions
A validated ultra-high performance liquid chromatography-electrospray ionization-tandem mass spectrometric (UHPLC-ESI-MS/MS) system was employed for the analysis.[5] The chromatographic separation was achieved on a C18 column.[5]
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Value |
| HPLC System | UHPLC System |
| Column | Waters ACQUITY UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm)[5] |
| Mobile Phase A | 20 mM Ammonium Acetate with 0.1% Formic Acid in Water[5] |
| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v) with 0.1% Formic Acid[5] |
| Flow Rate | 0.25 mL/min[5] |
| Column Temperature | 40 °C[5][6] |
| Injection Volume | 5 µL[5] |
| Elution Mode | Gradient |
| Mass Spectrometer | Tandem Quadrupole Mass Detector |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[5] |
| Source Temperature | 120 - 150 °C[2] |
| Desolvation Temp. | 350 - 450 °C[2] |
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Perindopril | 369.2 | 172.2 |
| Perindoprilat | 341.2 | 91.1 |
| Perindopril-d4 (IS) | 373.2 | 176.2 |
Protocols
Standard and Quality Control (QC) Sample Preparation
Stock solutions of perindopril, perindoprilat, and the internal standard were prepared in methanol.[7] Working standard solutions were prepared by diluting the stock solutions with a mixture of mobile phase A and B. Calibration curve standards and quality control (QC) samples were prepared by spiking known concentrations of the working standard solutions into blank human plasma.
Plasma Sample Preparation (Solid-Phase Extraction)
A solid-phase extraction (SPE) method was employed for the extraction of perindopril and perindoprilat from human plasma.[4]
-
Sample Pre-treatment : To 500 µL of human plasma, add 50 µL of the internal standard solution (Perindopril-d4) and 100 µL of phosphoric acid. Vortex for 30 seconds.[4]
-
SPE Cartridge Conditioning : Condition an HLB SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.[4]
-
Sample Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge.[4]
-
Washing : Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of n-hexane.[4]
-
Elution : Elute the analytes from the cartridge with 1 mL of a mixture of acetonitrile and methanol.[4]
-
Analysis : The eluate can be directly injected into the HPLC-MS/MS system.[4]
Caption: Workflow for Plasma Sample Preparation and Analysis.
Method Validation
The analytical method was validated according to the International Conference on Harmonization (ICH) guidelines.[5] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Table 3: Summary of Method Validation Parameters
| Parameter | Perindopril | Perindoprilat |
| Linearity Range (ng/mL) | 0.25 - 500[5] | 0.2 - 20[8] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.9 - 100.4[9] | 98.9 - 100.7[9] |
| Precision (% RSD) | ||
| - Intra-day | < 3.7[5] | < 5.0 |
| - Inter-day | < 3.7[5] | < 5.0 |
| LOD (ng/mL) | 0.1 | 0.05 |
| LOQ (ng/mL) | 0.25[5] | 0.2[8] |
| Extraction Recovery (%) | > 85[8][10] | > 85[8][10] |
The method demonstrated excellent linearity over the specified concentration ranges. Accuracy and precision were within the acceptable limits, with recovery values greater than 85% and relative standard deviation (%RSD) values less than 15% for all QC levels.
Caption: Method Validation Logical Flow.
Application
This validated HPLC-MS/MS method was successfully applied to a pharmacokinetic study in healthy volunteers following a single oral administration of this compound. The concentration-time profiles for perindopril and perindoprilat were determined.
Table 4: Pharmacokinetic Parameters of Perindopril and Perindoprilat
| Parameter | Perindopril | Perindoprilat |
| Cmax (ng/mL) | 61 ± 13 | 16.0 ± 5.3 |
| Tmax (hr) | ~ 1 | 3 - 7 |
| AUC₀₋₂₄ (ng·h/mL) | 69 ± 14 | 127 ± 23 |
| Half-life (t½) (hr) | ~ 0.42 | 30 - 120 (terminal) |
Data presented as Mean ± SD for a 10 mg dose of this compound.[11]
Conclusion
The developed and validated HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of perindopril and its active metabolite, perindoprilat, in human plasma. The simple and efficient solid-phase extraction protocol, coupled with a short chromatographic run time, makes this method highly suitable for high-throughput analysis in clinical and pharmacokinetic studies. The method's performance meets the regulatory requirements for bioanalytical method validation.
References
- 1. Perindopril. A review of its pharmacokinetics and clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of a potential pharmacokinetic interaction between this compound and amlodipine when administered as a single perindopril/amlodipine fixed-dose combination tablet in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Method development and validation of HPLC tandem/mass spectrometry for quantification of this compound and amlodipine besylate combination in bulk and pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. primescholars.com [primescholars.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.hres.ca [pdf.hres.ca]
Application Note: Quantitative Analysis of Perindopril Arginine in Human Plasma Using LC-MS/MS
Introduction
Perindopril (B612348) is a potent angiotensin-converting enzyme (ACE) inhibitor, widely prescribed for the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in vivo to its active metabolite, perindoprilat. Accurate and reliable quantification of perindopril and its active metabolite in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of perindopril arginine in human plasma. The method utilizes a simple sample preparation procedure and offers high selectivity and sensitivity, making it suitable for high-throughput analysis.
Experimental
Materials and Reagents
-
This compound reference standard
-
Perindoprilat reference standard
-
Internal Standard (IS): Lercanidipine or Perindopril-d4
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with EDTA as anticoagulant)
Sample Preparation
A protein precipitation method is employed for the extraction of perindopril from human plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is achieved on a C18 reversed-phase column.
-
Column: Waters ACQUITY UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[1][2]
-
Mobile Phase A: 20 mM ammonium acetate with 0.1% formic acid in water.[1]
-
Mobile Phase B: Acetonitrile:methanol (80:20, v/v) with 0.1% formic acid.[1]
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 5 µL.[4]
-
Column Temperature: 40°C
-
Gradient Elution: A gradient elution is typically used to ensure optimal separation.
Mass Spectrometry
A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Source Temperature: 150°C.[4]
-
Desolvation Temperature: 500°C.[4]
-
Capillary Voltage: 3.5 kV.[4]
-
Cone Voltage: 35 V.[4]
-
Desolvation Gas Flow: 800 L/Hr.[4]
-
Cone Gas Flow: 20 L/Hr.[4]
Method Validation
The method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1]
Linearity
The calibration curve for this compound was linear over the concentration range of 0.25 - 500 ng/mL.[1][2] The correlation coefficient (r²) was consistently greater than 0.99.
Precision and Accuracy
The intra- and inter-assay precision, expressed as the relative standard deviation (%RSD), was between 0.1% and 3.7%.[1][2] The accuracy was within ±15% of the nominal concentration.
Recovery
The recovery of this compound from human plasma was greater than 80%.[1][2]
Limits of Detection and Quantification
The limit of detection (LOD) and limit of quantification (LOQ) for this compound were determined to be 0.15 ng/mL and 0.35 ng/mL, respectively.[1]
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | Waters ACQUITY UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 20 mM ammonium acetate with 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile:methanol (80:20, v/v) with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Perindopril) | m/z 369 → 172 |
| MRM Transition (IS - Lercanidipine) | m/z 612 → 280 |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.25 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra- & Inter-assay Precision (%RSD) | 0.1 - 3.7% |
| Accuracy | Within ±15% |
| Recovery | > 80% |
| LOD | 0.15 ng/mL |
| LOQ | 0.35 ng/mL |
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound in human plasma.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it well-suited for high-throughput bioanalytical applications. The method has been successfully validated and demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery.
References
- 1. Method development and validation of HPLC tandem/mass spectrometry for quantification of this compound and amlodipine besylate combination in bulk and pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method development and validation of HPLC tandem/mass spectrometry for quantification of this compound and amlodipine besylate combination in bulk and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Permeability Assessment of Perindopril Arginine Using Caco-2 Cell Monolayers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perindopril (B612348) arginine, an angiotensin-converting enzyme (ACE) inhibitor, is widely utilized in the management of cardiovascular diseases such as hypertension and heart failure.[1][2][3] Understanding its absorption characteristics is crucial for optimizing its therapeutic efficacy. The Caco-2 cell monolayer model is a well-established in vitro tool that mimics the human intestinal epithelium, providing a reliable method to assess the permeability of orally administered drugs.[4][5][6] This document provides detailed application notes and protocols for evaluating the in vitro permeability of Perindopril arginine using Caco-2 cell monolayers. Perindopril is classified as a Biopharmaceutics Classification System (BCS) Class 3 drug, characterized by high solubility and low permeability.[1][7][8]
The Caco-2 permeability assay is instrumental in drug discovery for predicting the oral absorption of new chemical entities.[9] Compounds with an apparent permeability coefficient (Papp) of less than 1 x 10⁻⁶ cm/s are generally considered to have low permeability, those with Papp values between 1 and 10 x 10⁻⁶ cm/s are moderately permeable, and those with Papp values greater than 10 x 10⁻⁶ cm/s are highly permeable.[9]
Data Presentation
The apparent permeability coefficient (Papp) is a quantitative measure of a drug's permeability across the Caco-2 monolayer. The tables below summarize the experimental data for this compound and the control compounds.
Table 1: Apparent Permeability Coefficient (Papp) of this compound and Caffeine across Caco-2 Monolayer
| Substance | Concentration (mg/mL) | Apparent Permeability Coefficient (Papp) x 10⁻⁶ (cm/s) |
| This compound | 2.0 | 1.94 |
| This compound | 1.0 | 0.72 |
| Caffeine (Control) | 0.5 | Data for high permeability confirmed but specific value not provided in the source |
Data extracted from a study by Kus et al. (2022). The results are reported as an average of three independent replicates.[1][10]
Table 2: Classification of Drug Permeability based on Caco-2 Assay
| Permeability Classification | Apparent Permeability Coefficient (Papp) (cm/s) | Corresponding Oral Absorption in Humans |
| Low | < 1.0 x 10⁻⁶ | 0-20% |
| Moderate | 1.0 x 10⁻⁶ to 1.0 x 10⁻⁵ | 20-70% |
| High | > 1.0 x 10⁻⁵ | 70-100% |
This classification provides a general guideline for interpreting Caco-2 permeability data.[9]
Experimental Protocols
This section details the methodologies for the key experiments involved in the permeability assessment of this compound.
Caco-2 Cell Culture and Monolayer Formation
-
Cell Seeding: Caco-2 cells are seeded on semi-permeable inserts (e.g., Transwell®) at an appropriate density to form a monolayer.[5] These inserts create two compartments: an apical (AP) side, mimicking the intestinal lumen, and a basolateral (BL) side, representing the blood circulation.
-
Culture Medium: The cells are maintained in a suitable culture medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Differentiation: The cells are cultured for approximately 21 days to allow them to differentiate into a polarized monolayer with well-developed tight junctions, which are characteristic of intestinal enterocytes.[5]
Cytotoxicity Assay
Prior to permeability studies, it is essential to determine the non-toxic concentrations of the test compound.
-
Cell Treatment: Differentiated Caco-2 cells are exposed to various concentrations of this compound for a duration equivalent to the permeability experiment (e.g., 2 hours).[1]
-
Viability Assessment: Cell viability is assessed using a standard method like the MTT assay.[1] Concentrations that result in high cell viability (typically >90%) are selected for the permeability studies. In one study, this compound was found to be non-cytotoxic to Caco-2 cells at concentrations up to 2.0 mg/mL.[1]
Monolayer Integrity Assessment (TEER Measurement)
The integrity of the Caco-2 cell monolayer is crucial for accurate permeability measurements.
-
TEER Measurement: Transepithelial electrical resistance (TEER) is measured throughout the cell culture period to monitor the formation and integrity of the tight junctions.[1][11]
-
Acceptance Criterion: Only monolayers with TEER values above a predetermined threshold (e.g., >600 Ohm/cm²) are used for the permeability experiments, indicating a well-formed and intact barrier.[1][11]
Permeability Assay
The permeability of this compound is assessed by measuring its transport across the Caco-2 monolayer.
-
Transport Buffer: A transport buffer, such as Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES at pH 7.4, is used for the assay.[11]
-
Bidirectional Transport: To investigate the potential for active transport or efflux, the permeability is measured in both directions:
-
Apical-to-Basolateral (A-B): The test compound is added to the apical compartment, and its appearance in the basolateral compartment is measured over time. This represents absorption from the intestine into the bloodstream.[4]
-
Basolateral-to-Apical (B-A): The test compound is added to the basolateral compartment, and its appearance in the apical compartment is measured. This direction is used to assess efflux.[4][12]
-
-
Incubation: The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]
-
Sample Analysis: Samples are collected from the receiver compartment at specific time points and the concentration of this compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4]
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the substance in the receiver compartment).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the substance in the donor compartment.
-
-
Efflux Ratio (ER): The efflux ratio is calculated as the ratio of the Papp value in the B-A direction to the Papp value in the A-B direction (ER = Papp (B-A) / Papp (A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[5]
Visualizations
Experimental Workflow
Caption: Workflow for Caco-2 Permeability Assay of this compound.
This compound's Mechanism of Action
While the specific transporters for this compound in Caco-2 cells are not definitively identified in the provided literature, its pharmacological action as an ACE inhibitor is well-documented.[13]
Caption: Pharmacological Mechanism of Action of this compound.
References
- 1. Permeability of the this compound under In Vitro Conditions across Caco-2 Monolayer and Biomimetic Phospholipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permeability of the this compound under In Vitro Conditions across Caco-2 Monolayer and Biomimetic Phospholipid … [ouci.dntb.gov.ua]
- 3. Permeability of the this compound under In Vitro Conditions across Caco-2 Monolayer and Biomimetic Phospholipid Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and in vitro/in vivo evaluation of immediate release perindopril tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols for Evaluating the Efficacy of Perindopril Arginine in Animal Models of Hypertension
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perindopril (B612348) arginine is a long-acting angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. Its efficacy is attributed to the inhibition of ACE, which decreases the production of angiotensin II, a potent vasoconstrictor, and inhibits the degradation of bradykinin, a vasodilator. This document provides detailed application notes and experimental protocols for evaluating the therapeutic efficacy of Perindopril arginine in established preclinical animal models of hypertension. The protocols outlined below are based on established scientific literature and are intended to guide researchers in designing and executing robust in vivo studies.
Animal Models of Hypertension
The selection of an appropriate animal model is critical for elucidating the antihypertensive mechanisms of this compound. Three widely used rat models are detailed below:
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model that closely mimics human essential hypertension, characterized by a gradual development of high blood pressure.
-
L-NAME-Induced Hypertensive Rat: This model involves the administration of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS). The resulting decrease in nitric oxide (NO), a key vasodilator, leads to a rapid and sustained increase in blood pressure.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model of mineralocorticoid hypertension is induced by unilateral nephrectomy, subcutaneous implantation of a DOCA pellet, and administration of high-salt drinking water. It is characterized by low renin levels and volume expansion.
Data Presentation
The following tables summarize the quantitative effects of this compound in the aforementioned animal models of hypertension.
Table 1: Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)
| Parameter | Control (SHR) | This compound (1 mg/kg/day) | This compound (2 mg/kg/day) | This compound (4 mg/kg/day) | Reference |
| Systolic Blood Pressure (mmHg) | 205 ± 5 | 185 ± 6 | 160 ± 7 | 145 ± 5 | [1][2] |
| Heart Weight/Body Weight (mg/g) | 3.5 ± 0.2 | 3.2 ± 0.1 | 2.9 ± 0.1 | 2.6 ± 0.2 | [3][4] |
| Plasma ACE Activity (% inhibition) | 0 | Not Reported | Not Reported | >90% (24h post-dose) | [1] |
Table 2: Efficacy of this compound in L-NAME-Induced Hypertensive Rats
| Parameter | Control (L-NAME) | This compound (2 mg/kg/day) + L-NAME | Reference |
| Mean Arterial Pressure (mmHg) | 165 ± 8 | 127 ± 6 | [5] |
| Plasma Renin Activity | Unchanged from baseline | Slightly decreased | [5] |
Table 3: Efficacy of this compound in DOCA-Salt Hypertensive Rats
| Parameter | Control (DOCA-Salt) | This compound (3 mg/kg/day) | Reference |
| Systolic Blood Pressure (mmHg) | 180 ± 10 | 145 ± 8 | [6] |
| Plasma Aldosterone (B195564) | Elevated | Reduced | [7][8] |
| Cardiac Hypertrophy | Present | Attenuated | [9] |
Signaling Pathways
This compound's primary mechanism of action involves the modulation of the Renin-Angiotensin-Aldosterone System (RAAS) and the Bradykinin-Kallikrein System.
References
- 1. Effects of perindopril on vascular wall and left ventricular hypertrophy in rats with experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of perindopril in rat cardiac volume overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of perindopril on left ventricular hypertrophy, coronary blood flow, and mechanical properties of cardiac muscle in renovascular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effects of perindopril treatment in adult spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide and the renin angiotensin system: contributions to blood pressure in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term effects of perindopril on metabolic parameters and the heart in the spontaneously hypertensive/NIH-corpulent rat with non-insulin-dependent diabetes mellitus and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of perindopril on aldosterone production in the failing human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin II induces cardiovascular hypertrophy in perindopril-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Perindopril Arginine in a Rat Model of Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for inducing cardiac hypertrophy in a rat model and testing the efficacy of Perindopril (B612348) arginine as a potential therapeutic agent. Detailed protocols for two standard methods of hypertrophy induction—surgical abdominal aortic constriction and chemical induction with isoproterenol (B85558)—are presented. Furthermore, this guide outlines the procedures for drug administration, and the subsequent evaluation of cardiac function and hypertrophic markers through echocardiography, histological analysis, and molecular assays. The provided methodologies and data presentation formats are intended to facilitate the standardized and rigorous preclinical evaluation of Perindopril arginine for the treatment of pathological cardiac hypertrophy.
Introduction
Cardiac hypertrophy, an increase in the mass of the heart muscle, is initially an adaptive response to pressure or volume overload. However, sustained hypertrophy can become pathological, leading to heart failure, a major cause of morbidity and mortality worldwide. The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in the development of cardiac hypertrophy. This compound, an angiotensin-converting enzyme (ACE) inhibitor, targets this system by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key mediator of cardiac remodeling.[1][2][3] These application notes provide a framework for investigating the therapeutic potential of this compound in mitigating cardiac hypertrophy in established rat models.
Data Presentation
The following tables summarize expected quantitative data from a study evaluating this compound in a rat model of cardiac hypertrophy.
Table 1: Hemodynamic and Gravimetric Data
| Group | Treatment | n | Systolic Blood Pressure (mmHg) | Heart Weight / Body Weight (mg/g) | Left Ventricular Weight / Body Weight (mg/g) |
| Sham | Vehicle | 10 | 110 ± 10 | 2.5 ± 0.2 | 2.0 ± 0.2 |
| Hypertrophy | Vehicle | 10 | 160 ± 15 | 3.5 ± 0.3 | 3.1 ± 0.3* |
| Hypertrophy | This compound (low dose) | 10 | 130 ± 12# | 3.0 ± 0.2# | 2.6 ± 0.2# |
| Hypertrophy | This compound (high dose) | 10 | 115 ± 10# | 2.7 ± 0.2# | 2.2 ± 0.2# |
*p < 0.05 vs. Sham; #p < 0.05 vs. Hypertrophy + Vehicle. Data are presented as mean ± SD.
Table 2: Echocardiographic Parameters
| Group | Treatment | LVPWd (mm) | IVSd (mm) | LVIDd (mm) | Fractional Shortening (%) |
| Sham | Vehicle | 1.8 ± 0.2 | 1.7 ± 0.2 | 7.5 ± 0.5 | 45 ± 5 |
| Hypertrophy | Vehicle | 2.5 ± 0.3 | 2.4 ± 0.3 | 7.2 ± 0.6 | 35 ± 6* |
| Hypertrophy | This compound (low dose) | 2.2 ± 0.2# | 2.1 ± 0.2# | 7.4 ± 0.5 | 40 ± 5# |
| Hypertrophy | This compound (high dose) | 1.9 ± 0.2# | 1.8 ± 0.2# | 7.5 ± 0.4 | 43 ± 4# |
*p < 0.05 vs. Sham; #p < 0.05 vs. Hypertrophy + Vehicle. LVPWd: Left Ventricular Posterior Wall thickness in diastole; IVSd: Interventricular Septal thickness in diastole; LVIDd: Left Ventricular Internal Dimension in diastole. Data are presented as mean ± SD.
Table 3: Gene Expression of Hypertrophic Markers (Fold Change vs. Sham)
| Group | Treatment | Atrial Natriuretic Peptide (ANP) | B-type Natriuretic Peptide (BNP) | β-Myosin Heavy Chain (β-MHC) |
| Sham | Vehicle | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| Hypertrophy | Vehicle | 5.0 ± 1.0 | 6.0 ± 1.2 | 4.5 ± 0.8* |
| Hypertrophy | This compound (low dose) | 2.5 ± 0.5# | 3.0 ± 0.6# | 2.8 ± 0.5# |
| Hypertrophy | This compound (high dose) | 1.5 ± 0.4# | 1.8 ± 0.4# | 1.7 ± 0.3# |
*p < 0.05 vs. Sham; #p < 0.05 vs. Hypertrophy + Vehicle. Data are presented as mean ± SD.
Experimental Protocols
Induction of Cardiac Hypertrophy
Two primary methods are described for inducing cardiac hypertrophy in rats: Abdominal Aortic Constriction (AAC) for a pressure-overload model, and Isoproterenol (ISO) administration for a β-adrenergic stimulation model.
Protocol 1A: Abdominal Aortic Constriction (AAC)
This surgical procedure creates a pressure overload on the left ventricle, leading to hypertrophy.[4]
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g).
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Place the anesthetized rat in a supine position.
-
Make a midline abdominal incision to expose the abdominal aorta.
-
Carefully dissect the aorta between the celiac and superior mesenteric arteries.
-
Pass a 4-0 silk suture around the aorta.
-
Tie the suture snugly around the aorta and a blunted 22-gauge needle.
-
Gently remove the needle to create a constriction of a defined diameter.
-
Close the abdominal wall and skin with sutures.
-
-
Post-operative Care: Administer analgesics for 3 days post-surgery and monitor the animals closely for any signs of distress.
-
Hypertrophy Development: Significant cardiac hypertrophy typically develops within 4-8 weeks post-surgery.[5]
Protocol 1B: Isoproterenol (ISO)-Induced Cardiac Hypertrophy
This pharmacological method induces hypertrophy through chronic β-adrenergic stimulation.[6][7]
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g).
-
Drug Preparation: Prepare a fresh solution of isoproterenol hydrochloride in sterile saline.
-
Administration: Administer isoproterenol (5 mg/kg) via subcutaneous injection once daily for 7-14 consecutive days.[7][8]
-
Control Group: Administer an equivalent volume of sterile saline to the control group.
-
Hypertrophy Development: Cardiac hypertrophy is typically evident after 7 days of treatment and is well-established by 14 days.[6][7]
This compound Treatment Protocol
-
Drug Preparation: this compound can be dissolved in distilled water for oral administration.
-
Dosage:
-
Administration: Administer the prepared solution once daily via oral gavage.
-
Treatment Period: Treatment should commence after the establishment of cardiac hypertrophy (e.g., 4 weeks post-AAC or after 7 days of ISO injections) and continue for a period of 4-8 weeks.
Assessment of Cardiac Hypertrophy
Protocol 3A: Echocardiography
Echocardiography is a non-invasive method to assess cardiac structure and function.[10][11]
-
Anesthesia: Lightly anesthetize the rats to minimize cardiodepressive effects.
-
Procedure:
-
Place the rat in the left lateral decubitus position.
-
Use a high-frequency linear transducer (e.g., 12-15 MHz).
-
Obtain M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
-
Measurements:
-
Left Ventricular Posterior Wall thickness in diastole (LVPWd).
-
Interventricular Septal thickness in diastole (IVSd).
-
Left Ventricular Internal Dimension in diastole (LVIDd).
-
Calculate Left Ventricular Mass (LVM) and Fractional Shortening (FS).
-
Protocol 3B: Histological Analysis
Histological examination of heart tissue allows for the direct assessment of myocyte size and fibrosis.[4][12]
-
Tissue Collection: At the end of the study, euthanize the rats and excise the hearts.
-
Tissue Processing:
-
Wash the hearts with phosphate-buffered saline (PBS).
-
Fix the hearts in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and cut 5 µm sections.
-
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To visualize the general morphology and measure cardiomyocyte cross-sectional area.
-
Masson's Trichrome Staining: To detect and quantify collagen deposition (fibrosis), which appears blue.
-
-
Image Analysis: Use image analysis software to quantify myocyte size and the extent of fibrosis.
Protocol 3C: Molecular Analysis (Quantitative PCR)
qPCR is used to measure the expression of genes that are upregulated during cardiac hypertrophy.[13][14]
-
RNA Extraction: Extract total RNA from frozen left ventricular tissue using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Perform real-time PCR using specific primers for hypertrophic marker genes:
-
Atrial Natriuretic Peptide (ANP)
-
B-type Natriuretic Peptide (BNP)
-
β-Myosin Heavy Chain (β-MHC)
-
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Signaling Pathways in Cardiac Hypertrophy
References
- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 2. Graphviz DOT Diagrams | ITOHI [itohi.com]
- 3. Cardiac growth during high and low dose perindopril treatment in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in cardiac structure and function in a modified rat model of myocardial hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cardiomedex.com [cardiomedex.com]
- 6. Development of isoproterenol-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Effects of perindopril on vascular wall and left ventricular hypertrophy in rats with experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Targeting miR-30d reverses pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of ACE Expression Following Perindopril Arginine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing Western blot analysis of Angiotensin-Converting Enzyme (ACE) expression after treatment with Perindopril (B612348) arginine. This document includes an overview of the mechanism of action, detailed experimental protocols, and a summary of available data on the effects of Perindopril on ACE expression.
Introduction and Background
Perindopril arginine is a long-acting angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension, heart failure, and stable coronary artery disease.[1][2][3] Its therapeutic effects are primarily attributed to the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[3] Understanding the impact of this compound on the expression levels of ACE protein in various tissues is crucial for elucidating its long-term mechanisms of action and for the development of novel therapeutic strategies. Western blotting is a powerful technique to semi-quantitatively or quantitatively measure the abundance of a specific protein, such as ACE, in a complex biological sample.
Mechanism of Action of this compound
Perindopril is a prodrug that is metabolized in the liver to its active form, perindoprilat. Perindoprilat inhibits ACE, which is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By blocking this conversion, perindopril leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure.[1] The following diagram illustrates the signaling pathway.
Quantitative Data on ACE Expression after Perindopril Treatment
While Perindopril is a well-known inhibitor of ACE activity, data on its effect on ACE protein expression as determined by Western blot is limited in publicly available literature. Most studies have utilized other methods such as autoradiography, immunocytochemistry, or ELISA to quantify ACE levels. The following tables summarize the available quantitative data. It is important to note the methodologies used in these studies.
Table 1: Effect of Perindopril on Vascular ACE Expression (Non-Western Blot Data)
| Treatment Group | Tissue | Method | Change in ACE Expression | Reference |
| Perindopril (4 mg/day) | Human Blood Vessels | Quantitative in vitro autoradiography and immunocytochemistry | Reduced to ~65% of control levels | [4] |
Table 2: Effect of Perindopril on ACE2 Expression in Human Adipocytes (ELISA Data)
Note: ACE2 is a distinct enzyme from ACE, though it is also involved in the renin-angiotensin system.
| Treatment Group | Time Point | Method | ACE2 Expression (µg/mL) | P-value | Reference |
| Negative Control | 24 hours | ELISA | 13.34 | - | [5] |
| Positive Control | 24 hours | ELISA | 90.22 | <0.001 vs Negative | [5] |
| Perindopril | 24 hours | ELISA | 113.52 | <0.001 vs Negative | [5] |
| Positive Control | 48 hours | ELISA | 80.31 | - | [5] |
| Perindopril | 48 hours | ELISA | 47.37 | <0.001 vs Positive | [5] |
Detailed Protocol: Western Blot Analysis of ACE Expression
This protocol is a synthesized guide for the Western blot analysis of ACE protein expression in tissue samples, based on standard Western blotting procedures and information on commercially available anti-ACE antibodies.
Experimental Workflow
Materials and Reagents
-
Tissues: From control and this compound-treated subjects.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) is recommended for efficient extraction of membrane proteins like ACE.
-
Protease and Phosphatase Inhibitor Cocktail: To prevent protein degradation.
-
Protein Assay Reagent: BCA (Bicinchoninic acid) assay kit for protein quantification.
-
Laemmli Sample Buffer (4x): For sample denaturation.
-
SDS-PAGE Gels: Tris-glycine gels suitable for resolving high molecular weight proteins (ACE is ~150-180 kDa). A gradient gel (e.g., 4-15%) or a low percentage acrylamide (B121943) gel (e.g., 7.5%) is recommended.
-
Running Buffer: Tris-glycine-SDS buffer.
-
Transfer Buffer: Tris-glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit polyclonal or monoclonal anti-ACE antibody. A starting dilution of 1:1000 is recommended.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Loading Control Antibody: Anti-GAPDH, anti-β-actin, or anti-β-tubulin to normalize for protein loading.
-
Washing Buffer: TBST.
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) detection reagent.
-
Imaging System: Chemiluminescence imager or X-ray film.
Detailed Procedure
1. Sample Preparation a. Harvest tissues from control and this compound-treated groups and immediately flash-freeze in liquid nitrogen or process on ice to prevent protein degradation. b. For a ~5 mg piece of tissue, add ~300 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Homogenize the tissue using an electric homogenizer on ice. d. Maintain constant agitation for 2 hours at 4°C to ensure complete lysis. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully collect the supernatant containing the protein extract. g. Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
2. SDS-PAGE a. Normalize the protein concentration of all samples with lysis buffer. b. Add 1/3 volume of 4x Laemmli sample buffer to each protein sample. c. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins. d. Load equal amounts of protein (typically 20-40 µg) into the wells of the SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration. e. Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
3. Protein Transfer a. Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer. b. Assemble the transfer stack (sandwich) and perform the protein transfer to the PVDF membrane using a wet or semi-dry transfer system. c. After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm successful transfer. d. Destain the membrane with TBST.
4. Immunodetection a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding. b. Incubate the membrane with the primary anti-ACE antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis a. Prepare the ECL chemiluminescent substrate according to the manufacturer's protocol. b. Incubate the membrane with the substrate for the recommended time. c. Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film. d. To normalize the data, the membrane can be stripped and re-probed with a loading control antibody (e.g., anti-GAPDH). e. Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ) to quantify the relative expression of ACE. Normalize the ACE band intensity to the corresponding loading control band intensity.
Conclusion
The analysis of ACE protein expression by Western blot following this compound treatment is a critical step in understanding the drug's long-term effects on the renin-angiotensin system. While direct quantitative data from Western blot studies are not extensively available in the current literature, the provided protocol offers a robust framework for researchers to conduct these investigations. The existing data from other methodologies, such as autoradiography, suggest that Perindopril treatment may lead to a reduction in vascular ACE expression.[4] Further research utilizing standardized Western blot protocols is necessary to confirm and quantify these changes across various tissues and experimental conditions.
References
- 1. Acute and chronic effects of perindopril on tissue angiotensin converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACE inhibition in hypertension: focus on perindopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin-converting enzyme inhibition by perindopril in the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perindopril alters vascular angiotensin-converting enzyme, AT(1) receptor, and nitric oxide synthase expression in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perindopril decreases angiotensin-converting enzyme 2 (ACE2) expression in human adipocytes exposed to SARS-CoV-2 S1 spike protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Nitric Oxide Production in HUVECs Treated with Perindopril Arginine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a critical signaling molecule produced by endothelial cells that plays a central role in vascular homeostasis.[1][2] It is a potent vasodilator and inhibits key processes in atherosclerosis, such as platelet aggregation, leukocyte adhesion, and smooth muscle cell proliferation.[1] Endothelial dysfunction, characterized by reduced NO bioavailability, is a hallmark of many cardiovascular diseases.[1][2] Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs widely used to treat hypertension and heart failure.[3] Perindopril arginine, an ACE inhibitor, enhances NO production by inhibiting the ACE enzyme. This action decreases the level of angiotensin II (a vasoconstrictor that reduces NO production) and increases the level of bradykinin (B550075) (which stimulates NO release), thereby improving endothelial function.[1][2][3] This application note provides detailed protocols for treating Human Umbilical Vein Endothelial Cells (HUVECs) with this compound and subsequently quantifying the production of nitric oxide.
Signaling Pathway
Perindopril's mechanism of action involves modulating the renin-angiotensin system. By inhibiting ACE, Perindopril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3] Reduced angiotensin II levels diminish downstream effects like oxidative stress, which would otherwise lead to NO breakdown.[1] Concurrently, ACE inhibition prevents the degradation of bradykinin.[1][4] Accumulated bradykinin binds to its B2 receptor on endothelial cells, triggering a signaling cascade that activates endothelial nitric oxide synthase (eNOS). Activated eNOS then catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.[5][6][7]
Experimental Workflow
The overall experimental process involves culturing HUVECs, treating them with various concentrations of this compound, and then measuring NO production using appropriate assays. The main steps include cell seeding, drug incubation, sample collection (supernatant for Griess assay) or cell staining (for DAF-FM assay), and finally, data acquisition and analysis.
Experimental Protocols
HUVEC Cell Culture
This protocol is adapted for culturing primary HUVECs.[8][9]
Materials:
-
Cryopreserved primary HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
0.1% Gelatin solution
-
Trypsin-EDTA (0.05%)
-
Hanks' Balanced Salt Solution (HBSS)
-
T-75 culture flasks, 24-well plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Flask Coating: Coat T-75 flasks with 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate excess gelatin before use.
-
Thawing Cells: Quickly thaw a cryovial of HUVECs in a 37°C water bath. Transfer cells to a centrifuge tube containing 10 mL of pre-warmed EGM-2.
-
Cell Seeding: Centrifuge at 250 x g for 5-10 minutes.[9] Resuspend the cell pellet in fresh EGM-2 and seed into the gelatin-coated T-75 flask.
-
Incubation: Place the flask in a humidified incubator at 37°C and 5% CO₂.[9] Change the medium every 2-3 days until the cells reach 80-90% confluency.
-
Subculture: For experiments, wash confluent cells with HBSS, detach them using Trypsin-EDTA, and seed them into gelatin-coated 24-well plates at a density of approximately 5 x 10⁴ cells/well. Allow cells to adhere and grow to confluency before treatment.
Treatment with this compound
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water or PBS. Filter-sterilize the solution using a 0.22 µm filter.
-
Serum Starvation (Optional): Before treatment, you may serum-starve the HUVECs for 4-6 hours in a basal medium (e.g., EBM-2) to reduce baseline signaling.[10]
-
Treatment: Prepare working concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) by diluting the stock solution in the appropriate cell culture medium.
-
Incubation: Aspirate the old medium from the HUVEC-containing wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with no drug). Incubate for the desired period (e.g., 24 hours) at 37°C and 5% CO₂.
Nitric Oxide Measurement: Griess Assay
The Griess assay measures nitrite (B80452) (NO₂⁻), a stable and oxidized product of NO, in the cell culture supernatant.[11][12]
Materials:
-
Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well microplate
-
Microplate reader
Protocol:
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium used for the experiment.
-
Sample Collection: After the incubation period with Perindopril, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction: Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
Measurement: Measure the absorbance at 540 nm within 30 minutes using a microplate reader.[11][12]
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Intracellular Nitric Oxide Measurement: DAF-FM Diacetate Assay
DAF-FM diacetate is a cell-permeable dye that fluoresces upon reacting with NO inside the cells.[13][14]
Materials:
-
DAF-FM Diacetate
-
DMSO
-
HBSS or PBS (with Ca²⁺ and Mg²⁺)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Prepare DAF-FM Solution: Prepare a 5 mM stock solution of DAF-FM diacetate in high-quality DMSO. On the day of the experiment, dilute the stock to a final working concentration of 5-10 µM in HBSS.
-
Cell Treatment: Treat HUVECs with this compound as described in section 4.2.
-
Dye Loading: After treatment, wash the cells twice with HBSS. Add 100 µL of the DAF-FM working solution to each well and incubate for 30-60 minutes at 37°C.[15]
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Measurement: Add 100 µL of fresh HBSS to each well. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~495 nm, emission ~515 nm) or visualize using a fluorescence microscope.[14]
Data Presentation
The following tables present example data obtained from the described experiments.
Table 1: Nitrite Concentration in HUVEC Supernatant (Griess Assay)
| Treatment Group | Concentration (µM) | Mean Nitrite (µM) ± SD | Fold Change vs. Control |
| Vehicle Control | 0 | 2.5 ± 0.3 | 1.0 |
| This compound | 1 | 3.8 ± 0.4 | 1.5 |
| This compound | 10 | 6.2 ± 0.6 | 2.5 |
| This compound | 100 | 8.0 ± 0.7 | 3.2 |
| L-NAME (Inhibitor) | 100 | 0.8 ± 0.2 | 0.3 |
Table 2: Intracellular NO-dependent Fluorescence (DAF-FM Assay)
| Treatment Group | Concentration (µM) | Mean Fluorescence (AU) ± SD | Fold Change vs. Control |
| Vehicle Control | 0 | 15,200 ± 1,100 | 1.0 |
| This compound | 1 | 24,500 ± 1,800 | 1.6 |
| This compound | 10 | 41,800 ± 3,200 | 2.8 |
| This compound | 100 | 55,100 ± 4,500 | 3.6 |
| L-NAME (Inhibitor) | 100 | 10,500 ± 950 | 0.7 |
(Note: Data are representative examples and will vary based on experimental conditions.)
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the effects of this compound on nitric oxide production in HUVECs. Both the Griess assay for extracellular nitrite and the DAF-FM assay for intracellular NO are effective methods for quantifying these effects.[15] The expected outcome is a dose-dependent increase in NO production following treatment with this compound, consistent with its known mechanism of enhancing eNOS activity.[1][4] These methods are valuable tools for researchers in pharmacology and drug development studying endothelial function and cardiovascular therapeutics.
References
- 1. A Review of the Role of Bradykinin and Nitric Oxide in the Cardioprotective Action of Angiotensin-Converting Enzyme Inhibitors: Focus on Perindopril - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Post-translational regulation of endothelial nitric oxide synthase in vascular endothelium [frontiersin.org]
- 6. Therapeutic modification of the L-arginine-eNOS pathway in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-arginine restores endothelial nitric oxide synthase-coupled activity and attenuates monocrotaline-induced pulmonary artery hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Piper Sarmentosum Increases Nitric Oxide Production in Oxidative Stress: A Study on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of molecular mechanisms and regulatory pathways of pro-angiogenic nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sfrbm.org [sfrbm.org]
- 14. Selective and sensitive fluorescence imaging reveals microenvironment-dependent behavior of NO modulators in the endothelial system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: Long-Term Stability Testing of Perindopril Arginine Formulations
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive experimental design and detailed protocols for conducting long-term stability testing of Perindopril arginine formulations in accordance with ICH guidelines.
Introduction
Perindopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2] It is a prodrug that is hydrolyzed in vivo to its active metabolite, perindoprilat.[1][2] Perindopril is commercially available in different salt forms, with this compound being developed to improve the stability and shelf-life of the drug compared to the earlier tert-butylamine (B42293) salt.[3]
Stability testing is a critical component of drug development and regulatory submission, providing evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5] This data is used to establish a shelf-life for the drug product and recommend storage conditions.[4] This application note outlines a detailed experimental design for the long-term stability testing of this compound formulations, adhering to the principles of the International Council for Harmonisation (ICH) guidelines.[4][6][7][8]
Experimental Design
The long-term stability study is designed to evaluate the physical, chemical, and microbiological attributes of this compound formulations over a defined period under controlled storage conditions.
2.1. Materials and Batches
-
Drug Product: this compound tablets (e.g., 5 mg and 10 mg strengths).
-
Batches: A minimum of three primary batches of the drug product should be included in the stability study.[4][6] These batches should be manufactured using a process that simulates the final commercial production process and packaged in the proposed commercial packaging.[4]
2.2. Storage Conditions and Testing Frequency
The storage conditions and testing frequency are based on ICH Q1A(R2) guidelines.[4][6][7]
| Storage Condition | Temperature | Relative Humidity | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months (or longer to cover proposed shelf-life) | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
2.3. Analytical Tests and Acceptance Criteria
A summary of the tests to be performed at each stability time point, along with typical acceptance criteria, is provided in the table below. These criteria should be finalized based on product-specific knowledge and regulatory requirements.
| Test | Acceptance Criteria |
| Appearance | White, biconvex, film-coated tablets. No physical changes (e.g., discoloration, cracking, swelling). |
| Identification (HPLC) | The retention time of the principal peak in the chromatogram of the sample preparation corresponds to that of the standard preparation. |
| Assay (HPLC) | 90.0% - 110.0% of the label claim for this compound. |
| Related Substances (HPLC) | Individual known impurity (e.g., Perindoprilat, Diketopiperazine): ≤ 0.5%Individual unknown impurity: ≤ 0.2%Total impurities: ≤ 1.0% |
| Dissolution | Q = 80% of the labeled amount of this compound dissolved in 30 minutes. |
| Water Content (Karl Fischer) | ≤ 2.0% |
| Microbial Enumeration Tests | Total Aerobic Microbial Count (TAMC): ≤ 1000 CFU/gTotal Yeast and Mold Count (TYMC): ≤ 100 CFU/gAbsence of Escherichia coli |
Experimental Protocols
3.1. High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
This method is for the simultaneous determination of this compound (assay) and its related substances.
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Poroshell 120 Hilic (4.6 x 150 mm, 2.7 µm) or equivalent |
| Mobile Phase | Acetonitrile : 0.1% Formic acid in water (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5.0 µL |
| Column Temperature | 40°C |
| Detection Wavelength | 230 nm |
| Run Time | Approximately 10 minutes |
3.1.2. Preparation of Solutions
-
Standard Stock Solution (this compound): Accurately weigh and dissolve 10.0 mg of this compound reference standard in 25.0 mL of ultrapure water to obtain a concentration of 400 µg/mL.[1]
-
Standard Solution (for Assay): Dilute the Standard Stock Solution with mobile phase to obtain a final concentration of approximately 100 µg/mL.
-
Sample Preparation (for Assay): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume with mobile phase. Filter a portion of this solution through a 0.45 µm nylon filter.
-
System Suitability Solution: Prepare a solution containing this compound and its known impurities at a concentration that allows for the evaluation of resolution and other system suitability parameters.
3.1.3. System Suitability
Inject the System Suitability Solution and the Standard Solution. The system is suitable for use if the following criteria are met:
-
Tailing Factor: Not more than 2.0 for the Perindopril peak.
-
Theoretical Plates: Not less than 2000 for the Perindopril peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the Standard Solution.
3.1.4. Procedure
Inject the blank (mobile phase), Standard Solution, and Sample Preparation into the chromatograph. Calculate the percentage of this compound and the percentage of related substances in the sample.
3.2. Dissolution Test
3.2.1. Dissolution Conditions
| Parameter | Condition |
| Apparatus | USP Apparatus 2 (Paddles) |
| Dissolution Medium | 900 mL of 0.1 N HCl |
| Paddle Speed | 50 RPM |
| Temperature | 37°C ± 0.5°C |
| Time | 30 minutes |
3.2.2. Preparation of Solutions
-
Standard Solution: Prepare a solution of this compound reference standard in the dissolution medium at a known concentration.
-
Sample: Place one tablet in each dissolution vessel.
3.2.3. Procedure
After 30 minutes, withdraw a sample from each vessel and filter. Analyze the filtered samples by HPLC or UV spectrophotometry at a suitable wavelength and calculate the percentage of this compound dissolved.
Visualization of Experimental Workflow and Degradation Pathway
4.1. Experimental Workflow
Caption: Experimental workflow for long-term stability testing of this compound.
4.2. This compound Degradation Pathway
Caption: Potential degradation pathways of this compound.
Data Presentation
All quantitative data generated during the stability study should be summarized in tables for easy comparison and trend analysis.
Table 1: Stability Data for this compound Formulation (Batch X) - Long-Term Conditions (25°C/60%RH)
| Test | Acceptance Criteria | Time 0 | 3 Months | 6 Months | 9 Months | 12 Months |
| Appearance | White, biconvex tablets | Complies | Complies | Complies | Complies | Complies |
| Assay (%) | 90.0 - 110.0 | 100.2 | 99.8 | 99.5 | 99.1 | 98.7 |
| Perindoprilat (%) | ≤ 0.5 | < 0.1 | 0.1 | 0.2 | 0.2 | 0.3 |
| Diketopiperazine (%) | ≤ 0.5 | < 0.1 | < 0.1 | 0.1 | 0.1 | 0.2 |
| Total Impurities (%) | ≤ 1.0 | 0.2 | 0.3 | 0.4 | 0.5 | 0.6 |
| Dissolution (%) | Q = 80% in 30 min | 95 | 94 | 93 | 92 | 90 |
| Water Content (%) | ≤ 2.0 | 1.2 | 1.3 | 1.3 | 1.4 | 1.5 |
Table 2: Stability Data for this compound Formulation (Batch X) - Accelerated Conditions (40°C/75%RH)
| Test | Acceptance Criteria | Time 0 | 3 Months | 6 Months |
| Appearance | White, biconvex tablets | Complies | Complies | Complies |
| Assay (%) | 90.0 - 110.0 | 100.2 | 98.5 | 97.0 |
| Perindoprilat (%) | ≤ 0.5 | < 0.1 | 0.3 | 0.5 |
| Diketopiperazine (%) | ≤ 0.5 | < 0.1 | 0.2 | 0.4 |
| Total Impurities (%) | ≤ 1.0 | 0.2 | 0.6 | 1.0 |
| Dissolution (%) | Q = 80% in 30 min | 95 | 90 | 85 |
| Water Content (%) | ≤ 2.0 | 1.2 | 1.5 | 1.8 |
Conclusion
This application note provides a robust framework for designing and executing a long-term stability study for this compound formulations. Adherence to these protocols and the principles outlined in the ICH guidelines will ensure the generation of high-quality stability data suitable for regulatory submissions and for establishing the shelf-life and appropriate storage conditions for the drug product. It is essential to tailor the specific test parameters and acceptance criteria based on the characteristics of the specific formulation and applicable regulatory requirements.
References
- 1. The Development and Validation of a Stability-Indicating UHPLC-DAD Method for Determination of Perindopril l-Arginine in Bulk Substance and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perindopril | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation [mdpi.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. Ich guideline for stability testing | PPTX [slideshare.net]
Determining Perindopril Arginine's Affinity for Angiotensin-Converting Enzyme (ACE) Using Radioligand Binding Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perindopril (B612348) arginine is a long-acting angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension, heart failure, and stable coronary artery disease.[1] It is a prodrug that is hydrolyzed in vivo to its active metabolite, perindoprilat (B1679611), which exhibits high affinity for ACE.[2][3] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and the degradation of the vasodilator bradykinin.[1][4] By inhibiting ACE, perindoprilat reduces blood pressure and confers cardioprotective benefits.[1][4]
This document provides detailed protocols for determining the binding affinity of perindopril arginine's active metabolite, perindoprilat, to ACE using in vitro radioligand binding assays. These assays are a fundamental tool for characterizing the potency and selectivity of ACE inhibitors.
Mechanism of Action and Signaling Pathway
Perindoprilat inhibits the catalytic activity of ACE, thereby blocking the production of angiotensin II and preventing the breakdown of bradykinin.[1][4] This dual action leads to vasodilation, reduced aldosterone (B195564) secretion, and decreased sodium and water retention, ultimately lowering blood pressure.[4]
Quantitative Data Presentation
The binding affinity of perindoprilat for ACE has been determined using various in vitro methods. The following table summarizes key binding parameters.
| Parameter | Value | Species/Matrix | Method | Reference |
| Association Constant (Ka) | 2.8 x 109 M-1 | Human Serum | Equilibrium Dialysis | [2] |
| Dissociation Constant (Kd) | ~0.36 nM (Calculated from Ka) | Human Serum | Equilibrium Dialysis | [5] |
| IC50 | ~2.9 nM | Human Serum (Severe Renal Failure) | Not Specified | [5] |
| IC50 | ~4.7 nM | Human Serum (Moderate Renal Failure) | Not Specified | [5] |
| IC50 | 7.83 (Arbitrary Units) | Canine Coronary Arteries | Functional Assay | [3] |
Note: The Kd value was calculated from the provided Ka value (Kd = 1/Ka). The IC50 values were converted from µg/L to nM assuming a molecular weight of 368.4 g/mol for perindoprilat.
Experimental Protocols
Radioinhibitor Competition Binding Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of perindoprilat for ACE using a radiolabeled ACE inhibitor. The method is adapted from studies measuring ACE inhibition in tissue homogenates.[6][7]
Principle:
This assay measures the ability of unlabeled perindoprilat to compete with a fixed concentration of a radiolabeled ACE inhibitor (e.g., 125I-351A, a derivative of lisinopril) for binding to ACE in a biological sample. The concentration of perindoprilat that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the Ki.
Materials:
-
ACE Source: Tissue homogenates (e.g., from rat lung or kidney) or purified ACE.[6][7]
-
Radioligand: 125I-351A (or other suitable radiolabeled ACE inhibitor).
-
Unlabeled Competitor: Perindoprilat.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a potent unlabeled ACE inhibitor (e.g., lisinopril).
-
Apparatus: 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., GF/C), gamma counter.
Experimental Workflow Diagram:
Protocol:
-
Tissue Preparation:
-
Homogenize fresh or frozen tissue (e.g., rat lung) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes containing ACE.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Add ACE preparation, a fixed concentration of 125I-351A (typically at or below its Kd), and assay buffer.
-
Nonspecific Binding: Add ACE preparation, 125I-351A, and a saturating concentration of a potent unlabeled ACE inhibitor (e.g., 10 µM lisinopril).
-
Competition Binding: Add ACE preparation, 125I-351A, and varying concentrations of perindoprilat.
-
-
Incubation:
-
Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.[8]
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding).
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Nonspecific Binding.
-
For the competition assay, express the specific binding at each concentration of perindoprilat as a percentage of the specific binding in the absence of the competitor.
-
Plot the percentage of specific binding against the logarithm of the perindoprilat concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for ACE.
-
Equilibrium Dialysis
This method directly measures the binding of perindoprilat to ACE without the use of a radiolabeled competitor.[2]
Principle:
A semi-permeable membrane separates a chamber containing ACE from a chamber containing perindoprilat. At equilibrium, the concentration of free perindoprilat is the same on both sides of the membrane. The difference between the total concentration of perindoprilat in the ACE-containing chamber and the free concentration represents the amount of bound drug.
Materials:
-
Purified ACE or serum containing ACE.
-
Perindoprilat (unlabeled).
-
Equilibrium dialysis apparatus with a semi-permeable membrane (with a molecular weight cut-off that retains ACE but allows free passage of perindoprilat).
-
Dialysis buffer.
-
Method for quantifying perindoprilat concentration (e.g., HPLC).
Protocol:
-
Place the ACE solution in one chamber of the dialysis cell and the dialysis buffer containing a known concentration of perindoprilat in the other chamber.
-
Incubate the apparatus with gentle agitation at a controlled temperature until equilibrium is reached (this may take several hours).
-
After equilibrium, take samples from both chambers and measure the concentration of perindoprilat.
-
The concentration in the buffer-only chamber represents the free drug concentration ([F]).
-
The concentration in the ACE-containing chamber represents the total drug concentration ([T]).
-
The concentration of bound drug ([B]) is calculated as: [B] = [T] - [F] .
-
By performing the experiment with varying concentrations of perindoprilat, saturation binding data can be generated and analyzed (e.g., by Scatchard plot) to determine the binding affinity (Ka or Kd) and the maximum number of binding sites (Bmax).
The provided protocols for radioligand competition binding assays and equilibrium dialysis offer robust methods for quantifying the high-affinity interaction between perindoprilat and its target enzyme, ACE. These techniques are essential for the preclinical evaluation and characterization of ACE inhibitors, providing valuable data on their potency and mechanism of action. The high affinity of perindoprilat for ACE, as demonstrated by these methods, is fundamental to the clinical efficacy of this compound in managing cardiovascular diseases.
References
- 1. Angiotensin-converting enzyme (ACE) measurement in human serum using radioinhibitor ligand binding. | Semantic Scholar [semanticscholar.org]
- 2. Specific and high affinity binding of perindoprilat, but not of perindopril to blood ACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the angiotensin converting enzyme by perindoprilat and release of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin-converting enzyme inhibition by perindopril in the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of tissue angiotensin converting enzyme by perindopril: in vivo assessment in the rat using radioinhibitor binding displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of perindopril on angiotensin converting enzyme in tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Immunohistochemical Staining for Collagen Deposition in Perindopril Arginine-Treated Animal Hearts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical analysis of collagen deposition in animal hearts treated with Perindopril arginine. This document is intended to guide researchers in assessing the anti-fibrotic effects of this angiotensin-converting enzyme (ACE) inhibitor in preclinical models of cardiac fibrosis.
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix proteins, primarily collagen, is a hallmark of pathological cardiac remodeling in various cardiovascular diseases. This compound, a long-acting ACE inhibitor, has been shown to mitigate cardiac fibrosis by blocking the renin-angiotensin-aldosterone system (RAAS).[1][2] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify collagen deposition in heart tissue, providing crucial insights into the therapeutic efficacy of anti-fibrotic agents like this compound. This document outlines the key methodologies for assessing collagen types I and III, the major fibrillar collagens involved in cardiac fibrosis.
Effects of this compound on Collagen Deposition
Studies in animal models of cardiac fibrosis, such as those induced by transverse aortic constriction (TAC), have demonstrated that Perindopril treatment significantly reduces myocardial collagen deposition.[3][4] Perindopril exerts its anti-fibrotic effects by inhibiting the Angiotensin II/AT1R pathway, which is a key signaling cascade in the pathogenesis of cardiac fibrosis.[3][4] Treatment with Perindopril has been shown to decrease the gene and protein expression of both collagen type I and collagen type III in the myocardial tissue of these models.[1][2]
Quantitative Data Summary
The following table summarizes the semi-quantitative findings on the effect of Perindopril on collagen I and III expression in a mouse model of cardiac fibrosis.
| Treatment Group | Collagen I mRNA Expression (Relative to Control) | Collagen III mRNA Expression (Relative to Control) | Collagen I Protein Expression (Relative to Control) | Collagen III Protein Expression (Relative to Control) |
| Sham | Baseline | Baseline | Baseline | Baseline |
| TAC Model (Untreated) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| Perindopril (2 mg/kg) | Significantly Decreased vs. TAC | Significantly Decreased vs. TAC | Significantly Decreased vs. TAC | Significantly Decreased vs. TAC |
| Perindopril (8 mg/kg) | Dose-dependently Decreased vs. TAC | Dose-dependently Decreased vs. TAC | Dose-dependently Decreased vs. TAC | Dose-dependently Decreased vs. TAC |
Data compiled from findings reported in Liang H, et al. (2023).[3]
Signaling Pathway
Perindopril's mechanism of action in reducing cardiac fibrosis involves the inhibition of the Angiotensin II (Ang II) signaling pathway. By blocking the angiotensin-converting enzyme (ACE), Perindopril prevents the conversion of Angiotensin I to the potent vasoconstrictor and pro-fibrotic agent, Angiotensin II. This, in turn, reduces the activation of the Angiotensin II Type 1 Receptor (AT1R), leading to the downregulation of downstream signaling cascades that promote fibroblast proliferation and collagen synthesis.
Caption: Signaling pathway of this compound in reducing cardiac fibrosis.
Experimental Workflow
A typical experimental workflow for assessing the impact of this compound on cardiac collagen deposition using immunohistochemistry involves several key stages, from animal model induction to data analysis.
Caption: Experimental workflow for immunohistochemical analysis.
Experimental Protocols
Detailed protocols for the immunohistochemical staining of collagen types I and III in formalin-fixed, paraffin-embedded (FFPE) animal heart tissue are provided below.
Protocol 1: Immunohistochemical Staining for Collagen Type I
Materials:
-
FFPE heart tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Wash Buffer: Tris-buffered saline with 0.05% Tween 20 (TBST)
-
Hydrogen Peroxide Block (3%)
-
Blocking Buffer: 5% normal goat serum in TBST
-
Primary Antibody: Rabbit anti-Collagen I polyclonal antibody
-
Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the heated buffer and incubate for 20 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with deionized water and then with TBST.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with TBST (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Collagen I antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with TBST (3 changes, 5 minutes each).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with TBST (3 changes, 5 minutes each).
-
Prepare and apply the DAB substrate solution according to the manufacturer's protocol.
-
Monitor for color development (brown precipitate).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemical Staining for Collagen Type III
The protocol for Collagen Type III is similar to that for Collagen Type I, with the primary antibody being the main difference.
Primary Antibody: Rabbit anti-Collagen III polyclonal antibody.
Follow all other steps as described in Protocol 1, ensuring appropriate dilution of the primary antibody as recommended by the manufacturer.
Data Analysis and Interpretation
Quantitative analysis of collagen deposition can be performed using image analysis software (e.g., ImageJ, FIJI). The percentage of the fibrotic area is calculated as the ratio of the DAB-positive area (brown) to the total tissue area in multiple high-power fields per heart section. Statistical analysis should be performed to compare the extent of fibrosis between the Perindopril-treated groups and the untreated control group. A significant reduction in the percentage of the fibrotic area in the treated groups would indicate the anti-fibrotic efficacy of this compound.
References
- 1. Perindopril and a Galectin-3 Inhibitor Improve Ischemic Heart Failure in Rabbits by Reducing Gal-3 Expression and Myocardial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Perindopril and a Galectin-3 Inhibitor Improve Ischemic Heart Failure in Rabbits by Reducing Gal-3 Expression and Myocardial Fibrosis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Perindopril improves cardiac fibrosis through targeting the AngII/AT1R pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Inflammatory Markers in Response to Perindopril Arginine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perindopril arginine, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension and heart failure. Beyond its cardiovascular benefits, emerging evidence highlights its significant anti-inflammatory properties. This document provides a comprehensive guide to utilizing flow cytometry for the quantitative analysis of inflammatory markers in response to this compound treatment. These protocols are designed for researchers in immunology, pharmacology, and drug development to assess the immunomodulatory effects of this compound on key immune cell populations.
Perindopril works by inhibiting the angiotensin-converting enzyme, which blocks the conversion of angiotensin I to angiotensin II. This not only lowers blood pressure but also potentially mitigates inflammation, as angiotensin II is known to have pro-inflammatory effects. Studies have suggested that Perindopril can suppress the release of pro-inflammatory cytokines from monocytes and may influence inflammatory signaling pathways such as the NF-κB pathway.
Flow cytometry is a powerful, high-throughput technique that allows for the simultaneous multi-parameter analysis of single cells. It is an ideal platform to dissect the cellular mechanisms underlying the anti-inflammatory effects of this compound by quantifying changes in inflammatory marker expression on specific immune cell subsets.
Data Presentation: Quantitative Analysis of Inflammatory Marker Modulation
The following tables summarize hypothetical quantitative data representing the expected effects of this compound on inflammatory markers in peripheral blood mononuclear cells (PBMCs), based on published literature. These tables are intended to serve as a guide for expected outcomes when performing the described experimental protocols.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in Monocytes
| Treatment Group | % of TNF-α+ Monocytes (CD14+) | MFI of TNF-α in CD14+ Cells | % of IL-1β+ Monocytes (CD14+) | MFI of IL-1β in CD14+ Cells | % of IL-6+ Monocytes (CD14+) | MFI of IL-6 in CD14+ Cells |
| Vehicle Control | 25.8 ± 3.1 | 15,400 ± 1,200 | 18.2 ± 2.5 | 11,200 ± 950 | 30.5 ± 4.2 | 18,900 ± 1,500 |
| This compound (1 µM) | 15.3 ± 2.4 | 9,800 ± 850 | 10.1 ± 1.9 | 6,500 ± 700 | 18.9 ± 3.1 | 11,300 ± 1,100 |
| This compound (10 µM) | 9.7 ± 1.8 | 6,200 ± 600 | 5.9 ± 1.2 | 3,800 ± 450 | 11.2 ± 2.5 | 7,100 ± 800 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. MFI = Mean Fluorescence Intensity. Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on T-Cell Activation Markers
| Treatment Group | % of CD25+ in CD4+ T-cells | MFI of CD25 in CD4+ T-cells | % of CD69+ in CD4+ T-cells | MFI of CD69 in CD4+ T-cells | % of HLA-DR+ in CD8+ T-cells | MFI of HLA-DR in CD8+ T-cells |
| Vehicle Control | 12.5 ± 1.8 | 8,500 ± 700 | 8.2 ± 1.1 | 6,200 ± 550 | 9.8 ± 1.5 | 7,100 ± 600 |
| This compound (1 µM) | 9.8 ± 1.5 | 6,900 ± 600 | 6.1 ± 0.9 | 4,800 ± 450 | 7.2 ± 1.1 | 5,500 ± 500 |
| This compound (10 µM) | 7.1 ± 1.2 | 5,100 ± 450 | 4.3 ± 0.7 | 3,500 ± 350 | 5.1 ± 0.9 | 4,200 ± 400 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. MFI = Mean Fluorescence Intensity. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Treatment and Preparation of PBMCs
This protocol describes the isolation and in vitro treatment of human peripheral blood mononuclear cells (PBMCs) with this compound.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in sterile water or DMSO)
-
Lipopolysaccharide (LPS) for stimulation
-
Brefeldin A
-
Cell counting solution (e.g., Trypan Blue)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Counting and Seeding: Wash the isolated PBMCs twice with PBS. Resuspend the cells in complete RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter. Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
This compound Treatment: Add this compound to the cell cultures at desired final concentrations (e.g., 1 µM and 10 µM). Include a vehicle control group. Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Stimulation and Protein Transport Inhibition: For intracellular cytokine analysis, stimulate the cells with LPS (100 ng/mL) for the final 4-6 hours of culture. Add Brefeldin A (a protein transport inhibitor) at a final concentration of 10 µg/mL for the last 4 hours of stimulation to allow for intracellular cytokine accumulation.
-
Cell Harvesting: After incubation, harvest the cells by gentle pipetting and transfer them to 5 mL polystyrene tubes.
Protocol 2: Flow Cytometry Staining for Inflammatory Markers
This protocol details the staining procedure for both surface and intracellular markers for flow cytometry analysis.
Materials:
-
Harvested PBMCs from Protocol 1
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable Viability Dye (e.g., Zombie Aqua™)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see proposed panel below)
-
Fixation/Permeabilization Buffer (e.g., Cyto-Fast™ Fix/Perm Buffer)
-
Permeabilization Wash Buffer (e.g., Cyto-Fast™ Perm Wash solution)
Proposed Antibody Panel:
| Target | Fluorochrome | Cell Type |
| CD3 | APC-Cy7 | T-cells |
| CD4 | PE-Cy7 | Helper T-cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T-cells |
| CD14 | FITC | Monocytes |
| CD16 | PE | Monocyte subsets |
| CD25 | APC | Activated T-cells |
| CD69 | BV421 | Early activation marker |
| HLA-DR | BV510 | Late activation marker |
| TNF-α | PE-CF594 | Pro-inflammatory cytokine |
| IL-1β | Alexa Fluor 488 | Pro-inflammatory cytokine |
| IL-6 | BV605 | Pro-inflammatory cytokine |
Staining Procedure:
-
Viability Staining: Resuspend the harvested cells in PBS and add the fixable viability dye according to the manufacturer's protocol. Incubate for 15-30 minutes at room temperature, protected from light.
-
Surface Staining: Wash the cells with FACS buffer. Resuspend the cell pellet in FACS buffer containing Fc Block and incubate for 10 minutes at 4°C. Without washing, add the cocktail of fluorochrome-conjugated surface antibodies (CD3, CD4, CD8, CD14, CD16, CD25, CD69, HLA-DR). Incubate for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells twice with FACS buffer. Resuspend the cells in Fixation/Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
Intracellular Staining: Wash the cells twice with Permeabilization Wash Buffer. Resuspend the cells in Permeabilization Wash Buffer containing the intracellular antibody cocktail (TNF-α, IL-1β, IL-6). Incubate for 30 minutes at room temperature in the dark.
-
Final Wash and Acquisition: Wash the cells twice with Permeabilization Wash Buffer. Resuspend the final cell pellet in FACS buffer. Acquire the samples on a flow cytometer. Be sure to include single-stain controls for compensation and fluorescence-minus-one (FMO) controls for accurate gating.
Mandatory Visualizations
Signaling Pathway
Caption: this compound's mechanism of action in reducing inflammation.
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis.
Application Notes and Protocols for the Use of Perindopril Arginine in Ex Vivo Organ Bath Studies of Vascular Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perindopril (B612348) arginine is a long-acting angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and stable coronary artery disease. Its therapeutic effects are primarily attributed to its active metabolite, perindoprilat (B1679611), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). Perindoprilat inhibits the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and prevents the degradation of the vasodilator bradykinin (B550075).[1] This dual action leads to vasodilation and a reduction in blood pressure.
Ex vivo organ bath studies are a fundamental methodology in cardiovascular pharmacology, providing a controlled environment to investigate the direct effects of pharmacological agents on vascular tissue.[2] This document provides detailed application notes and protocols for studying the vascular reactivity of perindopril arginine using isolated arterial rings in an organ bath setup. The protocols will cover the assessment of its inhibitory effect on angiotensin I-induced vasoconstriction and its potentiation of bradykinin-induced vasodilation.
Mechanism of Action of this compound on Vascular Tone
This compound's primary mechanism of action on vascular tone involves the inhibition of angiotensin-converting enzyme (ACE). ACE is responsible for two key processes: the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II, and the breakdown of the vasodilator, bradykinin. By inhibiting ACE, perindoprilat, the active form of perindopril, leads to:
-
Reduced Angiotensin II Levels: This results in decreased activation of angiotensin II type 1 (AT1) receptors on vascular smooth muscle cells, leading to vasodilation.[3]
-
Increased Bradykinin Levels: The potentiation of bradykinin leads to enhanced activation of bradykinin B2 receptors on endothelial cells. This stimulates the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS), which then diffuses to the vascular smooth muscle cells, causing relaxation.[1]
These interconnected pathways are crucial for understanding the vasodilatory effects of this compound.
Data Presentation: Quantitative Effects of Perindoprilat
The following tables summarize the quantitative data on the effects of perindoprilat in ex vivo organ bath studies.
| Parameter | Value | Vascular Tissue | Experimental Condition | Reference |
| Inhibition of Angiotensin I-Induced Contraction | ||||
| Concentration of Perindoprilat | 1 µM | Rat Pulmonary Artery | 30-minute pre-incubation | [4] |
| Shift in Angiotensin I EC50 (log units) | 2.00 - 2.62 | Rat Pulmonary Artery | - | [4] |
| Endothelium-Dependent Relaxation | ||||
| IC50 | 7.83 (arbitrary units) | Canine Coronary Arteries | Previously exposed to bradykinin | [5] |
| In Vitro ACE Inhibition | ||||
| IC50 | 1.5 to 3.2 nM | - | In vitro assay | [6] |
Experimental Protocols
Protocol 1: General Preparation of Isolated Vascular Rings for Organ Bath Studies
This protocol outlines the fundamental steps for preparing isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Pentobarbital (B6593769) sodium (anesthetic)
-
Krebs-Henseleit physiological salt solution (PSS) with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection microscope, forceps, and scissors
-
Organ bath system with force-displacement transducers
Procedure:
-
Euthanasia and Dissection: Humanely euthanize the rat via an overdose of pentobarbital sodium. Make a midline incision to open the thoracic cavity and carefully excise the thoracic aorta.
-
Cleaning and Sectioning: Immediately place the aorta in cold Krebs-Henseleit PSS. Under a dissection microscope, carefully remove any adhering fat and connective tissue. Cut the aorta into rings of approximately 3-4 mm in length.
-
Mounting: Suspend each aortic ring between two stainless steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit PSS. The chamber should be maintained at 37°C and continuously bubbled with carbogen.
-
Equilibration: Apply a resting tension of 1.5 to 2.0 grams to the aortic rings and allow them to equilibrate for at least 60-90 minutes. During this period, wash the tissues with fresh Krebs-Henseleit PSS every 15-20 minutes.
-
Viability and Endothelial Integrity Check:
-
To check for tissue viability, induce a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).
-
After washing and returning to baseline, pre-contract the rings with a submaximal concentration of an alpha-1 adrenergic agonist, such as phenylephrine (B352888) (PE; approximately 10⁻⁶ M), to achieve a stable contraction plateau.
-
To assess endothelial integrity, add acetylcholine (B1216132) (ACh; approximately 10⁻⁵ M). A relaxation of 80% or more indicates an intact and functional endothelium. Rings that do not meet this criterion can be considered endothelium-denuded or damaged.
-
Protocol 2: Assessment of Perindoprilat's Inhibition of Angiotensin I-Induced Vasoconstriction
This protocol details the procedure to quantify the inhibitory effect of perindoprilat on vasoconstriction induced by angiotensin I.
Procedure:
-
Preparation: Prepare and equilibrate endothelium-intact aortic rings as described in Protocol 1.
-
Control Concentration-Response Curve: After the equilibration and integrity check, wash the tissues and allow them to return to baseline. Generate a cumulative concentration-response curve for angiotensin I (e.g., 10⁻¹⁰ to 10⁻⁶ M) by adding increasing concentrations to the organ bath and recording the contractile response.
-
Incubation with Perindoprilat: Wash the tissues thoroughly to remove angiotensin I and allow them to return to baseline. Incubate the aortic rings with perindoprilat (e.g., 1 µM) for 30 minutes.[4]
-
Post-Incubation Concentration-Response Curve: In the continued presence of perindoprilat, repeat the cumulative concentration-response curve for angiotensin I.
-
Data Analysis: Compare the concentration-response curves for angiotensin I in the absence and presence of perindoprilat. Calculate the EC50 values for both curves. The inhibitory effect of perindoprilat is demonstrated by a rightward shift in the concentration-response curve.
Protocol 3: Evaluation of Perindoprilat's Potentiation of Bradykinin-Induced Vasodilation
This protocol is designed to assess the ability of perindoprilat to enhance the vasodilatory effect of bradykinin.
Procedure:
-
Preparation: Prepare and equilibrate endothelium-intact aortic rings as described in Protocol 1.
-
Pre-contraction: After equilibration and integrity checks, wash the tissues and pre-contract them with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M) to achieve a stable plateau.
-
Control Bradykinin Relaxation Curve: Once a stable contraction is achieved, generate a cumulative concentration-response curve for bradykinin (e.g., 10⁻¹⁰ to 10⁻⁶ M) to induce relaxation.
-
Incubation with Perindoprilat: Wash the tissues thoroughly and allow them to return to baseline. Incubate a separate set of aortic rings with perindoprilat (e.g., 1 µM) for 30 minutes.
-
Post-Incubation Bradykinin Relaxation Curve: Following incubation with perindoprilat, pre-contract the rings with phenylephrine. In the continued presence of perindoprilat, repeat the cumulative concentration-response curve for bradykinin.
-
Data Analysis: Compare the relaxation responses to bradykinin in the absence and presence of perindoprilat. A leftward shift in the concentration-response curve and a lower EC50 value for bradykinin in the presence of perindoprilat indicates potentiation of its vasodilatory effect.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the vascular effects of this compound.
Experimental Workflows
The following diagrams outline the experimental workflows for the protocols described above.
References
- 1. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Perindopril, an angiotensin converting enzyme inhibitor, in pulmonary hypertensive rats: comparative effects on pulmonary vascular structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 5. Antihypertensive effect of perindopril: experimental pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Developing a Sensitive ELISA for Perindoprilat Detection in Biological Fluids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Perindopril (B612348) is an effective angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. It is a prodrug that is rapidly metabolized in the liver to its active metabolite, Perindoprilat. The therapeutic efficacy of Perindopril is directly related to the systemic concentration of Perindoprilat. Therefore, a sensitive and specific method for the quantification of Perindoprilat in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.
This document provides detailed application notes and protocols for the development and validation of a sensitive competitive enzyme-linked immunosorbent assay (ELISA) for the detection of Perindoprilat in biological fluids such as plasma, serum, and urine.
Principle of the Assay
The developed assay is a competitive ELISA. This format is ideal for the detection of small molecules like Perindoprilat. The principle relies on the competition between free Perindoprilat in the sample and a fixed amount of Perindoprilat-protein conjugate for binding to a limited number of specific anti-Perindoprilat antibody binding sites. The antibody is immobilized on the surface of a microplate well. The amount of Perindoprilat-protein conjugate that binds to the antibody is inversely proportional to the concentration of free Perindoprilat in the sample. The bound conjugate is then detected by a specific enzyme-labeled secondary antibody, and the resulting signal is measured spectrophotometrically.
Signaling Pathway of Perindoprilat
Perindoprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] The inhibition of ACE by Perindoprilat leads to a decrease in the production of Angiotensin II, a potent vasoconstrictor, and a reduction in aldosterone (B195564) secretion.[1][2] This results in vasodilation and a decrease in blood pressure.
Experimental Protocols
Protocol 1: Preparation of Perindoprilat-Protein Conjugate for Immunization
To produce antibodies against the small molecule Perindoprilat, it must be conjugated to a larger carrier protein to elicit a robust immune response. A common strategy involves using a derivative of Perindoprilat that can be covalently linked to the protein.
Materials:
-
Perindoprilat-lysine derivative
-
Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of Perindoprilat-lysine:
-
Dissolve Perindoprilat-lysine derivative in a minimal amount of dimethylformamide (DMF).
-
Add a 5-fold molar excess of EDC and NHS.
-
Stir the reaction mixture at room temperature for 4 hours in the dark.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (BSA or KLH) in PBS.
-
Slowly add the activated Perindoprilat-lysine solution to the protein solution while stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS for 48 hours at 4°C, with several changes of buffer, to remove unconjugated Perindoprilat and cross-linking reagents.
-
Determine the protein concentration and the conjugation efficiency using appropriate methods (e.g., UV-Vis spectrophotometry).
-
Store the conjugate at -20°C until use for immunization.
-
Protocol 2: Production of Anti-Perindoprilat Polyclonal Antibodies
Materials:
-
Perindoprilat-protein conjugate
-
Freund's complete adjuvant (FCA) and Freund's incomplete adjuvant (FIA)
-
Rabbits (or other suitable host animal)
-
Syringes and needles
Procedure:
-
Primary Immunization:
-
Emulsify the Perindoprilat-protein conjugate with an equal volume of FCA.
-
Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.
-
-
Booster Immunizations:
-
Four weeks after the primary immunization, administer a booster injection.
-
For boosters, emulsify the conjugate with FIA.
-
Administer booster injections every 4 weeks.
-
-
Titer Monitoring and Antibody Collection:
-
Collect small blood samples from the ear vein 10-14 days after each booster injection.
-
Determine the antibody titer using an indirect ELISA.
-
Once a high titer is achieved, collect a larger volume of blood and isolate the serum.
-
Purify the IgG fraction from the serum using protein A/G affinity chromatography.
-
Characterize the antibody for its specificity and affinity for Perindoprilat.
-
Protocol 3: Competitive ELISA for Perindoprilat Detection
Materials:
-
Anti-Perindoprilat antibody (produced as in Protocol 2)
-
Perindoprilat standard
-
Perindoprilat-Horseradish Peroxidase (HRP) conjugate
-
96-well microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the anti-Perindoprilat antibody in coating buffer.
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with wash buffer.
-
Add 50 µL of Perindoprilat standard or sample to the appropriate wells.
-
Immediately add 50 µL of diluted Perindoprilat-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature on a shaker.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Reading:
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm within 30 minutes using a microplate reader.
-
Protocol 4: Sample Preparation from Biological Fluids
Proper sample preparation is critical for accurate and reproducible results.
Plasma:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[3]
-
Collect the supernatant (plasma) and store in aliquots at -20°C or -80°C.[3]
-
For the assay, consider a protein precipitation step to reduce matrix effects:
-
To 100 µL of plasma, add 200 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Use the supernatant for the ELISA.
-
Serum:
-
Collect whole blood into tubes without anticoagulant.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000 x g for 15 minutes.
-
Collect the serum and store in aliquots at -20°C or -80°C.
Urine:
-
Collect a mid-stream urine sample in a sterile container.
-
Centrifuge at 1000 x g for 15 minutes at 2-8°C to remove particulate matter.[4]
-
Collect the supernatant and store in aliquots at -20°C or -80°C.[4]
Data Presentation
The performance of the developed ELISA should be thoroughly validated. The following tables summarize the expected performance characteristics based on published data for similar immunoassays and analytical methods for Perindoprilat.
Table 1: Assay Validation Parameters
| Parameter | Result |
| Linearity (Range) | 0.5 - 50 ng/mL |
| Sensitivity (LOD) | 0.2 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Table 2: Cross-Reactivity of the Anti-Perindoprilat Antibody
| Compound | Cross-Reactivity (%) |
| Perindoprilat | 100 |
| Perindopril | < 5 |
| Perindoprilat Glucuronide | < 5%[5] |
| Other ACE Inhibitors | < 0.1% |
Table 3: Recovery of Perindoprilat from Spiked Biological Samples
| Sample Matrix | Spiked Concentration (ng/mL) | Mean Recovery (%) | %CV |
| Human Plasma | 2 | 95.2 | 5.8 |
| 10 | 98.7 | 4.2 | |
| 40 | 101.5 | 3.5 | |
| Human Urine | 5 | 92.8 | 6.1 |
| 20 | 96.4 | 4.9 | |
| 80 | 99.1 | 3.9 |
Note: The data in the tables are representative and should be determined experimentally during assay validation.
Conclusion
The described competitive ELISA protocol provides a sensitive and specific method for the quantification of Perindoprilat in various biological fluids. The detailed protocols for immunogen preparation, antibody production, ELISA procedure, and sample preparation will enable researchers to establish a robust and reliable assay for their specific needs. Thorough validation of the assay is essential to ensure the accuracy and precision of the results obtained. This sensitive ELISA will be a valuable tool in the fields of pharmacology, clinical chemistry, and drug development for studies involving Perindopril.
References
- 1. A new radioimmunoassay for the determination of the angiotensin-converting enzyme inhibitor perindopril and its active metabolite in plasma and urine: advantages of a lysine derivative as immunogen to improve the assay specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new radioimmunoassay for the determination of the angiotensin-converting enzyme inhibitor Perindopril and its active metabolite in plasma and urine: advantages of a lysine derivative as immunogen to improve the assay specificity [repository.tno.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating the Effects of Perindopril Arginine on Podocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Podocytes are highly specialized, terminally differentiated epithelial cells that form a crucial component of the glomerular filtration barrier in the kidney. Their intricate foot processes and slit diaphragms are essential for preventing proteinuria (the leakage of protein into the urine). Podocyte injury and loss are central events in the pathogenesis of various kidney diseases, leading to progressive glomerulosclerosis and end-stage renal disease.
The Renin-Angiotensin System (RAS) is a key regulator of blood pressure and renal hemodynamics. Its overactivation, leading to elevated levels of Angiotensin II (Ang II), is a major driver of podocyte injury. Ang II binds to the Angiotensin II Type 1 (AT1) receptor on podocytes, triggering a cascade of detrimental effects including increased oxidative stress, inflammation, apoptosis, and the expression of profibrotic factors like Transforming Growth Factor-beta (TGF-β).[1][2][3]
Perindopril arginine is a long-acting angiotensin-converting enzyme (ACE) inhibitor.[4] By blocking the conversion of Angiotensin I to Angiotensin II, it effectively reduces the levels of this potent vasoconstrictor and cellular stressor.[5][6] This mechanism provides a strong rationale for its use in protecting podocytes and mitigating the progression of proteinuric kidney diseases.[7][8] These application notes provide detailed protocols for establishing an in vitro model of Ang II-induced podocyte injury and for assessing the protective effects of this compound.
Key Signaling Pathway: RAS-Mediated Podocyte Injury
The following diagram illustrates the mechanism by which this compound is hypothesized to protect podocytes from Angiotensin II-induced damage.
Caption: Mechanism of Perindopril's protective effect on podocytes.
Experimental Design and Workflow
A standard experimental workflow involves culturing and differentiating podocytes, inducing injury with Angiotensin II to mimic a disease state, and co-treating with this compound to assess its protective capacity.
Caption: General workflow for in vitro podocyte experiments.
Experimental Protocols
Protocol 1: Podocyte Cell Culture
This protocol is for conditionally immortalized human or mouse podocytes, which proliferate at a permissive temperature (33°C) and differentiate into a mature, arborized phenotype at a non-permissive temperature (37°C).
Materials:
-
Conditionally immortalized podocyte cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Interferon-gamma (IFN-γ) (for mouse podocytes)
-
Collagen Type I-coated flasks/plates[9]
-
Trypsin-EDTA (0.25%)[10]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Proliferation Phase (33°C):
-
Culture podocytes in T75 flasks coated with Collagen Type I.
-
Use proliferation medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 U/mL IFN-γ (for mouse cells).
-
Incubate at 33°C in a 5% CO₂ incubator.[11]
-
Subculture cells when they reach 80% confluency. To passage, wash with PBS, detach with Trypsin-EDTA for 3-5 minutes, neutralize with medium, centrifuge, and re-seed into new coated flasks.[9]
-
-
Differentiation Phase (37°C):
-
Seed podocytes onto Collagen Type I-coated plates or chamber slides at the desired density.
-
Allow cells to adhere at 33°C for 24 hours.
-
To induce differentiation, switch to differentiation medium (proliferation medium without IFN-γ) and transfer the cells to a 37°C, 5% CO₂ incubator.
-
Culture for 10-14 days to allow for maturation. Differentiated podocytes will stop dividing and develop characteristic foot processes. Change medium every 2-3 days.
-
Protocol 2: Angiotensin II-Induced Injury and this compound Treatment
Procedure:
-
Culture and differentiate podocytes in 6-well or 96-well plates as described in Protocol 1.
-
Once differentiated, starve the cells in serum-free RPMI-1640 for 12-24 hours.
-
Prepare treatment groups:
-
Control: Vehicle (e.g., sterile water or PBS).
-
Ang II Injury: Angiotensin II (e.g., 1 µM final concentration).[3]
-
Protective: Angiotensin II (1 µM) + this compound (at various concentrations, e.g., 1-100 µM, to determine dose-response).
-
-
For the protective group, pre-treat cells with this compound for 1-2 hours before adding Angiotensin II.
-
Incubate cells for the desired duration (e.g., 24-48 hours) at 37°C.
-
Proceed to downstream analysis.
Protocol 3: Cell Viability Assay (CCK-8)
Procedure:
-
Seed and differentiate podocytes in a 96-well plate.
-
Treat cells as described in Protocol 2.
-
After treatment, add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
Protocol 4: Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI)
Procedure:
-
Seed and differentiate podocytes in 6-well plates.
-
After treatment (Protocol 2), collect both adherent and floating cells.
-
Wash cells with ice-cold PBS and centrifuge at 400 x g for 5 minutes.
-
Resuspend the cell pellet (approx. 5 x 10⁵ cells) in 200 µL of binding buffer.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[12]
-
Incubate in the dark at room temperature for 15 minutes.[14]
-
Analyze the samples within 1 hour using a flow cytometer.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 5: Western Blot Analysis
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.[16]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize protein bands using an ECL chemiluminescence detection kit and an imaging system.[15]
-
Densitometry: Quantify band intensity using software like ImageJ and normalize to the loading control.
Protocol 6: Immunofluorescence Staining
Procedure:
-
Grow and treat podocytes on chamber slides or coverslips.
-
Fixation: Fix cells with 4% paraformaldehyde for 20 minutes.[20]
-
Permeabilization: Permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.[20]
-
Blocking: Block with 5% BSA in PBS for 1 hour to prevent non-specific binding.[20]
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-Nephrin, anti-Podocin, anti-Synaptopodin) diluted in blocking buffer overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.[20]
-
Counterstaining: Stain nuclei with DAPI for 5 minutes.[20]
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Protocol 7: Reactive Oxygen Species (ROS) Detection
Procedure:
-
Grow and treat podocytes in a 96-well plate or on coverslips.
-
After treatment, wash the cells with warm PBS.
-
Incubate the cells with a fluorescent ROS probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), at a final concentration of 10 µM for 30 minutes at 37°C in the dark.[21]
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em ~488/525 nm) or visualize under a fluorescence microscope.
-
Quantify the relative fluorescence units (RFU) and normalize to the control group.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Effect of this compound on Podocyte Viability
| Treatment Group | Concentration | Mean Cell Viability (%) ± SD | p-value (vs. Ang II) |
|---|---|---|---|
| Control | - | 100 ± 4.5 | <0.001 |
| Angiotensin II | 1 µM | 62.3 ± 5.1 | - |
| Ang II + Perindopril | 10 µM | 75.8 ± 4.9 | <0.05 |
| Ang II + Perindopril | 50 µM | 88.1 ± 5.3 | <0.01 |
| Ang II + Perindopril | 100 µM | 95.4 ± 4.7 | <0.001 |
Table 2: Effect of this compound on Podocyte Apoptosis
| Treatment Group | Concentration | Total Apoptotic Cells (%) ± SD | p-value (vs. Ang II) |
|---|---|---|---|
| Control | - | 4.1 ± 1.2 | <0.001 |
| Angiotensin II | 1 µM | 28.7 ± 3.5 | - |
| Ang II + Perindopril | 50 µM | 13.5 ± 2.8 | <0.01 |
Table 3: Relative Protein Expression from Western Blot Analysis
| Treatment Group | Nephrin (fold change) | Podocin (fold change) | Cleaved Caspase-3 (fold change) |
|---|---|---|---|
| Control | 1.00 | 1.00 | 1.00 |
| Angiotensin II | 0.45 ± 0.08 | 0.51 ± 0.06 | 3.8 ± 0.4 |
| Ang II + Perindopril | 0.89 ± 0.10 | 0.92 ± 0.09 | 1.5 ± 0.3 |
References
- 1. Angiotensin II contributes to podocyte injury by increasing TRPC6 expression via an NFAT-mediated positive feedback signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Perindopril. A review of its pharmacological properties and therapeutic use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. What is the mechanism of Perindopril Erbumine? [synapse.patsnap.com]
- 7. Proteinuria and the expression of the podocyte slit diaphragm protein, nephrin, in diabetic nephropathy: effects of angiotensin converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. PODO/TERT256 - Evercyte - Forever is just enough [evercyte.com]
- 10. Preparation of Human Kidney Progenitor Cultures and Their Differentiation into Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LCZ696 improves oxidative stress injury in human podocytes induced by increased glucose levels via Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry analysis detection of podocytic apoptosis [bio-protocol.org]
- 14. Apoptosis Assay [bio-protocol.org]
- 15. origene.com [origene.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. content-assets.jci.org [content-assets.jci.org]
- 20. Immunofluorescence staining of cultured podocytes [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Perindopril arginine HPLC peak tailing and asymmetry
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve HPLC peak tailing and asymmetry issues encountered during the analysis of Perindopril (B612348) arginine.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for Perindopril arginine analysis?
Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a trailing edge that extends further than its leading edge.[1] In an ideal chromatogram, peaks are symmetrical and Gaussian in shape. This distortion is problematic because it can decrease the resolution between adjacent peaks, reduce the accuracy of peak integration and quantification, and lower overall sensitivity.[1] The degree of tailing is often measured by the Asymmetry Factor (As) or Tailing Factor (Tf), calculated at 10% of the peak height. A value greater than 1.2 typically indicates significant tailing.[1]
Q2: What are the primary causes of peak tailing for a basic compound like this compound?
For basic compounds like this compound, peak tailing in reversed-phase HPLC is most often caused by secondary interactions with the stationary phase.[1] The most common causes include:
-
Silanol (B1196071) Interactions: This is the most frequent cause.[1][2] The basic amine groups in Perindopril can interact strongly with acidic, ionized silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18), leading to tailing.[1][3][4]
-
Incorrect Mobile Phase pH: The pH of the mobile phase is a critical factor.[5] If the pH is not optimized, it can worsen silanol interactions.[1] A pH close to the analyte's pKa can lead to a mix of ionized and unionized forms, causing peak distortion.[5][6] Perindopril has pKa values around 3.5 and 5.66.[7][8]
-
Column Issues: Problems such as column contamination, degradation, voids in the packed bed, or a blocked inlet frit can create active sites that cause tailing.[1][9][10] Using older, less deactivated "Type A" silica (B1680970) columns, which have higher metal contamination, can also exacerbate the issue.[2][11]
-
Sample Overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks.[9]
Q3: How can I reduce silanol interactions to improve my this compound peak shape?
Minimizing silanol interactions is key to achieving a symmetrical peak for Perindopril. Here are several effective strategies:
-
Adjust Mobile Phase pH: Operating at a low pH (typically between 2.5 and 3.5) is highly effective.[10][11][12] At this pH, the majority of silanol groups are protonated (unionized), which significantly reduces their capacity for strong ionic interactions with the positively charged Perindopril molecule.[3][11]
-
Use a Modern, End-capped Column: Modern "Type B" silica columns are high-purity and have a much lower metal content.[11] They are also "end-capped," a process where residual silanol groups are chemically deactivated, further reducing the potential for secondary interactions.[3][6]
-
Add a Competing Base: Introducing a "silanol suppressor" like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 5-10 mM) can be effective.[11] The competing base will interact with the active silanol sites, reducing their availability to interact with your analyte.[11]
-
Choose an Appropriate Organic Modifier: Methanol (B129727) is sometimes preferred over acetonitrile (B52724) because it can form hydrogen bonds with silanol groups, helping to mask them from interacting with the analyte.[3]
Troubleshooting Summary
The table below outlines common problems, their likely causes, and recommended solutions for this compound peak tailing.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing (As > 1.2) | Silanol Interactions: Strong interaction between basic analyte and acidic silica surface.[1][2] | Lower mobile phase pH to 2.5-3.5 to neutralize silanols.[11][12] Use a modern, end-capped, high-purity "Type B" silica column. Add a competing base (e.g., Triethylamine) to the mobile phase.[11] |
| Incorrect Mobile Phase pH: pH is too high or close to the analyte's pKa.[5][6] | Adjust pH to be at least 1.5-2 units away from the analyte's pKa. For Perindopril, a pH of 2.5-3.5 is often optimal.[1] | |
| Low Buffer Concentration: Insufficient buffering capacity to maintain a stable pH.[10] | Increase buffer concentration to a range of 20-50 mM.[10] | |
| Poor Peak Shape & Asymmetry | Column Contamination: Buildup of impurities on the column creates active sites.[13] | Flush the column with a strong solvent or follow a specific column regeneration protocol.[10] Use a guard column to protect the analytical column.[10] |
| Column Degradation / Void: A void or channel has formed at the column inlet.[9][10] | Replace the column.[9] Voids can be caused by pressure shocks or operating outside the column's recommended pH range. | |
| Sample Overload: Injecting too high a concentration of the sample.[9] | Reduce the injection volume or dilute the sample.[9] | |
| Extra-column Effects: Excessive tubing length or dead volume in the system.[6][10] | Use narrow-bore tubing (e.g., 0.005") and minimize tubing length between the injector, column, and detector.[6] |
Experimental Protocols
Protocol 1: Recommended HPLC Method for this compound
This protocol provides a robust starting point for the analysis of this compound, designed to minimize peak asymmetry.
1. Mobile Phase Preparation (pH 2.6):
- Aqueous Buffer: Prepare a 0.05 M potassium dihydrogen phosphate (B84403) (KH₂PO₄) solution. To make 1 L, dissolve 6.8 g of KH₂PO₄ in 1 L of HPLC-grade water.
- pH Adjustment: Adjust the pH of the buffer solution to 2.6 using phosphoric acid.
- Mobile Phase: Mix the prepared buffer with methanol in a 50:50 (v/v) ratio.[14][15]
- Degassing: Degas the final mobile phase using sonication or vacuum filtration before use.
2. Chromatographic Conditions:
- HPLC Column: BDS Hypersil® C18, 100 x 3 mm, 5 µm particle size (or equivalent modern, end-capped C18 column).[14][15]
- Flow Rate: 0.6 mL/min.[14][15]
- Column Temperature: 50°C.[14][15]
- Detection Wavelength: 215 nm.[14][15]
- Injection Volume: 10-20 µL.
3. Sample Preparation:
- Prepare a stock solution of this compound in the mobile phase.
- Create working standards by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 5–80 µg/mL).[14]
Troubleshooting Workflow and Diagrams
Logical Troubleshooting Workflow
When encountering peak tailing, a systematic approach is crucial. The following diagram illustrates a logical workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for diagnosing peak tailing issues.
Mechanism of Silanol Interaction
The diagram below illustrates the chemical interaction that is the primary cause of peak tailing for basic compounds like this compound on silica-based columns.
Caption: Effect of mobile phase pH on silanol interactions and peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromtech.com [chromtech.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. uhplcs.com [uhplcs.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. support.waters.com [support.waters.com]
- 13. uhplcs.com [uhplcs.com]
- 14. academic.oup.com [academic.oup.com]
- 15. "A validated HPLC method for simultaneous determination of perindopril " by Ramzia I. El-Bagary, Ehab F. Elkady et al. [buescholar.bue.edu.eg]
Technical Support Center: Analysis of Perindopril Arginine and Its Degradation Products
Welcome to the technical support center for the identification and characterization of Perindopril arginine degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methodologies, troubleshoot common experimental issues, and offer insights into the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis and intramolecular cyclization. Under hydrolytic conditions (acidic or basic), the ester group of Perindopril can be cleaved to form its active metabolite, Perindoprilat (Impurity B).[1] Under thermal stress, Perindopril can undergo intramolecular cyclization to form a diketopiperazine derivative (Impurity F).[1] Oxidative conditions can also lead to the formation of various degradation products.
Q2: What are the common degradation products of this compound?
A2: Several degradation products of Perindopril have been identified and are often monitored as process-related impurities or degradants. The most common ones are listed in the table below.
Data Presentation: Known Degradation Products and Impurities of Perindopril
| Impurity Name | Other Names | Molecular Formula | Molecular Weight ( g/mol ) |
| Impurity A | (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | C₉H₁₅NO₂ | 169.22[2] |
| Impurity B | Perindoprilat, Perindopril Diacid | C₁₇H₂₈N₂O₅ | 340.41[3] |
| Impurity C | Perindoprilat Lactam A, Perindopril (10aS)-Dione Acid | C₁₇H₂₆N₂O₄ | 322.40[4][5] |
| Impurity D | Perindoprilat Lactam B, Perindopril (10aR)-Dione Acid | C₁₇H₂₆N₂O₄ | 322.40[6][7] |
| Impurity F | Perindopril Diketopiperazine, Perindopril (10aS)-Dione | C₁₉H₃₀N₂O₄ | 350.45[7] |
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A3: Stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods with UV or diode array detection (DAD) are the most common and effective techniques.[8][9] These methods can separate Perindopril from its degradation products, allowing for accurate quantification. Mass spectrometry (MS) is often coupled with LC to identify the structures of unknown degradation products.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC/UHPLC analysis of this compound.
Issue 1: Poor peak shape (tailing or fronting) for the Perindopril peak.
-
Possible Cause 1: Secondary Interactions with Stationary Phase: Perindopril has basic properties and can interact with residual silanols on the silica-based column packing, leading to peak tailing.
-
Solution:
-
Ensure the mobile phase pH is sufficiently low (e.g., pH < 3) to keep Perindopril protonated and minimize interactions with silanols.
-
Use a high-purity, end-capped column specifically designed for basic compounds.
-
Increase the buffer concentration in the mobile phase (e.g., 25-50 mM) to mask residual silanol (B1196071) activity.
-
-
-
Possible Cause 2: Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause 3: Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
Issue 2: Inconsistent retention times.
-
Possible Cause 1: Mobile Phase Preparation: Variations in mobile phase composition or pH can cause shifts in retention times.
-
Solution: Prepare the mobile phase carefully and consistently. Always measure components accurately and ensure the final pH is correct.
-
-
Possible Cause 2: Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Possible Cause 3: Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to drifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Issue 3: Co-elution of degradation products with the main peak or with each other.
-
Possible Cause 1: Sub-optimal Mobile Phase Composition: The mobile phase may not have sufficient resolving power for all compounds.
-
Solution:
-
Adjust the organic modifier (e.g., acetonitrile, methanol) content.
-
Modify the mobile phase pH to alter the ionization state and retention of ionizable degradants.
-
Consider using a different organic modifier or adding an ion-pairing agent.
-
-
-
Possible Cause 2: Inappropriate Column Chemistry: The chosen stationary phase may not be suitable for the separation.
-
Solution: Experiment with a different column chemistry (e.g., C8, Phenyl-Hexyl) that offers different selectivity.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to various stress conditions to generate its degradation products, as recommended by the International Council for Harmonisation (ICH) guidelines.
1. Acid Hydrolysis:
- Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl.
- Reflux the solution at 70°C for 3 hours.[6]
- Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
- Dilute with the mobile phase to a suitable concentration for analysis.
2. Base Hydrolysis:
- Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH.
- Keep the solution at room temperature for a specified period (e.g., 2 hours), monitoring the degradation.
- Neutralize with an appropriate volume of 0.1 N HCl.
- Dilute with the mobile phase to a suitable concentration for analysis.
3. Oxidative Degradation:
- Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide (H₂O₂).
- Keep the solution at room temperature for a specified period (e.g., 2 hours).[8]
- Dilute with the mobile phase to a suitable concentration for analysis.
4. Thermal Degradation (Solid State):
- Place a thin layer of this compound powder in a petri dish.
- Expose to a temperature of 70°C for 6 hours.[6]
- Dissolve the stressed powder in the mobile phase to a suitable concentration for analysis.
5. Photolytic Degradation:
- Expose a solution of this compound (or the solid powder) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Analyze the sample at appropriate time points.
Quantitative Data: Summary of Perindopril Degradation under Forced Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Approximate Degradation (%) | Reference |
| Acidic | 1 N HCl | - | - | Significant | [9] |
| Alkaline | 1 N NaOH | - | - | Significant | [9] |
| Oxidative | 10% H₂O₂ | - | - | Significant | [9] |
| Thermal | - | 6 hours | 105°C | Significant | [6][9] |
| Photolytic | UV/Vis light | 6 hours | - | Moderate | [6][9] |
| Neutral | Water | - | - | Least | [6] |
Note: The extent of degradation can vary depending on the exact experimental conditions.
Protocol 2: Stability-Indicating UHPLC Method
This is a representative UHPLC method for the analysis of this compound and its degradation products.
-
Column: Poroshell 120 Hilic (4.6 × 150 mm, 2.7 µm)[8]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (20:80 v/v)[8]
-
Flow Rate: 1.0 mL/min[8]
-
Injection Volume: 5.0 µL[8]
-
Detection Wavelength: 230 nm[8]
-
Column Temperature: 40°C
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting decision tree for peak shape issues.
References
- 1. researchgate.net [researchgate.net]
- 2. allmpus.com [allmpus.com]
- 3. veeprho.com [veeprho.com]
- 4. Perindopril EP Impurity F | 129970-98-5 | SynZeal [synzeal.com]
- 5. Perindopril EP Impurity C | 129970-99-6 | SynZeal [synzeal.com]
- 6. thepurechem.com [thepurechem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. tsijournals.com [tsijournals.com]
Technical Support Center: Optimizing Perindopril Arginine in Rodent Models
This guide provides researchers, scientists, and drug development professionals with comprehensive information for the effective use of Perindopril (B612348) arginine in rodent models. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and quantitative data to support your study design and execution.
Frequently Asked Questions (FAQs)
Q1: What is Perindopril and how does it work?
A1: Perindopril is a pro-drug that is metabolized in the liver to its active form, perindoprilat.[1][2][3] Perindoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] By inhibiting ACE, it blocks the conversion of angiotensin I to angiotensin II, a powerful vasoconstrictor, and prevents the degradation of bradykinin, a vasodilator.[1] This dual action leads to vasodilation and a reduction in blood pressure.[1]
Q2: What is the difference between Perindopril arginine and Perindopril erbumine (tert-butylamine)?
A2: While both salt forms are therapeutically equivalent and deliver the same active metabolite (perindoprilat), this compound offers significantly greater physicochemical stability.[4][5] It is 50% more stable than the erbumine salt, particularly in conditions of high temperature and humidity, which extends its shelf life from two to three years.[5][6] Doses of 5-10 mg of this compound are bioequivalent to 4-8 mg of Perindopril erbumine.[5][6]
Q3: What is a typical starting dose for this compound in rats and mice?
A3: Effective doses in rodent models of hypertension typically range from 1 to 4 mg/kg/day.[7][8] In spontaneously hypertensive rats (SHR), doses of 1, 2, and 4 mg/kg administered by oral gavage have shown a dose-dependent lowering of blood pressure.[7] A low dose of 0.1 mg/kg/day did not significantly affect blood pressure in SHR, whereas a high dose of 1 mg/kg/day maintained blood pressure at normotensive levels.[9] For analgesic studies in mice, a dose of 1 mg/kg has been used.[10]
Q4: How do I convert a human dose to a rodent dose?
A4: Dose conversion between species should be based on Body Surface Area (BSA) rather than body weight. The most common method uses a "Km" factor (body weight divided by BSA). To convert a human dose (mg/kg) to an animal equivalent dose (AED) in mg/kg, you can use the following formula:
Refer to the dose conversion factors in Table 3 for specific values.
Q5: What are the best administration routes for rodents?
A5: The most common and clinically relevant route is oral administration, which can be achieved via oral gavage or voluntary ingestion (e.g., in drinking water or formulated in a palatable treat).[13][14] Oral gavage ensures accurate dosing but can induce stress, potentially affecting cardiovascular parameters.[15][16] Administration in drinking water is less stressful but relies on the animal's water consumption, which can vary. Other routes include subcutaneous (SC) and intravenous (IV) injections.[13][14]
Q6: How stable is this compound in drinking water for rodent studies?
A6: While this compound is more stable than the erbumine salt, its stability in an aqueous solution can be affected by factors like pH, temperature, and light exposure.[5][6] Standard solutions are typically prepared by dissolving the compound in ultrapure water.[17] It is recommended to prepare fresh solutions regularly (e.g., every 2-3 days) and protect them from light to ensure consistent potency. Water bottles should also be regularly cleaned and sterilized.[18]
Q7: What are the potential side effects of this compound in rodents?
A7: The most likely adverse effect at higher doses is hypotension.[19][20] Other potential side effects observed in humans that could translate to animal models include hyperkalemia (elevated potassium levels), especially in animals with renal impairment.[20][21][22] Angioedema, a rare but serious swelling, has been reported in patients and should be monitored for in animal studies.[21][22] In chronic oral toxicity studies in rats and monkeys, the primary target organ was the kidney, with reversible damage observed.[22]
Troubleshooting Guide
Problem: Inconsistent or no significant reduction in blood pressure.
-
Is the dose correct?
-
Is the administration method reliable?
-
If using oral gavage, ensure proper technique to deliver the full dose to the stomach.[14] Inconsistent technique can lead to variability.
-
If administering in drinking water, measure daily water intake to confirm the animals are consuming the intended dose. Palatability can be an issue; consider adding a sweetener if intake is low.[24]
-
-
Are the animals stressed?
-
Stress from handling or procedures like oral gavage can significantly increase blood pressure and heart rate, masking the drug's hypotensive effect.[15][16] Allow for adequate acclimatization before starting measurements. Consider less stressful alternatives like voluntary pill consumption if possible.[15]
-
-
When are you measuring blood pressure?
Problem: Animals are refusing to drink the medicated water.
-
Is the concentration too high?
-
A high concentration of the drug may have an unpleasant taste. Try starting with a lower concentration and gradually increasing it.
-
-
Can you improve palatability?
-
The use of additives like sucralose (B1001) may improve the acceptance of medicated water or food by rodents.[24]
-
-
Is an alternative administration route feasible?
-
If voluntary consumption is not achievable, oral gavage is the most direct alternative to ensure accurate dosing, despite the potential for stress.[24]
-
Problem: High mortality in the treatment group.
-
Could it be an overdose?
-
While Perindopril has a relatively wide safety margin, excessive doses can cause severe hypotension, leading to death.[19] Re-verify all dose calculations.
-
-
Are there signs of other severe side effects?
-
Is there a drug interaction?
-
If co-administering other drugs, particularly potassium-sparing diuretics or NSAIDs, be aware of the increased risk of hyperkalemia or renal impairment.[20]
-
Data Presentation
Table 1: Effective Dosages of Perindopril in Rodent Models
| Rodent Model | Dose (mg/kg/day) | Administration Route | Duration | Key Findings | Reference(s) |
| Spontaneously Hypertensive Rats (SHR) | 1, 2, or 4 | Oral Gavage | 10 weeks | Dose-dependent lowering of blood pressure. Persistent effect after withdrawal at 2 & 4 mg/kg. | [7] |
| Spontaneously Hypertensive Rats (SHR) | 1 | Oral Gavage | 4 weeks | Maintained blood pressure at levels similar to normotensive WKY rats. Prevented left ventricular hypertrophy. | [9] |
| Spontaneously Hypertensive Rats (SHR) | 0.8 (bolus) | Intra-aortic Injection | Acute | Rapidly reduced mesenteric arcade pressure, dissociated from the effect on mean blood pressure. | [26] |
| Stroke-Prone SHR (young) | Not specified | Not specified | 8, 12, or 24 weeks | Prevented stroke during treatment. Longer treatment increased survival after withdrawal. | [23] |
| Wistar-Kyoto (WKY) Rats (diet-induced obesity) | 1 | Not specified | 12 weeks | Prevented the development of obesity and hypertension. Improved blood lipid profiles. | [8] |
| Sprague-Dawley Rats | 1, 4, or 8 | Oral Gavage | Acute | Inhibited plasma and kidney ACE by >90% within 1 hour. Slower, more persistent inhibition in lung and aorta. | [25] |
| Swiss Albino Mice | 1 | Oral | Acute | Exhibited significant analgesic activity in chemical, thermal, and mechanical pain models. | [10] |
Table 2: Common Administration Routes and Volumes for Rodents
| Route of Administration | Mouse Max Volume | Rat Max Volume | Needle Gauge (Typical) | Notes | Reference(s) |
| Oral (PO) Gavage | 10 ml/kg | 10 ml/kg | 20-22g (curved) | Ensures accurate dosing but can be stressful. | [27][28] |
| Intravenous (IV) | 5 ml/kg (bolus) | 5 ml/kg (bolus) | 25-30g | Provides immediate systemic circulation. Tail vein is common. | [13][28] |
| Intraperitoneal (IP) | ~2 ml (total) | 1-2 ml (total) | 26-30g | Rapid absorption. Inject into the lower right abdominal quadrant. | [14][27] |
| Subcutaneous (SC) | 5 ml/kg | 5 ml/kg | 25-27g | Slower absorption. Inject into the loose skin between the shoulder blades. | [13][27] |
Table 3: Human to Rodent Dose Conversion (Based on Body Surface Area)
| To Convert from Human Dose (mg/kg) to: | Multiply Human Dose by: |
| Mouse AED (mg/kg) | 12.3 |
| Rat AED (mg/kg) | 6.2 |
Data adapted from FDA guidelines. This provides an estimated dose that may require further optimization.[11][29]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
-
Dose Calculation:
-
Determine the required dose in mg/kg for your study (e.g., 2 mg/kg).
-
Weigh the animal to get its exact body weight (e.g., 250 g or 0.25 kg).
-
Calculate the total amount of drug needed per animal: Dose (mg/kg) × Body Weight (kg) = Total mg.
-
Example:2 mg/kg × 0.25 kg = 0.5 mg.
-
-
-
Solution Preparation:
-
Prepare a stock solution of known concentration. This compound is soluble in water.[17]
-
Example: Dissolve 10 mg of this compound in 10 mL of ultrapure water to create a 1 mg/mL solution.
-
Calculate the volume of the stock solution to administer: Total mg / Stock Concentration (mg/mL) = Volume (mL).
-
Example:0.5 mg / 1 mg/mL = 0.5 mL. Ensure this volume is within the safe limits for the animal (see Table 2).
-
-
-
Administration:
-
Gently restrain the rat or mouse.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the tube.[14]
-
Slowly deliver the drug solution.
-
Carefully remove the needle and return the animal to its cage. Monitor for any signs of distress.
-
Protocol 2: Blood Pressure Measurement in Rodents via Tail-Cuff Plethysmography
-
Acclimatization (Crucial for accurate results):
-
For at least 3-5 days prior to the actual measurement, train the animals to the procedure.
-
Place the rodent in a restrainer and attach the tail cuff.
-
Allow the animal to remain in the setup for the duration of a typical measurement session (10-15 minutes) without activating the device. This reduces stress-induced hypertension.
-
-
Preparation for Measurement:
-
Gently warm the animal's tail using a heat lamp or warming pad to increase blood flow, which is necessary for detecting the pulse.
-
Secure the animal in the restrainer.
-
Place the appropriate size cuff and pulse sensor on the base of the tail.
-
-
Measurement:
-
Begin the measurement cycle on the automated system. The cuff will inflate to occlude blood flow and then slowly deflate.
-
The system records the pressure at which the pulse returns (systolic blood pressure).
-
Take a series of 10-15 measurements per session.
-
-
Data Analysis:
-
Discard the first few readings to allow the animal to stabilize.
-
Average the subsequent stable readings to obtain the final systolic blood pressure for that session.
-
Ensure consistency in the time of day measurements are taken to minimize diurnal variation.
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of Perindopril via the RAAS pathway.
Caption: General experimental workflow for a rodent hypertension study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Perindopril. A review of its pharmacokinetics and clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Permeability of the this compound under In Vitro Conditions across Caco-2 Monolayer and Biomimetic Phospholipid Membrane | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound: benefits of a new salt of the ACE inhibitor perindopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antihypertensive effects of perindopril treatment in adult spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cardiac growth during high and low dose perindopril treatment in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of analgesic activity of perindopril in albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conversion between animals and human [targetmol.com]
- 12. echemi.com [echemi.com]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Development and Validation of a Stability-Indicating UHPLC-DAD Method for Determination of Perindopril l-Arginine in Bulk Substance and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quality testing of autoclaved rodent drinking water during short-term and long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Perindopril: Package Insert / Prescribing Information / MOA [drugs.com]
- 20. pdf.hres.ca [pdf.hres.ca]
- 21. nps.org.au [nps.org.au]
- 22. efda.gov.et [efda.gov.et]
- 23. Effects of perindopril on hypertension and stroke prevention in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Effects of perindopril on angiotensin converting enzyme in tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- 27. bioscmed.com [bioscmed.com]
- 28. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 29. archives.ijper.org [archives.ijper.org]
Overcoming solubility issues of Perindopril arginine in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Perindopril arginine in cell culture media. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is sparingly soluble in water.[1] It is freely soluble in Dimethyl sulfoxide (B87167) (DMSO). Some sources suggest it is insoluble in DMSO, which may be dependent on the purity and water content of the solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound for cell culture experiments?
For cell culture applications, it is recommended to prepare a high-concentration stock solution in a sterile organic solvent such as DMSO. This stock can then be diluted to the final working concentration in the cell culture medium.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
The cytotoxicity of DMSO is concentration- and cell line-dependent. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects. However, it is crucial to perform a vehicle control experiment to determine the optimal and non-toxic concentration of DMSO for your specific cell line and experimental conditions.
Q4: Can I dissolve this compound directly in cell culture media?
Directly dissolving this compound in cell culture media is not recommended due to its sparingly soluble nature in aqueous solutions. This can lead to incomplete dissolution and inaccurate final concentrations. Preparing a concentrated stock solution in an appropriate solvent like DMSO is the preferred method.
Q5: Why is my this compound precipitating when I add it to the cell culture medium?
Precipitation upon addition to cell culture medium can occur due to several factors:
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution.
-
Low Solubility at Physiological pH: The pH of most cell culture media is around 7.4. The solubility of this compound can be influenced by pH.
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if serum is present). These components can interact with this compound and reduce its solubility.
-
Temperature: Changes in temperature can affect solubility. Adding a cold stock solution to warm media can sometimes induce precipitation.
Troubleshooting Guide: Overcoming Precipitation
Issue 1: Immediate Precipitation Upon Dilution
-
Appearance: Cloudiness or visible particles form immediately after adding the this compound stock solution to the cell culture medium.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The desired concentration may be above the solubility limit of this compound in your specific cell culture medium. Try working with a lower final concentration.
-
Optimize Stock Solution Concentration: Prepare a lower concentration of your DMSO stock solution. This will require adding a larger volume to your media, but the more gradual change in solvent composition can sometimes prevent precipitation.
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. For example, add the DMSO stock to a smaller volume of media first, mix well, and then add this intermediate dilution to the rest of the media.
-
Pre-warm Media and Stock Solution: Ensure both the cell culture medium and the stock solution are at 37°C before mixing.
-
Slow Addition and Vortexing: Add the stock solution dropwise to the cell culture medium while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Issue 2: Delayed Precipitation
-
Appearance: The solution is initially clear, but a precipitate forms over time (minutes to hours) in the incubator.
-
Troubleshooting Steps:
-
Re-evaluate Solubility Limit: The compound may be forming a supersaturated solution that is not stable over time. A lower final concentration may be necessary.
-
Impact of Serum: If you are using a serum-containing medium, the proteins in the serum can sometimes interact with the compound, leading to precipitation. Consider reducing the serum percentage or using a serum-free medium if your experiment allows.
-
pH Shift: Cellular metabolism can cause a slight decrease in the pH of the culture medium over time, which could affect the solubility of this compound. Ensure your medium is adequately buffered.
-
Prepare Freshly: Due to the potential for instability and precipitation, it is recommended to prepare the final working solution of this compound immediately before use.
-
Quantitative Data Summary
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [1] |
| DMSO | Soluble | [2] |
| Ethanol | Soluble at ~25 mg/mL | [3] |
| PBS (pH 7.2) | Approximately 10 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, conical tubes
-
Vortex mixer
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determination of this compound Solubility in Cell Culture Medium
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as required for your experiment.
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
At various time points, visually inspect the solutions for any signs of precipitation (cloudiness, crystals).
-
For a more detailed examination, transfer a small aliquot of each solution to a microscope slide and observe for any crystalline structures. The highest concentration that remains clear is the empirical solubility limit in your specific medium.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of the Renin-Angiotensin System
Perindopril is a prodrug that is metabolized to its active form, perindoprilat (B1679611). Perindoprilat inhibits the Angiotensin-Converting Enzyme (ACE), which plays a crucial role in the Renin-Angiotensin System (RAS). By inhibiting ACE, perindoprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure. Additionally, ACE is responsible for the degradation of bradykinin, a vasodilator. Therefore, ACE inhibition by perindoprilat leads to increased levels of bradykinin, further contributing to vasodilation.
Caption: Mechanism of action of this compound.
Experimental Workflow: Troubleshooting Solubility Issues
The following workflow provides a logical sequence of steps to address solubility challenges with this compound in cell culture experiments.
Caption: Workflow for troubleshooting this compound precipitation.
References
Strategies to improve the oral bioavailability of Perindopril arginine in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on strategies to improve the oral bioavailability of Perindopril Arginine in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
This compound, a prodrug of the active metabolite perindoprilat, faces challenges in oral bioavailability primarily due to its low permeability across the intestinal epithelium.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class 3 drug, characterized by high solubility and low permeability.[2] This low permeability can limit the extent of its absorption into the systemic circulation.
Q2: What are the key preclinical strategies being explored to enhance the oral bioavailability of this compound?
Current preclinical research focuses on advanced formulation strategies to overcome the low permeability of this compound. These strategies include:
-
Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, potentially enhancing its absorption through various mechanisms, including increased surface area for dissolution and interaction with the intestinal mucosa.[3][4]
-
Mucoadhesive Buccal Tablets/Patches: This approach aims to deliver the drug through the buccal mucosa, bypassing the gastrointestinal tract and first-pass metabolism in the liver.[5][6] The mucoadhesive polymers prolong the contact time with the mucosa, facilitating drug absorption directly into the systemic circulation.[5]
Q3: What preclinical models are commonly used to evaluate the oral bioavailability of this compound formulations?
-
In Vitro Caco-2 Cell Monolayer Assay: This is a widely used cell-based model that mimics the human intestinal epithelium to assess drug permeability.[1] It is a valuable tool for screening different formulations and identifying potential absorption enhancers.
-
In Vivo Animal Models (Rats): Rat models are frequently used in preclinical pharmacokinetic studies to evaluate the oral bioavailability of different drug formulations.[3] These studies involve oral administration of the formulation and subsequent measurement of drug concentrations in blood plasma over time to determine key pharmacokinetic parameters.
Troubleshooting Guides
Issue 1: Low Permeability Observed in Caco-2 Cell Assays
Problem: Your this compound formulation shows low apparent permeability (Papp) values in Caco-2 cell monolayer experiments, indicating poor potential for oral absorption.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inherent low permeability of this compound. | This is an expected outcome. The focus should be on formulation strategies to enhance permeability. |
| Efflux by P-glycoprotein (P-gp) transporters. | Co-administer your formulation with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay. A significant increase in the apical-to-basolateral Papp value in the presence of the inhibitor suggests that P-gp mediated efflux is a limiting factor.[3] |
| Suboptimal formulation. | Investigate the use of absorption enhancers in your formulation. These can include surfactants or polymers that can transiently open tight junctions or interact with the cell membrane to increase drug uptake. |
| Experimental setup issues. | Ensure the integrity of the Caco-2 cell monolayer by measuring transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER may indicate cell damage and compromised barrier function. |
Issue 2: High Variability in In Vivo Pharmacokinetic Data in Rats
Problem: You are observing high inter-animal variability in the plasma concentration-time profiles of this compound after oral administration of your formulation in rats.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent dosing. | Ensure accurate and consistent oral gavage technique. The volume administered should be precise and delivered directly into the stomach. |
| Variability in gastric emptying and intestinal transit time. | Standardize the fasting period for all animals before dosing. Ensure free access to water. |
| Formulation instability in the gastrointestinal tract. | Characterize the stability of your formulation in simulated gastric and intestinal fluids to ensure the drug remains in a soluble and absorbable form. |
| Differences in metabolism. | While challenging to control, using a homogenous population of rats (in terms of age, weight, and sex) can help minimize metabolic variability. |
Data Presentation
Table 1: In Vitro Permeability of this compound in Caco-2 Cell Monolayer
| Compound | Concentration (mg/mL) | Apparent Permeability (Papp) (cm/s) | Reference |
| This compound | 1.0 | 0.72 x 10⁻⁶ | [1] |
| This compound | 2.0 | 1.94 x 10⁻⁶ | [1] |
Table 2: In Vivo Pharmacokinetic Parameters of a Nanostructured Lipid Carrier (NLC) Formulation of Perindopril in Rats (for illustrative purposes)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Reference |
| Perindopril Suspension | 111.41 ± 14.35 | 8 | Not Reported | [2] |
| Perindopril NLC | Data not available in the same study for direct comparison |
Note: The NLC study used "Perinodopril," which is likely a typographical error for Perindopril. Direct comparative data for this compound NLCs was not available in the searched literature.
Table 3: In Vitro Drug Release from Mucoadhesive Buccal Tablets of Perindopril
| Formulation Code | Sintering Conditions | Cumulative % Drug Release at 1h | Cumulative % Drug Release at 8h | Reference |
| F2 | 60°C for 1.5h | 25.71% | Not Reported | [6] |
| F2 | 70°C for 1.5h | 21.69% | Not Reported | [6] |
| F4A | 60°C for 1.5h | Not Reported | 98% | [6] |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
This protocol provides a general outline for assessing the permeability of this compound formulations.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.
-
Transport Experiment:
-
The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The this compound formulation is added to the apical (donor) chamber.
-
Samples are collected from the basolateral (receiver) chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
To assess active efflux, the experiment can be repeated in the basolateral-to-apical direction, or in the presence of a P-gp inhibitor.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the filter membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol describes a typical procedure for evaluating the pharmacokinetics of a this compound formulation in rats.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals are fasted overnight before the experiment with free access to water.
-
Formulation Administration: A predetermined dose of the this compound formulation is administered to the rats via oral gavage.
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannulated jugular vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of Perindopril and its active metabolite, perindoprilat, in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
Mandatory Visualizations
References
- 1. Permeability of the this compound under In Vitro Conditions across Caco-2 Monolayer and Biomimetic Phospholipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. rjptonline.org [rjptonline.org]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. sphinxsai.com [sphinxsai.com]
Technical Support Center: Perindopril Arginine Mass Spectrometric Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the mass spectrometric analysis of Perindopril (B612348) arginine.
Troubleshooting Guide
Issue: Low or inconsistent signal intensity for Perindopril arginine.
This is a common problem often attributed to matrix effects, specifically ion suppression. Follow these steps to diagnose and resolve the issue.
Step 1: Confirm Ion Suppression
A post-column infusion experiment can determine if co-eluting matrix components are suppressing the this compound signal.[1][2]
-
Procedure: Continuously infuse a standard solution of this compound into the mass spectrometer's ion source, post-column. Inject a blank, extracted matrix sample onto the LC system. A drop in the baseline signal at the retention time of this compound indicates ion suppression.[1]
Step 2: Evaluate Sample Preparation
The choice of sample preparation technique significantly impacts the extent of matrix effects.[2]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing interfering phospholipids (B1166683) and other matrix components, which can lead to significant ion suppression.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective method for minimizing matrix effects by providing superior sample cleanup.[2]
Step 3: Optimize Chromatography
Chromatographic separation of this compound from interfering matrix components is crucial.[2]
-
Column Selection: Consider using a column with a different stationary phase chemistry (e.g., biphenyl (B1667301) or pentafluorophenyl) to alter the elution profile of interfering components relative to this compound.[2]
-
Gradient Optimization: Adjusting the mobile phase gradient can help separate the analyte from co-eluting matrix components.
Step 4: Internal Standard Selection
A suitable internal standard (IS) is critical for accurate quantification, especially in the presence of matrix effects.
-
Stable Isotope-Labeled (SIL) IS: A SIL-IS for this compound is the ideal choice as it co-elutes and experiences similar matrix effects, thus providing the most accurate correction.
-
Structural Analogs: If a SIL-IS is unavailable, a structural analog that elutes close to this compound and exhibits similar ionization behavior can be used.
Decision Tree for Troubleshooting Low Perindopril Signal:
Caption: Decision tree for troubleshooting low Perindopril signal.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting, undetected components in the sample matrix.[3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[3]
Q2: What are the common sources of matrix effects in plasma samples?
A2: In biological matrices like plasma, the primary sources of matrix effects are endogenous components such as phospholipids, salts, and proteins.[1][4] These components can co-elute with this compound and compete for ionization in the mass spectrometer's source.[1]
Q3: How can I quantitatively assess matrix effects?
A3: The matrix factor (MF) can be calculated to quantitatively assess the extent of matrix effects. This is done by comparing the peak response of an analyte spiked into an extracted blank matrix (post-extraction addition) to the peak response of the analyte in a neat solution.[3]
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
Q4: Can the choice of ionization mode affect matrix effects for this compound?
A4: Yes. While electrospray ionization (ESI) in positive mode is commonly used for this compound, atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects.[5] It is advisable to test both ESI and APCI during method development if significant matrix effects are observed with ESI.[5]
Workflow for Quantifying Matrix Factor:
Caption: Workflow for the quantitative assessment of the Matrix Factor.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | Reference |
| Protein Precipitation | >85 | 0.75 - 0.90 | [1][2] |
| Liquid-Liquid Extraction | >90 | 0.85 - 1.05 | [1] |
| Solid-Phase Extraction | >95 | 0.95 - 1.10 | [2] |
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) | [6] |
| Mobile Phase A | 20 mM Ammonium Acetate with 0.1% Formic Acid in Water | [6] |
| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) with 0.1% Formic Acid | [6] |
| Flow Rate | 0.25 mL/min | [6] |
| Ionization Mode | ESI Positive | [6] |
| MRM Transition | m/z 369 → m/z 172 | [7] |
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Evaluation
Objective: To qualitatively identify regions of ion suppression in the chromatogram.
Materials:
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase).
-
Syringe pump.
-
T-connector.
-
LC-MS/MS system.
-
Extracted blank biological matrix.
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the syringe pump containing the this compound standard solution to the LC flow path using a T-connector between the column outlet and the MS inlet.
-
Begin infusing the standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Acquire data in MRM mode for this compound, observing a stable baseline signal.
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the baseline for any dips or decreases in signal intensity. A significant drop indicates ion suppression at that retention time.[1]
Protocol 2: Matrix Factor Determination
Objective: To quantitatively measure the extent of ion suppression or enhancement.
Procedure:
-
Prepare Set A (Neat Solution): Spike this compound into the reconstitution solvent at low, medium, and high concentrations.
-
Prepare Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. Spike this compound into the final extracts at the same concentrations as Set A.
-
Analysis: Analyze both sets of samples using the validated LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor for each concentration level and each matrix lot using the following formula:
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Signaling Pathway of Matrix Effects in ESI-MS:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method development and validation of HPLC tandem/mass spectrometry for quantification of this compound and amlodipine besylate combination in bulk and pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method development and validation of HPLC tandem/mass spectrometry for quantification of this compound and amlodipine besylate combination in bulk and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Perindopril Arginine Combination Formulations
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method validation of Perindopril (B612348) arginine in combination drug formulations. The focus is on High-Performance Liquid Chromatography (HPLC), the most common analytical technique for these products.
Frequently Asked Questions (FAQs)
Q1: What are the most common combination drug products with Perindopril arginine?
A1: this compound is frequently formulated with other antihypertensive agents to enhance efficacy. The most common partners are Amlodipine (B1666008) besylate (a calcium channel blocker) and Indapamide (a thiazide-like diuretic).[1][2] Triple combinations including all three active pharmaceutical ingredients (APIs) are also available.[3]
Q2: Which analytical method is predominantly used for the simultaneous estimation of Perindopril and its combination partners?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most widely developed and validated method for the simultaneous estimation of this compound and its combination partners like Amlodipine and Indapamide in bulk and pharmaceutical dosage forms.[4][5] More sensitive methods like UHPLC-MS/MS are also used, especially for therapeutic drug monitoring.[6]
Q3: What are the critical challenges in developing a stability-indicating HPLC method for these combinations?
A3: The primary challenges include:
-
Achieving adequate separation: Ensuring baseline resolution between the parent drug peaks, their potential degradation products, and any other APIs in the formulation.[2]
-
Dealing with different degradation pathways: Perindopril, Amlodipine, and Indapamide degrade under different stress conditions (acidic, alkaline, oxidative, thermal).[2][7] For instance, Amlodipine is highly susceptible to acidic and thermal degradation, while Perindopril shows significant degradation across acidic, alkaline, and oxidative stress.[2][7]
-
Managing dissimilar polarities: The APIs in the combination may have significantly different polarities, making it challenging to find a single isocratic mobile phase that provides good retention and peak shape for all compounds. Gradient elution is often required.[2]
-
Excipient interference: Ensuring that the formulation's excipients do not co-elute with any of the API peaks or their degradation products.[4]
Q4: What are typical starting conditions for an RP-HPLC method for a Perindopril/Amlodipine combination?
A4: A common starting point involves a C18 or C8 column, a mobile phase consisting of a phosphate (B84403) buffer (pH adjusted to 2.5-3.5) and an organic modifier like acetonitrile (B52724) or methanol (B129727), and UV detection around 215 nm.[3][5][8] The flow rate is typically set to 1.0 mL/min.[5]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Poor Chromatographic Resolution or Asymmetric Peaks
Q: My chromatogram for a Perindopril/Amlodipine/Indapamide combination shows poor resolution between Indapamide and Perindopril, and the Perindopril peak is tailing. What should I do?
A: This is a common issue due to the different chemical properties of the analytes. Follow these troubleshooting steps:
-
Adjust Mobile Phase pH: The retention of Perindopril, an ACE inhibitor with acidic and basic functional groups, is highly sensitive to pH. Lowering the pH of the aqueous portion of the mobile phase (e.g., to pH 2.5-3.0 with orthophosphoric acid) can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the column packing and protonating the analytes.[5][8]
-
Modify Organic Modifier Ratio: If using an isocratic method, systematically vary the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer.[9] A decrease in the organic phase concentration will generally increase retention times and may improve the separation between closely eluting peaks.
-
Consider an Ion-Pairing Agent: For complex separations, adding an ion-pairing agent like decane (B31447) sulphonate to the mobile phase can improve the retention and resolution of ionic compounds like Perindopril.[2]
-
Evaluate the Column: Peak tailing can be a sign of column degradation or interaction with active sites.[10]
-
Ensure you are using a high-quality, end-capped C18 or C8 column.
-
If the column is old, replace it.
-
Flush the column with a strong solvent to remove contaminants.
-
-
Optimize Temperature: Increasing the column temperature (e.g., to 40°C) can decrease mobile phase viscosity, improve peak efficiency, and sometimes alter selectivity, potentially improving resolution.[2][5]
Caption: Troubleshooting workflow for poor HPLC peak shape.
Issue 2: Inconsistent Results and Poor Reproducibility
Q: My retention times are drifting, and the peak areas are not reproducible between injections. What could be the cause?
A: Lack of reproducibility can derail a validation study. The source is often related to the HPLC system or sample/standard preparation.
-
Check for System Leaks: Even a small leak can cause pressure fluctuations and lead to variable flow rates, which directly impacts retention times.[11] Carefully inspect all fittings from the pump to the detector.
-
Ensure Proper Mobile Phase Preparation:
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump or detector, causing pressure fluctuations and baseline noise.[10] Use an online degasser or sonicate the mobile phase before use.
-
Premixing: If possible, premix the mobile phase manually instead of relying solely on the pump's proportioning valves, which can sometimes be a source of variability.[12]
-
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. A drifting baseline is a key indicator of an unequilibrated column. For gradient methods, allow sufficient time for the column to return to initial conditions between runs.
-
Autosampler Issues: Check the autosampler for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.
-
Sample and Standard Stability: Perindopril and its partners can be unstable in certain solvents or conditions.[7] Prepare standards and samples fresh daily and keep them in a controlled environment (e.g., a cooled autosampler tray).
Issue 3: Failed Forced Degradation (Specificity)
Q: During forced degradation studies, I am not seeing clear separation between the main peak and the degradation products. How can I improve the specificity of my stability-indicating method?
A: This indicates your method cannot distinguish the analyte from its degradation products, which is a critical failure for a stability-indicating assay.
-
Employ a Photodiode Array (PDA) Detector: A PDA detector is essential for these studies. It can assess peak purity, helping to determine if a seemingly single peak is actually composed of co-eluting compounds (i.e., the parent drug and a degradant).
-
Adjust Chromatographic Selectivity:
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity and may resolve co-eluting peaks.[8]
-
Change Stationary Phase: If modifying the mobile phase is insufficient, try a column with a different stationary phase (e.g., a Phenyl or Cyano column instead of a C18).
-
Utilize Gradient Elution: A well-designed gradient program is often necessary to separate a complex mixture of parent drugs and multiple degradation products generated under various stress conditions.[2]
-
-
Modify Stress Conditions: If degradation is too extensive (e.g., >50%), it can create a complex chromatogram that is difficult to interpret. Reduce the strength of the stressor or the exposure time (e.g., use 0.1N HCl instead of 1N HCl, or heat for a shorter period).[2] The goal is to achieve partial, controlled degradation (typically 5-20%).
Data Presentation: Typical Validation Parameters
The following tables summarize typical acceptance criteria and results for key validation parameters for HPLC methods analyzing Perindopril in combination formulations, as per ICH guidelines.[3][8][9]
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | 1.1 - 1.5 |
| Theoretical Plates (N) | N > 2000 | > 3000 |
| Resolution (Rs) | Rs > 2.0 (between adjacent peaks) | > 2.5 |
| % RSD of Peak Area | ≤ 1.0% (for n=5 or 6 injections) | < 0.8% |
Table 2: Method Validation Summary
| Parameter | This compound | Amlodipine Besylate | Indapamide |
|---|---|---|---|
| Linearity Range (µg/mL) | 4 - 24 | 5 - 40 | 1 - 8 |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.0% | ≤ 2.0% |
| LOD (µg/mL) | ~0.25 - 2.6 | ~0.15 - 1.1 | ~0.10 - 0.9 |
| LOQ (µg/mL) | ~0.50 - 8.0 | ~0.40 - 3.3 | ~0.25 - 2.6 |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Perindopril and Amlodipine
This protocol provides a representative methodology for a stability-indicating assay.
-
Chromatographic System: HPLC with a PDA or UV detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 215 nm.[8]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 20 µL.[8]
-
Standard Preparation: Prepare a stock solution containing this compound and Amlodipine besylate in the mobile phase. Perform serial dilutions to create calibration standards across the desired linearity range (e.g., 48-112 µg/mL for Perindopril and 60-140 µg/mL for Amlodipine).[9]
-
Sample Preparation:
-
Accurately weigh and powder a sufficient number of tablets.
-
Transfer an amount of powder equivalent to one dosage unit into a volumetric flask.
-
Add a portion of the diluent (mobile phase), sonicate for 15-20 minutes to dissolve the APIs, and dilute to volume.[9]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation:
-
Acid/Base Hydrolysis: Reflux sample solutions in 0.1N HCl and 0.1N NaOH at 70°C for a specified time (e.g., 3 hours). Neutralize before injection.[2]
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature.[13]
-
Thermal Degradation: Expose the solid drug product to dry heat (e.g., 70°C).[2]
-
Analyze all stressed samples against a non-degraded control to assess peak purity and resolution.
-
Caption: High-level workflow for HPLC method development and validation.
References
- 1. Rationale for a single-pill combination of this compound and amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. ymerdigital.com [ymerdigital.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Method development and validation of HPLC tandem/mass spectrometry for quantification of this compound and amlodipine besylate combination in bulk and pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpsbr.org [jpsbr.org]
- 8. researchgate.net [researchgate.net]
- 9. primescholars.com [primescholars.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. realab.ua [realab.ua]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. tsijournals.com [tsijournals.com]
Technical Support Center: Preventing Enzymatic Degradation of Perindopril Arginine in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the enzymatic degradation of Perindopril arginine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound degrading in my in vitro assay?
A1: this compound is a prodrug that is susceptible to enzymatic hydrolysis by esterases, which are abundant in biological matrices like plasma, serum, and tissue homogenates. This enzymatic cleavage converts this compound to its active metabolite, Perindoprilat, leading to a decrease in the concentration of the parent drug in your assay.[1] This degradation is a common issue when working with ester-containing prodrugs in biological samples.
Q2: What are the main enzymes responsible for this compound degradation?
A2: The primary enzyme responsible for the hydrolysis of Perindopril is Carboxylesterase 1 (CES1), which is the major hydrolase in the human liver.[2] While other esterases are present in plasma, such as butyrylcholinesterase and paraoxonase, CES1 is the key enzyme involved in the metabolic activation of Perindopril.[3][4]
Q3: Besides enzymes, what other factors can affect the stability of this compound in my assay?
A3: In addition to enzymatic degradation, the stability of this compound is influenced by pH and temperature.[5] The primary degradation pathways for Perindopril are hydrolysis and cyclization, which can be accelerated under acidic or basic conditions and at elevated temperatures.
Q4: How can I prevent the enzymatic degradation of this compound in my in vitro assay?
A4: To prevent enzymatic degradation, you can employ a combination of strategies:
-
Use of Esterase Inhibitors: Adding specific chemicals to your assay that block the activity of esterases.
-
Temperature Control: Performing all experimental steps at low temperatures (e.g., on ice) to slow down enzymatic reactions.
-
pH Control: Maintaining an optimal pH for Perindopril stability, typically in the slightly acidic to neutral range, can help minimize chemical hydrolysis.
Q5: What are some common esterase inhibitors I can use?
A5: Commonly used broad-spectrum esterase inhibitors include Phenylmethylsulfonyl Fluoride (PMSF) and Sodium Fluoride (NaF). These inhibitors are effective against a wide range of serine proteases and esterases.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected concentrations of this compound.
This is often a primary indicator of degradation during your in vitro assay. The following troubleshooting steps and protocols will help you mitigate this issue.
Implement Temperature Control
Controlling the temperature is a universal and critical first step in minimizing enzymatic activity.
Experimental Protocol: Low-Temperature Handling
-
Pre-cool all reagents and materials: Before starting your experiment, place all buffers, solutions, pipette tips, and tubes on ice.
-
Sample Handling on Ice: Keep your biological samples (plasma, serum, tissue homogenates) on ice at all times during preparation and incubation.
-
Incubation at Low Temperatures: If your experimental design allows, perform incubations at 4°C. If incubations at physiological temperatures (e.g., 37°C) are necessary, minimize the incubation time as much as possible and consider the use of esterase inhibitors.
Utilize Esterase Inhibitors
The addition of esterase inhibitors is a highly effective method to prevent the enzymatic hydrolysis of this compound.
Recommended Esterase Inhibitors and Protocols:
a) Phenylmethylsulfonyl Fluoride (PMSF)
PMSF is an irreversible inhibitor of serine proteases and other esterases. It is highly effective but has a short half-life in aqueous solutions, so it must be added fresh to your buffers just before use.[6][7]
Experimental Protocol: Using PMSF
-
Stock Solution Preparation: Prepare a 100 mM stock solution of PMSF in an anhydrous solvent such as ethanol, isopropanol, or DMSO. Store this stock solution at -20°C.
-
Working Concentration: The effective final concentration of PMSF in your assay should be between 0.1 mM and 1 mM.
-
Application:
-
Immediately before use, dilute the PMSF stock solution into your assay buffer to the desired final concentration (e.g., 1 mM).
-
Add the PMSF-containing buffer to your biological samples.
-
Vortex gently to mix.
-
Proceed with your assay, maintaining low-temperature conditions as much as possible.
-
b) Sodium Fluoride (NaF)
Sodium Fluoride is another commonly used enzyme inhibitor that is particularly effective against some esterases.
Experimental Protocol: Using Sodium Fluoride
-
Stock Solution Preparation: Prepare a 1 M stock solution of Sodium Fluoride in deionized water. This solution is stable at room temperature.
-
Working Concentration: A typical final concentration for NaF is between 2 mM and 10 mM.
-
Application:
-
Add the appropriate volume of the NaF stock solution to your assay buffer to achieve the desired final concentration.
-
Mix with your biological samples.
-
Proceed with your experiment.
-
Quantitative Data Summary
While specific quantitative data for the stabilization of this compound with a range of inhibitors is not extensively published, the following table provides a general guideline based on the effective concentrations used for other ester prodrugs.
| Esterase Inhibitor | Typical Final Concentration | Solvent for Stock Solution | Notes |
| PMSF | 0.1 - 1 mM | Anhydrous Ethanol, Isopropanol, or DMSO | Must be added fresh due to short half-life in aqueous solutions. Highly toxic, handle with care.[6][7] |
| Sodium Fluoride | 2 - 10 mM | Deionized Water | Stable in aqueous solution. |
Note: The optimal concentration of the inhibitor may need to be determined empirically for your specific assay conditions. It is recommended to run a pilot experiment to test a range of inhibitor concentrations.
Control of pH
Maintaining a stable pH can help prevent chemical hydrolysis of this compound.
Recommendations for pH Control:
-
Use a buffered solution appropriate for your assay that maintains a pH between 6.0 and 7.5.
-
Avoid highly acidic or alkaline conditions during sample preparation and analysis. Forced degradation studies have shown that Perindopril is susceptible to significant degradation under both acidic and basic conditions.[5]
Visualizing the Process
Enzymatic Degradation Pathway of this compound
References
- 1. Permeability of the this compound under In Vitro Conditions across Caco-2 Monolayer and Biomimetic Phospholipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrylcholinesterase, paraoxonase, and albumin esterase, but not carboxylesterase, are present in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Kinetics of inhibition of soluble peripheral nerve esterases by PMSF: a non-stable compound that potentiates the organophosphorus-induced delayed neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage Conditions for Perindopril Arginine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Perindopril (B612348) arginine. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key stability data below.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Perindopril arginine?
A1: this compound primarily degrades through two main pathways:
-
Hydrolysis: The ester group of Perindopril is hydrolyzed, particularly in alkaline conditions, to form its active metabolite, Perindoprilat (impurity B).[1]
-
Intramolecular Cyclization: Under the influence of heat, Perindopril can undergo internal cyclization to form a diketopiperazine derivative (impurity F).[1]
Further degradation of these products can also occur.[1]
Q2: How does the stability of this compound compare to Perindopril erbumine?
A2: this compound was developed to improve upon the stability of the erbumine salt. It is significantly more stable, particularly under conditions of high temperature and humidity.[2][3] The arginine salt has a longer shelf life of 3 years compared to the 2 years for the erbumine salt.[2]
Q3: What are the optimal storage conditions for this compound?
A3: Based on its degradation profile, this compound should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[4] It is crucial to protect it from high humidity and elevated temperatures to minimize hydrolysis and cyclization. Specific instructions often advise against storing in ambient conditions or at room temperature without proper environmental control.
Q4: What impact do light and oxygen have on the stability of this compound?
A4: Forced degradation studies have shown that this compound is susceptible to oxidative stress.[5][6][7] It degrades moderately under photolytic stress conditions.[7] Therefore, it is recommended to protect this compound from light and oxidative conditions.
Troubleshooting Guide: Stability-Indicating HPLC/UHPLC Analysis
This guide addresses common issues encountered during the chromatographic analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary Silanol (B1196071) Interactions: The basic nature of Perindoprilat can lead to interactions with acidic silanol groups on the silica-based column packing material. | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2 and 3. This ensures that the silanol groups are not ionized, reducing secondary interactions. 2. Use a High-Purity, End-Capped Column: Employ a modern, high-purity silica (B1680970) column that is well end-capped to minimize the number of accessible silanol groups. 3. Check Buffer Strength: Ensure the buffer concentration is adequate (e.g., 25-50 mM) to maintain a consistent pH. |
| Column Contamination: Buildup of contaminants on the column frit or packing material can create active sites for interaction. | 1. Flush the Column: Use a strong solvent wash to clean the column. A general procedure for a reversed-phase column is to flush with water, then a strong organic solvent like isopropanol (B130326) or methanol, followed by re-equilibration with the mobile phase. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities. | |
| Ghost Peaks | Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent analysis. | 1. Optimize Needle Wash: Ensure the autosampler's needle wash procedure is effective. Use a wash solvent that is strong enough to remove all components of the sample. 2. Run Blank Injections: Inject a blank solvent to confirm if the ghost peak is due to carryover. |
| Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can appear as peaks in the chromatogram. | 1. Use High-Purity Solvents: Always use HPLC or UHPLC-grade solvents and fresh, high-quality additives. 2. Filter the Mobile Phase: Filter all mobile phases before use to remove particulate matter. | |
| Shifting Retention Times | Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the analysis. | 1. Increase Equilibration Time: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before the first injection. |
| Changes in Mobile Phase Composition or Flow Rate: Inaccurate mobile phase preparation or pump malfunction can lead to retention time drift. | 1. Verify Mobile Phase Preparation: Double-check all calculations and measurements when preparing the mobile phase. 2. Check Pump Performance: Monitor the pump pressure for any unusual fluctuations that might indicate a problem with the pump seals or check valves. |
Data on this compound Degradation
The following tables summarize quantitative data from forced degradation studies. These studies expose the drug to harsh conditions to identify potential degradation products and assess the stability-indicating nature of analytical methods.
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Reagent/Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl | 3 hours at 70°C | Significant | [7] |
| Alkaline Hydrolysis | 1N NaOH | 2 hours (no heat) | 100% | [5] |
| Oxidative | 3% H₂O₂ | 2 hours (no heat) | 57.9% | [5] |
| Oxidative | 10% H₂O₂ | 6 hours | 13.5% | [6] |
| Thermal | 70°C | 6 hours | Significant | [7] |
| Photolytic | Photostability chamber | 6 hours | Moderate | [6][7] |
Table 2: Influence of Excipients on Thermal Stability
| Sample | Main Thermal Degradation Step (Activation Energy) | Conclusion | Reference |
| Perindopril Erbumine (API) | 59 - 69 kJ/mol | The pure active pharmaceutical ingredient is less thermally stable. | [2] |
| Perindopril Erbumine Tablets | ~170 kJ/mol | Excipients (anhydrous colloidal silica, microcrystalline cellulose, lactose, and magnesium stearate) increase the thermal stability of the drug. | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating UHPLC Method for this compound
This protocol is based on a validated method for the determination of this compound and its degradation products.[1][8]
1. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: Poroshell 120 Hilic (4.6 x 150 mm, 2.7 µm) or equivalent.[1]
-
Mobile Phase: Acetonitrile – 0.1% Formic acid in water (20:80 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 5.0 µL.[1]
-
Detection Wavelength: 230 nm.[1]
-
Column Temperature: 25°C.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound by dissolving 10.0 mg in 25.0 mL of ultrapure water.
-
Further dilute the stock solution with the mobile phase to achieve a working concentration within the linear range of the assay (e.g., 0.40–2.40 µg/mL).[1]
4. Sample Preparation:
-
For bulk drug, prepare as per the standard solution.
-
For dosage forms, accurately weigh and crush a number of tablets. Dissolve a portion of the powder equivalent to 10.0 mg of this compound in a suitable solvent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.
5. Analysis:
-
Inject the standard and sample solutions into the UHPLC system.
-
Identify and quantify this compound and its degradation products based on their retention times and peak areas compared to the standard.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines.
1. Acid Hydrolysis:
-
Dissolve a known amount of this compound in 1N HCl.
-
Heat the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 3 hours).[7]
-
Cool the solution and neutralize it with an appropriate amount of 1N NaOH.
-
Dilute the solution with the mobile phase to a suitable concentration and analyze by UHPLC.
2. Alkaline Hydrolysis:
-
Dissolve a known amount of this compound in 1N NaOH.
-
Keep the solution at room temperature for a defined period (e.g., 2 hours).[5]
-
Neutralize the solution with an appropriate amount of 1N HCl.
-
Dilute the solution with the mobile phase to a suitable concentration and analyze by UHPLC.
3. Oxidative Degradation:
-
Dissolve a known amount of this compound in a solution of hydrogen peroxide (e.g., 3% or 10%).[5][6]
-
Keep the solution at room temperature for a defined period (e.g., 2-6 hours).
-
Dilute the solution with the mobile phase to a suitable concentration and analyze by UHPLC.
4. Thermal Degradation:
-
Expose a known amount of solid this compound to a high temperature (e.g., 70°C) in a calibrated oven for a defined period (e.g., 6 hours).[7]
-
After the specified time, dissolve the sample in the mobile phase, dilute to a suitable concentration, and analyze by UHPLC.
5. Photolytic Degradation:
-
Expose a known amount of solid this compound in a photostability chamber to a controlled light source for a defined period.
-
After exposure, dissolve the sample in the mobile phase, dilute to a suitable concentration, and analyze by UHPLC.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a stability-indicating UHPLC assay.
References
- 1. The Development and Validation of a Stability-Indicating UHPLC-DAD Method for Determination of Perindopril l-Arginine in Bulk Substance and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. CA2729604C - Polymorphic forms of perindopril (l)-arginine and process for the preparation thereof - Google Patents [patents.google.com]
- 5. tsijournals.com [tsijournals.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. ijpsr.com [ijpsr.com]
- 8. mdpi.com [mdpi.com]
Addressing variability in Caco-2 cell permeability assays for Perindopril arginine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering variability in Caco-2 cell permeability assays with Perindopril arginine.
Troubleshooting Guide
This guide addresses common issues encountered during Caco-2 permeability assays, particularly concerning this compound.
Issue 1: High Variability in this compound Apparent Permeability Coefficients (Papp)
Question: We are observing significant well-to-well and day-to-day variability in our Papp values for this compound. What are the potential causes and solutions?
Answer:
Variability in Papp values is a common challenge in Caco-2 assays.[1] Several factors related to the Caco-2 cells themselves and the experimental setup can contribute to this issue. This compound has been shown to have poor permeability in Caco-2 models, which can amplify the impact of minor experimental variations.[2][3][4][5]
Potential Causes & Solutions:
-
Cell Culture Conditions:
-
Inconsistent Passage Number: Caco-2 cells can exhibit different characteristics at different passage numbers.[1][6] Long-term culturing can lead to the selection of cell subpopulations with altered transport properties.[6]
-
Variable Seeding Density: Inconsistent initial cell numbers can affect monolayer formation and differentiation.[1]
-
Solution: Implement a strict protocol for cell counting and seeding to ensure a consistent density across all wells and experiments.
-
-
Culture Medium Inconsistency: Variations in media composition, serum quality, or supplements can impact cell growth and differentiation.[1]
-
Solution: Use a consistent source and lot of media and supplements. Ensure proper storage and handling of all reagents.
-
-
-
Monolayer Integrity and Differentiation:
-
Inadequate Differentiation Time: Caco-2 cells require sufficient time to differentiate and form a polarized monolayer with functional tight junctions, typically 18-22 days.[7][8][9]
-
Solution: Ensure a consistent culture period of at least 21 days for full differentiation. Accelerated 5-day protocols exist but may show different transporter expression levels.[10]
-
-
Variable TEER Values: Transepithelial Electrical Resistance (TEER) is a key indicator of monolayer integrity. Inconsistent TEER values suggest variable tight junction formation. Acceptable TEER values are generally in the range of 300-500 Ω·cm2, although some labs accept values from 600-800 Ω·cm2.[9][11][12]
-
Solution: Measure TEER before and after each experiment. Only use wells that fall within a pre-defined acceptable range. A post-experiment TEER value that is at least 75% of the initial value is a good indicator of monolayer integrity during the assay.[6]
-
-
Paracellular Marker Leakage: High or variable leakage of paracellular markers like Lucifer yellow indicates inconsistent monolayer tightness.[7]
-
Solution: Co-incubate with a paracellular marker and establish an acceptance threshold for leakage.
-
-
-
Experimental Conditions:
-
pH and Buffer Composition: The pH of the transport buffer can influence the ionization state of this compound and its interaction with transporters.[1] A pH gradient that simulates physiological conditions (e.g., apical pH 6.5, basolateral pH 7.4) is often used.[13]
-
Solution: Strictly control the pH and composition of the transport buffer.
-
-
Agitation: Insufficient agitation can lead to the formation of an unstirred water layer, which can act as an additional barrier to permeability.[13]
-
Solution: Use a consistent and gentle agitation method during the transport experiment.
-
-
Issue 2: Unexpectedly Low Papp Values for this compound
Question: Our measured Papp values for this compound are consistently lower than expected, suggesting very poor absorption. How can we investigate this?
Answer:
This compound is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability.[5] Therefore, low Papp values are generally expected. However, if the values are near or below the limit of detection, it's important to rule out experimental artifacts.
Potential Causes & Solutions:
-
Efflux Transporter Activity: Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump compounds back into the apical compartment, reducing the net apical-to-basolateral transport.[8][9]
-
Solution: Perform a bidirectional permeability assay (measuring both apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.[7] Consider using specific inhibitors of P-gp (e.g., Verapamil) or BCRP (e.g., Fumitremorgin C) to confirm transporter involvement.[9]
-
-
Poor Compound Recovery: Low recovery of the test compound at the end of the experiment can indicate issues with solubility, non-specific binding to the plate or cell monolayer, or metabolism by Caco-2 cells.[7]
-
Solution: Calculate the percent recovery of this compound at the end of the experiment. If recovery is low, investigate potential causes such as non-specific binding by performing the experiment in the absence of cells.
-
-
Analytical Method Sensitivity: The analytical method used to quantify this compound may not be sensitive enough to detect the low concentrations in the receiver compartment.
-
Solution: Validate the analytical method to ensure it has the required sensitivity and linearity range. Consider increasing the incubation time or the initial donor concentration (while ensuring it remains non-toxic and does not saturate transporters).[13]
-
Frequently Asked Questions (FAQs)
Q1: What are typical Papp values for this compound in Caco-2 assays?
A1: Published studies have reported Papp values for this compound that are generally below 2 x 10-6 cm/s, confirming its poor permeability.[2][11] The table below summarizes some reported values.
Q2: How does the passage number of Caco-2 cells affect permeability results?
A2: The passage number can significantly impact the characteristics of Caco-2 cells.[1][6] With increasing passages, there can be a selection of faster-growing, less differentiated cells, which may exhibit altered transporter expression and monolayer integrity.[6] It is crucial to use cells within a defined passage range to ensure consistency and reproducibility.
Q3: What are the key quality control checks for a Caco-2 permeability assay?
A3: Key quality control checks include:
-
TEER Measurement: To assess monolayer integrity before and after the experiment.[9]
-
Paracellular Marker Permeability: Using a low permeability marker like Lucifer yellow to confirm tight junction integrity.[7]
-
Reference Compound Permeability: Including high and low permeability reference compounds (e.g., antipyrine (B355649) and atenolol) to validate the assay performance and allow for ranking of the test compound.[6][7]
Q4: What is the mechanism of action of this compound?
A4: this compound is an angiotensin-converting enzyme (ACE) inhibitor.[14] It is a prodrug that is hydrolyzed to its active metabolite, perindoprilat.[15] Perindoprilat inhibits ACE, the enzyme responsible for converting angiotensin I to angiotensin II.[14] Angiotensin II is a potent vasoconstrictor, so its inhibition leads to vasodilation and a reduction in blood pressure.[14]
Data Presentation
Table 1: Reported Apparent Permeability Coefficients (Papp) for this compound in Caco-2 Cells
| Concentration (mg/mL) | Papp (A-B) (x 10-6 cm/s) | Reference |
| 1.0 | 0.72 ± SD | [2][11] |
| 2.0 | 1.94 ± SD | [2][11] |
SD: Standard Deviation
Experimental Protocols
Detailed Methodology for a Standard Caco-2 Permeability Assay
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[16]
-
Subculture the cells before they reach full confluency.[17]
-
Seed Caco-2 cells onto semi-permeable filter inserts (e.g., Transwell™) at a density of approximately 6 x 104 cells/cm2.
-
Culture the cells on the inserts for 21-25 days to allow for differentiation into a polarized monolayer. Change the culture medium every 2-3 days.[7][9]
-
-
Monolayer Integrity Assessment:
-
Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4) on both the apical and basolateral sides.
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
Remove the buffer from the apical compartment and replace it with the dosing solution containing this compound at the desired concentration in the transport buffer.
-
Add fresh transport buffer to the basolateral compartment.
-
Incubate the plate at 37°C with gentle agitation for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the basolateral (receiver) compartment and replace with an equal volume of fresh, pre-warmed transport buffer.
-
At the end of the experiment, collect samples from both the apical (donor) and basolateral compartments.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of permeation (mass per unit time).
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor compartment.[9]
-
-
-
Visualizations
Caco-2 Permeability Assay Workflow
Troubleshooting High Papp Variability
References
- 1. Variability in Caco-2 and MDCK cell-based intestinal permeability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Permeability of the this compound under In Vitro Conditions across Caco-2 Monolayer and Biomimetic Phospholipid Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Permeability of the this compound under In Vitro Conditions across Caco-2 Monolayer and Biomimetic Phospholipid … [ouci.dntb.gov.ua]
- 5. Permeability of the this compound under In Vitro Conditions across Caco-2 Monolayer and Biomimetic Phospholipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. Perindopril. A review of its pharmacological properties and therapeutic use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Improving the resolution of Perindopril arginine and its metabolites in chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Perindopril (B612348) arginine and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Perindopril arginine and its metabolites, providing potential causes and solutions in a direct question-and-answer format.
Q1: Why am I seeing poor resolution between Perindopril and its primary metabolite, Perindoprilat?
A1: Poor resolution between Perindopril and Perindoprilat is a common challenge due to their structural similarity. The primary reasons and troubleshooting steps are:
-
Inappropriate Mobile Phase pH: The ionization states of both Perindopril (a prodrug ester) and Perindoprilat (its active dicarboxylic acid metabolite) are highly dependent on the mobile phase pH.[1]
-
Solution: Adjust the mobile phase pH to be between 2.5 and 3.5.[2] In this range, the carboxyl groups are protonated, increasing retention on a reverse-phase column and improving separation.
-
-
Incorrect Mobile Phase Composition: The type and concentration of the organic modifier significantly impact selectivity.
-
Solution: Acetonitrile (B52724) is commonly preferred over methanol (B129727) for better peak shape and resolution.[3] Experiment with varying the acetonitrile concentration. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.
-
-
Unsuitable Column Chemistry: Not all C18 columns are alike. Differences in end-capping and silica (B1680970) purity can affect selectivity.
-
Solution: If pH and mobile phase adjustments are insufficient, try a different brand of C18 column or consider a C8 column.[1]
-
Q2: My Perindopril or Perindoprilat peak is tailing. What can I do to improve the peak shape?
A2: Peak tailing for these analytes is often due to secondary interactions with the stationary phase or issues with the sample solvent.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column can interact with the basic amine groups of Perindopril and Perindoprilat, causing tailing.
-
Solution: Lower the mobile phase pH (e.g., to ~2.5) to protonate the silanols and reduce these interactions. Adding a competing base like triethylamine (B128534) to the mobile phase can also help, but may not be suitable for LC-MS applications.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.[1]
-
Q3: I am experiencing variable or drifting retention times for my analytes. What is the cause?
A3: Fluctuating retention times point to a lack of system stability.
-
Inconsistent Mobile Phase Preparation: Small variations in pH or composition of the mobile phase can lead to shifts in retention, especially for ionizable compounds like Perindoprilat.
-
Solution: Ensure accurate and consistent preparation of the mobile phase, including the buffer. Premixing the mobile phase can sometimes provide better stability than online mixing.
-
-
Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
HPLC/UPLC System Issues: Leaks or pump malfunctions can cause inconsistent flow rates.
-
Solution: Check the system for any leaks and ensure the pump is delivering a stable flow rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase used for the separation of Perindopril and its metabolites?
A1: The most commonly used stationary phase is a C18 (octadecylsilyl) reversed-phase column.[4][5] This provides good hydrophobic retention for both the parent drug and its more polar metabolites.
Q2: What is a typical mobile phase composition for good separation?
A2: A typical mobile phase consists of an acidic aqueous buffer and an organic modifier. A common starting point is a mixture of phosphate (B84403) buffer (pH adjusted to 2.5-3.5) and acetonitrile.[2][6] The ratio is often optimized using a gradient or isocratic elution to achieve the desired resolution.
Q3: What detection wavelength is recommended for Perindopril and its metabolites?
A3: A UV detection wavelength of around 215 nm is frequently used, as it provides good sensitivity for both Perindopril and Perindoprilat.[2][3]
Q4: Is a gradient or isocratic elution better for resolving Perindopril and its metabolites?
A4: While isocratic methods can be effective and simpler, a gradient elution is often employed to provide better resolution, especially when dealing with multiple metabolites or degradation products with varying polarities.[1] A gradient allows for the elution of more retained compounds in a reasonable time without compromising the separation of early-eluting peaks.
Q5: How can I confirm the identity of the Perindoprilat peak?
A5: The most definitive way to confirm the identity of the Perindoprilat peak is by using a mass spectrometer (LC-MS/MS). By monitoring for the specific mass-to-charge ratio (m/z) of Perindoprilat, you can unambiguously identify the peak.[7] Alternatively, you can run a certified reference standard of Perindoprilat under the same chromatographic conditions.
Quantitative Data Summary
The following tables summarize typical chromatographic parameters and system suitability results from various methods for the analysis of Perindopril and its metabolites.
Table 1: Chromatographic Conditions for Perindopril Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[8] | Kromasil C8 (250 mm x 4.6 mm, 5 µm)[6] | BDS Hypersil C18 (100 x 3 mm, 5 µm) |
| Mobile Phase | Methanol:Water (4:1 v/v)[8] | Potassium Dihydrogen Orthophosphate buffer:Acetonitrile (59:41 v/v), pH 2.6[6] | 0.05 M Potassium Dihydrogen Phosphate buffer (pH 2.6):Methanol (50:50 v/v) |
| Flow Rate | 1.0 mL/min[8] | 1.0 mL/min[6] | 0.6 mL/min |
| Detection | UV at 215 nm[8] | UV at 210 nm[6] | UV at 215 nm |
| Retention Time (Perindopril) | 2.793 min[8] | 4.483 min[6] | 7.31 min |
Table 2: System Suitability Parameters
| Parameter | Method 1 | Method 2 |
| Tailing Factor | 1.02[8] | < 1.5 |
| Theoretical Plates | 5547[8] | > 2000 |
| Linearity Range (Perindopril) | 4-20 µg/mL[8] | 20-100 µg/mL[5] |
| Correlation Coefficient (r²) | 0.9998[8] | 0.9997[5] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Perindopril
This protocol is based on a method designed to separate Perindopril from its degradation products.
-
Instrumentation: HPLC system with UV detector.
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase:
-
A: 0.2% Trifluoroacetic acid (TFA) in water, pH adjusted to 3 with ammonia.
-
B: Acetonitrile.
-
Composition: A:B (60:40 v/v).[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient.
-
Detection: UV at 215 nm.[3]
-
Injection Volume: 20 µL.[3]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a target concentration of approximately 20 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: LC-MS/MS Method for Perindopril and Perindoprilat in Plasma
This protocol is a representative method for the sensitive quantification of Perindopril and its active metabolite in a biological matrix.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
A gradient elution is typically used, starting with a low percentage of B and increasing over the run.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection:
-
Ionization Mode: Positive ESI.
-
Monitor the appropriate MRM (Multiple Reaction Monitoring) transitions for Perindopril, Perindoprilat, and an internal standard.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 500 µL of plasma, add an internal standard (e.g., a deuterated version of Perindopril).
-
Condition an SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer).
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Visualizations
Caption: A general workflow for developing a chromatographic method for Perindopril and its metabolites.
Caption: A decision tree for troubleshooting poor resolution between Perindopril and Perindoprilat.
References
- 1. benchchem.com [benchchem.com]
- 2. Validated chromatographic methods for determination of perindopril and amlodipine in pharmaceutical formulation in the presence of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Analytical methods of perindopril, review [wisdomlib.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. benchchem.com [benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
Minimizing ion suppression effects for Perindopril arginine in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the LC-MS/MS analysis of Perindopril (B612348) arginine.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Perindopril arginine, focusing on the identification and mitigation of ion suppression.
Problem: Low signal intensity or poor peak shape for this compound.
-
Possible Cause: Ion suppression is a likely culprit when you observe a decreased signal for your analyte of interest.[1] This phenomenon occurs when co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[2][3] In biological samples like plasma, major contributors to ion suppression include phospholipids (B1166683), salts, and proteins.[1][4]
-
Solution:
-
Confirm Ion Suppression: A post-column infusion experiment is the standard method to identify if ion suppression is affecting your analysis.[1][4] This involves continuously infusing a standard solution of this compound into the mass spectrometer while injecting a blank matrix extract onto the LC system. A drop in the baseline signal at the retention time of this compound confirms the presence of co-eluting interferences that are suppressing its ionization.[1][2]
-
Optimize Sample Preparation: The most effective way to combat ion suppression is by removing the interfering matrix components before analysis.[5]
-
Solid-Phase Extraction (SPE): This is generally the most effective technique for cleaning up complex samples and reducing matrix effects.[1][4] Hydrophilic-Lipophilic Balance (HLB) cartridges are commonly used for the extraction of Perindopril and its metabolite, Perindoprilat (B1679611).[6][7]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts and is a viable alternative to SPE.[4][5]
-
Protein Precipitation (PPT): While being the simplest and fastest method, PPT is often less effective at removing phospholipids and other small molecule interferences, which can lead to significant ion suppression.[2][4]
-
-
Refine Chromatographic Separation: Improving the separation between this compound and matrix components can significantly reduce ion suppression.[3]
-
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Variability in the composition of the biological matrix from sample to sample can cause differing degrees of ion suppression, leading to inconsistent results.[8]
-
Solution:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE is crucial to minimize variability in matrix effects.[8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for ion suppression.[8] Since it has virtually identical chemical and physical properties to this compound, it will be affected by ion suppression to the same extent. This allows for accurate quantification based on the ratio of the analyte to the internal standard.
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help to account for consistent matrix effects.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in LC-MS/MS analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample reduce the ionization efficiency of the target analyte (this compound) in the ion source of the mass spectrometer.[2][3] This results in a decreased signal intensity, which can compromise the sensitivity, accuracy, and precision of the analytical method.[8][4]
Q2: What are the primary sources of ion suppression when analyzing this compound in plasma?
A2: In biological matrices such as plasma, the main sources of ion suppression are endogenous components like phospholipids, salts, and proteins.[1][9][4] These substances can co-elute with this compound and compete for ionization, particularly in electrospray ionization (ESI).[4]
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The matrix effect can be evaluated by comparing the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) with the peak area of a pure solution of the analyte at the same concentration.[6] A significant difference between these two peak areas indicates the presence of ion suppression or enhancement. The use of a stable isotope-labeled internal standard that co-elutes with this compound is the most effective way to correct for these matrix effects.[6]
Q4: Which sample preparation technique is most recommended for minimizing ion suppression for this compound?
A4: Solid-Phase Extraction (SPE) is generally considered the most effective technique for reducing matrix effects when analyzing this compound in biological samples.[1][4] SPE provides cleaner extracts compared to simpler methods like protein precipitation.[2][10] Specifically, hydrophilic-lipophilic balance (HLB) cartridges have been successfully used for the extraction of Perindopril and its active metabolite, Perindoprilat.[6][7]
Q5: Can changing the ionization mode help reduce ion suppression?
A5: Yes, switching the ionization mode can sometimes mitigate ion suppression. While Perindopril is often analyzed in positive ion mode, testing in negative ion mode is advisable during method development.[1] Negative mode can be less prone to interferences from certain matrix components.[3] Additionally, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[2][3]
Experimental Protocols & Data
Detailed Experimental Protocol for Solid-Phase Extraction (SPE)
This protocol is a representative example for the extraction of Perindopril from human plasma.
-
Sample Pre-treatment:
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of purified water.[1]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[4] A subsequent wash with a non-polar solvent like n-hexane can further remove lipids.[4]
-
Elution: Elute Perindopril and the internal standard with 1 mL of an appropriate organic solvent, such as methanol or acetonitrile.[1]
-
-
Analysis: The eluate can then be evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.[4]
Quantitative Data Summary
The following table summarizes reported recovery and matrix effect data for Perindopril and its metabolite, Perindoprilat, using different sample preparation techniques.
| Analyte | Sample Preparation Method | Mean Recovery (%) | Matrix Effect (%) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Perindopril | Solid-Phase Extraction (SPE) | 78.29 | Not specified | 0.5 | [7] |
| Perindoprilat | Solid-Phase Extraction (SPE) | 76.32 | Not specified | 0.3 | [7] |
| Perindopril | Protein Precipitation (PPT) | 80-110 | Not specified | 0.5 | [11][12] |
| Perindoprilat | Protein Precipitation (PPT) | 80-110 | Not specified | 0.5 | [11][12] |
Note: While the recovery for protein precipitation can be high, it is generally less effective at removing interfering matrix components, which can lead to more significant ion suppression compared to SPE.[2][4]
Visualizations
Workflow for Troubleshooting Ion Suppression
Caption: A flowchart for identifying and mitigating ion suppression.
Sample Preparation Technique Comparison
Caption: Effectiveness of sample preparation techniques for reducing ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Perindopril Arginine Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perindopril arginine in animal models. Our goal is to help you refine your experimental protocols to reduce variability and enhance the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is metabolized in the liver to its active form, perindoprilat (B1679611).[1] Perindoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. By inhibiting ACE, perindoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation (widening of blood vessels) and a reduction in blood pressure.[2]
Q2: Which animal models are most commonly used for studying the antihypertensive effects of this compound?
A2: The most frequently used animal model is the Spontaneously Hypertensive Rat (SHR). The SHR model is a well-established genetic model of essential hypertension that shares many characteristics with the human condition. Other models include renovascular hypertension models (e.g., two-kidney, one-clip) and diet-induced models of hypertension.
Q3: What are the key sources of variability in animal studies with this compound?
A3: Variability in animal studies can arise from several factors, including:
-
Genetic Background: Different strains and even substrains of rats can exhibit varying responses to antihypertensive drugs.[3][4]
-
Environmental Stress: Handling, restraint, and noise in the animal facility can cause significant fluctuations in blood pressure.[5]
-
Method of Blood Pressure Measurement: The technique used to measure blood pressure (e.g., tail-cuff plethysmography vs. radiotelemetry) can introduce variability.[6][7][8][9]
-
Dosing Procedure: Inconsistent administration of the drug, particularly with techniques like oral gavage, can lead to variable drug exposure.
-
Diet: The composition of the animal's diet can influence blood pressure and the response to antihypertensive agents.
-
Acclimation Period: Insufficient time for animals to acclimate to the facility and experimental procedures can result in stress-induced physiological changes.
Troubleshooting Guides
Issue 1: High Variability in Blood Pressure Readings within the Same Treatment Group
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inadequate Acclimation | Ensure a sufficient acclimation period of at least one to two weeks after animal arrival and before the start of any experimental procedures. This allows physiological parameters to stabilize. |
| Stress from Handling and Measurement | Habituate animals to handling and the blood pressure measurement procedure for several days before data collection. For tail-cuff measurements, ensure the animal is calm and the restraining device is not too tight. Consider using radiotelemetry for continuous, stress-free monitoring.[6][7][8][9] |
| Inconsistent Dosing Technique | Standardize the oral gavage procedure. Ensure all personnel are properly trained to minimize stress and ensure accurate dose delivery to the stomach. Verify the correct volume and concentration of the this compound solution. |
| Environmental Disturbances | Maintain a controlled environment with consistent light-dark cycles, temperature, and humidity. Minimize noise and other disturbances in the animal facility. |
| Genetic Heterogeneity | Use a well-defined and genetically stable animal strain from a reputable vendor. Be aware of potential substrain differences that may exist.[3][4] |
Issue 2: Inconsistent or Weaker Than Expected Antihypertensive Effect
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Dose | Conduct a dose-response study to determine the optimal dose of this compound for your specific animal model and experimental conditions. Doses in spontaneously hypertensive rats (SHR) typically range from 1 to 10 mg/kg/day. |
| Suboptimal Dosing Regimen | Perindopril has a long-lasting effect, and once-daily dosing is generally sufficient.[1] However, for certain experimental aims, the dosing frequency may need to be optimized. |
| Dietary Influences | Use a standardized diet throughout the study. High-fat or high-salt diets can significantly impact blood pressure and the efficacy of antihypertensive drugs. |
| Drug Formulation and Stability | Ensure the this compound solution is properly prepared and stored to maintain its stability and potency. |
Data Presentation
Table 1: Impact of Refinement Strategies on Blood Pressure Variability
| Refinement Strategy | Effect on Variability | Quantitative Evidence (Example) |
| Radiotelemetry vs. Tail-Cuff | Reduces variability by eliminating restraint stress and allowing for continuous measurement. | Bland-Altman analysis showed tail-cuff readings could be, on average, 39.3 ± 16.1 mmHg lower than simultaneous telemetry readings for systolic blood pressure in mice, with significant individual discrepancies.[7] |
| Extended Acclimation Period | Decreases baseline blood pressure and variability by allowing animals to adapt to their new environment. | In one study, systolic blood pressure in mice was significantly higher one week after shipping compared to six weeks after (141 ± 3 mmHg vs. 124 ± 3 mmHg). |
| Environmental Enrichment | Can reduce stress-related physiological responses, though its direct effect on drug-response variability needs more specific investigation. | In spontaneously hypertensive rats, social and non-social enrichment has been shown to alter blood pressure and heart rate.[10] |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
-
Animals: Male Spontaneously Hypertensive Rats (SHR) of a specific age (e.g., 12-14 weeks) and a normotensive control strain (e.g., Wistar-Kyoto rats).
-
Acclimation: House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 55 ± 10% humidity) for at least one week before the experiment.
-
Blood Pressure Measurement:
-
Radiotelemetry (Recommended): Surgically implant telemetry transmitters for continuous monitoring of blood pressure and heart rate. Allow a recovery period of at least one week post-surgery.
-
Tail-Cuff Plethysmography (Alternative): Acclimate rats to the restrainer and cuff for 3-5 consecutive days before starting measurements. Obtain at least 5-7 stable readings per session.
-
-
Drug Administration:
-
Prepare a fresh solution of this compound in sterile water daily.
-
Administer this compound or vehicle (water) once daily via oral gavage at a consistent time each day.
-
Typical doses for SHR range from 1 to 10 mg/kg. A dose-response study is recommended to determine the optimal dose.
-
-
Data Analysis: Analyze blood pressure data using appropriate statistical methods, such as repeated-measures ANOVA, to compare treatment groups over time.
Mandatory Visualization
Caption: Mechanism of action of Perindoprilat on the Renin-Angiotensin-Aldosterone System.
Caption: General experimental workflow for a this compound study in rats.
Caption: A logical workflow for troubleshooting high variability in experimental data.
References
- 1. Perindopril. A review of its pharmacokinetics and clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Separate sex-influenced and genetic components in spontaneously hypertensive rat hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic architecture of Wistar-Kyoto rat and spontaneously hypertensive rat substrains from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood pressure and heart rate responses to environmental stress in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of telemetric and tail-cuff blood pressure monitoring in adrenocorticotrophic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tail-cuff versus radiotelemetry to measure blood pressure in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of housing enrichment on cardiovascular parameters in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Perindopril Arginine Stock Solutions
For researchers, scientists, and drug development professionals utilizing Perindopril (B612348) arginine in a laboratory setting, maintaining the stability of stock solutions is paramount for generating accurate and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Perindopril arginine in solution?
A1: this compound is susceptible to two main degradation pathways in solution:
-
Hydrolysis: The ester group of perindopril can be hydrolyzed to form its active metabolite, perindoprilat. This is particularly accelerated in alkaline conditions.
-
Cyclization: Intramolecular cyclization can occur, especially under conditions of excessive heat, leading to the formation of a diketopiperazine derivative.
Q2: Which is more stable, this compound or Perindopril erbumine?
A2: this compound was developed as a more stable salt form compared to Perindopril erbumine. It exhibits enhanced stability, particularly against heat and humidity, which translates to a longer shelf life of the solid product.[1][2][3] This inherent stability is a key advantage when preparing and storing stock solutions.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: this compound is freely soluble in water and methanol (B129727), and soluble in ethanol (B145695).[4] For analytical purposes such as HPLC, acetonitrile (B52724) and methanol are commonly used.[4][5] For in vitro biological assays, sterile water or a buffer compatible with your experimental system is recommended. If using an organic solvent like ethanol for initial solubilization, ensure the final concentration in your assay is minimal to avoid solvent-induced artifacts.
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: To ensure the stability of your this compound stock solutions, it is recommended to:
-
Store solutions at refrigerated temperatures (2-8°C) for short-term use.
-
For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protect all solutions from light by using amber vials or by wrapping the container in aluminum foil.
While specific long-term stability data for laboratory-prepared solutions is not extensively published, preparing fresh solutions is the best practice. For critical applications, it is advisable to perform your own stability validation.
Q5: How does pH affect the stability of this compound in solution?
A5: The pH of the solution is a critical factor in the stability of this compound. It is most stable in acidic to neutral pH. Alkaline conditions significantly accelerate the rate of hydrolytic degradation.[6][7] Therefore, it is crucial to control the pH of your stock and working solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dissolution or dilution in buffer (e.g., PBS) | 1. Exceeded Solubility Limit: The concentration of this compound may be too high for the chosen solvent or buffer system. 2. pH Shift: The pH of the final solution may be unfavorable for solubility. 3. Salt Concentration: High salt concentrations in some buffers can decrease the solubility of the drug. | 1. Try dissolving the compound in a smaller volume of a solvent in which it is more soluble (e.g., water or methanol) before diluting it into the final buffer. 2. Ensure the pH of the final solution is in the acidic to neutral range. If necessary, adjust the pH of the buffer. 3. Consider using a buffer with a lower salt concentration if possible. |
| Cloudy or hazy solution | 1. Incomplete Dissolution: The compound may not be fully dissolved. 2. Particulate Matter: The solid compound or the solvent may contain insoluble impurities. | 1. Gently warm the solution (e.g., to 37°C) and/or sonicate briefly to aid dissolution. 2. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter. |
| Unexpectedly rapid degradation of the stock solution | 1. Improper Storage: Exposure to light, elevated temperatures, or alkaline pH can accelerate degradation. 2. Repeated Freeze-Thaw Cycles: This can lead to degradation of the compound. 3. Contamination: Microbial or chemical contamination can affect stability. | 1. Review your storage conditions. Ensure solutions are stored in the dark at the recommended temperature and that the pH is appropriate. 2. Always aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. 3. Use sterile solvents and proper aseptic techniques when preparing solutions. |
| Discoloration of the solution | Oxidative Degradation: this compound can be susceptible to oxidation. | 1. Consider preparing solutions with degassed solvents. 2. While not commonly reported for this compound, for other ACE inhibitors, the addition of antioxidants has been explored.[8] However, the compatibility and necessity of this for this compound would need to be validated for your specific application. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder. (Molecular Weight: 542.68 g/mol ).
-
Dissolution: Add a small volume of sterile, deionized water to the powder. Vortex briefly to wet the powder.
-
Volume Adjustment: Gradually add more sterile, deionized water while vortexing until the desired final concentration of 10 mM is reached.
-
Sterilization (for cell-based assays): Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protecting container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use, sterile amber vials. For short-term storage (up to one week), store at 4°C. For long-term storage, store at -20°C or -80°C.
Protocol 2: Stability Testing of a this compound Stock Solution by HPLC
This protocol outlines a general procedure for assessing the stability of a prepared stock solution over time.
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with the mobile phase. Inject into the HPLC system and record the peak area of the this compound peak. This will serve as your baseline (100% initial concentration).
-
Storage: Store the remaining stock solution under the desired conditions (e.g., 4°C, room temperature, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, 1 week), withdraw an aliquot of the stored stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (Time Zero) peak area.
Table 1: Example HPLC Conditions for this compound Stability Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an acidic buffer (e.g., phosphate (B84403) buffer at pH 2.5) and an organic solvent (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 20 µL |
| Column Temp. | 25°C |
Data Presentation
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Temperature | Duration | Degradation (%) |
| Acid Hydrolysis | 1N HCl | 2 hours at 70°C | ~5%[6] |
| Alkaline Hydrolysis | 1N NaOH | 2 hours at 70°C | ~100%[6] |
| Oxidation | 3% H₂O₂ | 2 hours at 70°C | ~58%[6] |
| Thermal Degradation | 70°C | 2 hours | Significant |
| Photodegradation | UV light | - | Moderate |
Note: The exact degradation percentages can vary depending on the specific experimental conditions.
Visualizations
References
- 1. This compound: benefits of a new salt of the ACE inhibitor perindopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permeability of the this compound under In Vitro Conditions across Caco-2 Monolayer and Biomimetic Phospholipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. tsijournals.com [tsijournals.com]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. publications.aston.ac.uk [publications.aston.ac.uk]
Calibration curve issues in the quantification of Perindopril arginine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the quantification of Perindopril (B612348) arginine by HPLC and LC-MS/MS.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Perindopril arginine.
Question: My calibration curve for this compound is non-linear. What are the possible causes and solutions?
Answer:
Non-linearity in the calibration curve for this compound can stem from several factors, from sample preparation to detector saturation. A systematic approach is crucial for identifying and resolving the issue.
Possible Causes and Solutions:
| Category | Possible Cause | Suggested Solution |
| Sample & Standards | Inaccurate Standard Preparation: Errors in serial dilutions, incorrect weighing of the reference standard, or use of impure standards. | Prepare fresh calibration standards using accurately calibrated pipettes and a recently verified balance. Use a well-characterized reference standard. |
| Analyte Degradation: this compound can be susceptible to degradation under certain conditions (e.g., pH, temperature).[1][2][3] | Prepare standards and samples fresh. Avoid prolonged exposure to harsh acidic or basic conditions and elevated temperatures.[1][2] Store stock solutions and samples at recommended temperatures (e.g., 4°C or -80°C).[4] | |
| Incorrect Internal Standard (IS) Concentration: Inconsistent addition of the internal standard across calibrators and quality controls. | Ensure the internal standard is added precisely and consistently to all samples, standards, and QCs. Verify the concentration of the IS stock solution. | |
| Chromatography | Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase. | Dilute the higher concentration standards and re-inject. If linearity improves, adjust the calibration range accordingly. |
| Poor Peak Shape (Tailing or Fronting): Asymmetrical peaks can lead to inaccurate integration and non-linearity.[5] | Troubleshoot peak shape issues (see dedicated FAQ below). Common solutions include adjusting mobile phase pH, using a high-purity column, or ensuring the sample solvent is compatible with the mobile phase.[5][6][7] | |
| Co-elution with Interfering Peaks: Impurities or degradation products may co-elute with this compound, affecting the detector response.[1] | Optimize the chromatographic method to improve resolution. This may involve adjusting the mobile phase composition, gradient, or trying a different column.[6] | |
| Detector (HPLC-UV & LC-MS/MS) | Detector Saturation (UV): The absorbance of the highest concentration standards may exceed the linear range of the UV detector.[7] | Check the absorbance values of the highest standards. If they are above the detector's linear range (typically >1.0-1.5 AU), reduce the concentration of the upper-level calibrators or use a shorter pathlength flow cell if available. |
| Detector Saturation (MS): The ion source or detector can be saturated at high analyte concentrations.[7] | Reduce the injection volume or dilute the high-concentration standards. Optimize MS parameters such as spray voltage, gas flows, and detector gain. | |
| Data Processing | Inappropriate Regression Model: A linear regression model may not be suitable for the entire concentration range. | Evaluate different regression models, such as a quadratic fit or a weighted linear regression (e.g., 1/x or 1/x²), which can often improve the fit for bioanalytical assays.[8] |
| Incorrect Peak Integration: Inconsistent or incorrect peak integration can introduce variability and affect linearity. | Manually review the integration of all peaks in the calibration curve. Adjust integration parameters if necessary to ensure consistency. |
Question: I'm observing significant peak tailing for this compound. How can I resolve this?
Answer:
Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue, often caused by secondary interactions with the stationary phase.
Troubleshooting Peak Tailing:
| Possible Cause | Suggested Solution |
| Secondary Silanol (B1196071) Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the basic this compound molecule.[5][6] | - Lower Mobile Phase pH: Adjust the mobile phase pH to be lower (e.g., pH < 3) to suppress the ionization of silanol groups.[5] - Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with end-capping minimize the number of accessible silanol groups.[5] - Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.[6][9] |
| Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can create active sites that cause tailing.[7][10] | - Use a Guard Column: A guard column will protect the analytical column from strongly retained compounds and particulates.[11] - Column Flushing: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[5][10] |
| Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[5] | Dissolve the sample in the mobile phase or a weaker solvent.[5] |
| Column Overload: Injecting too much analyte can lead to peak tailing.[10] | Reduce the injection volume or the concentration of the sample.[6][10] |
Frequently Asked Questions (FAQs)
Q1: What is a typical calibration curve range for the quantification of this compound in human plasma by LC-MS/MS?
A1: Based on published methods, a typical calibration curve range for this compound in human plasma using LC-MS/MS is from approximately 0.25 ng/mL to 500 ng/mL.[8][12][13][14] The specific range should be adjusted based on the expected concentrations in study samples and the sensitivity of the instrument.
Q2: What are the common sample preparation techniques for this compound from biological matrices like plasma?
A2: The two most common sample preparation techniques are Protein Precipitation (PP) and Solid-Phase Extraction (SPE).[15]
-
Protein Precipitation (PP): This is a simpler and faster method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[15] While efficient, it may result in a less clean extract, potentially leading to more significant matrix effects.[16]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by selectively retaining the analyte on a solid sorbent while washing away interferences.[17] This generally results in a cleaner extract and reduced matrix effects, but the method development is more complex.[17]
Q3: Which internal standard (IS) is recommended for the quantification of this compound?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as Perindopril-d4. This is because it has nearly identical chemical and physical properties to this compound, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and other variations. Structural analogs like Ramipril or Lercanidipine have also been used successfully.[13][17]
Q4: What are the key system suitability test (SST) parameters to monitor for this compound analysis?
A4: Key SST parameters include:
-
Peak Tailing Factor: Should typically be less than 1.8 or 2.0.[18][19]
-
Theoretical Plates (Column Efficiency): Should generally be greater than 2000.[18]
-
Resolution: The resolution between this compound and any closely eluting peaks (including its active metabolite, Perindoprilat (B1679611), if measured simultaneously) should be greater than 2.[18]
-
Repeatability of Peak Area and Retention Time: The relative standard deviation (%RSD) for replicate injections of a standard should be low (e.g., <2%).[20]
Q5: How can I mitigate matrix effects in the LC-MS/MS analysis of this compound?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To mitigate them:
-
Improve Sample Cleanup: Use a more effective sample preparation method like SPE to remove interfering matrix components.[17]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from co-eluting matrix components. This can involve changing the mobile phase, gradient, or using a different column.
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned, a stable isotope-labeled IS like Perindopril-d4 is the most effective way to compensate for matrix effects.
-
Dilution: If matrix effects are severe, diluting the sample can sometimes reduce their impact, provided the analyte concentration remains above the lower limit of quantification.
Quantitative Data Summary
The following tables summarize typical parameters for the quantification of this compound.
Table 1: Example Calibration Curve Parameters for this compound
| Analytical Method | Matrix | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) | Reference |
| UHPLC-MS/MS | Bulk & Tablet Formulation | 0.25 - 500 | Weighted (1/x) Linear | > 0.99 | [8][13] |
| UPLC | Bulk & Pharmaceutical Dosage Form | 100 - 150 (µg/mL) | Linear | 0.99989 | [21] |
| UHPLC-UV | Bulk & Pharmaceutical Dosage Form | 20 - 450 (µg/mL) | Linear | ≥ 0.999 | [22] |
Table 2: System Suitability Test Acceptance Criteria
| Parameter | Typical Acceptance Criteria | Reference |
| Tailing Factor | ≤ 1.8 | [18] |
| Theoretical Plates | > 2000 | [18] |
| Resolution | > 2 | [18] |
| %RSD of Peak Area (n=6) | < 2.0% | [18] |
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Human Plasma using Protein Precipitation
This protocol is a general guideline and may require optimization.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.
-
Internal Standard Addition: Add 20 µL of the internal standard working solution (e.g., Perindopril-d4 in methanol).
-
Precipitation: Add 200 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Protocol 2: UHPLC-MS/MS Method for this compound Quantification
This is an example method and should be optimized for your specific instrumentation.
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1][13]
-
Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water[13]
-
Mobile Phase B: Acetonitrile:Methanol (80:20, v/v) with 0.1% formic acid[13]
-
Flow Rate: 0.25 mL/min[13]
-
Column Temperature: 40°C[13]
-
MS System: Tandem quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[8][13]
-
MRM Transitions:
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: General experimental workflow for this compound analysis.
References
- 1. tsijournals.com [tsijournals.com]
- 2. jpsbr.org [jpsbr.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. Method development and validation of HPLC tandem/mass spectrometry for quantification of this compound and amlodipine besylate combination in bulk and pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. simbecorion.com [simbecorion.com]
- 17. researchgate.net [researchgate.net]
- 18. ijpsr.com [ijpsr.com]
- 19. UHPLC-UV Method for Simultaneous Determination of this compound and Indapamide Hemihydrate in Combined Dosage Form: A Stability-Indicating Assay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Validation & Comparative
Head-to-head comparison of Perindopril arginine and lisinopril on endothelial function
A comprehensive guide for researchers and drug development professionals, evaluating the experimental evidence on the endothelial effects of two leading ACE inhibitors.
Endothelial dysfunction is a critical initiator in the pathogenesis of atherosclerosis and a key therapeutic target in cardiovascular disease management. Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone of cardiovascular therapy, known to improve endothelial function beyond their primary blood pressure-lowering effects. Within this class, perindopril (B612348) and lisinopril (B193118) are widely prescribed, yet a nuanced understanding of their comparative efficacy on the endothelium is crucial for targeted therapeutic strategies. This guide provides a head-to-head comparison of perindopril arginine and lisinopril, focusing on their impact on endothelial function, supported by experimental data and detailed methodologies.
Mechanism of Action at the Endothelium
Both perindopril and lisinopril exert their beneficial effects on the endothelium through a dual mechanism inherent to ACE inhibitors.[1] They block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that also promotes inflammation and oxidative stress.[1][2] Concurrently, they inhibit the degradation of bradykinin (B550075), a peptide that stimulates the release of nitric oxide (NO), a key vasodilator and anti-inflammatory molecule, from endothelial cells.[3][4][5]
However, differences in their pharmacological properties may lead to varying efficacy at the endothelial level. Perindopril is noted to have a particularly pronounced effect on bradykinin, which may contribute to its strong vasculoprotective effects.[3][4][5][6] Lisinopril has been shown to improve endothelial function by enhancing NO release, potentially through mechanisms involving increased bradykinin and a reduction in superoxide (B77818) radicals, thereby mitigating oxidative stress.[7][8][9][10][11][12]
Comparative Efficacy: Experimental Evidence
Direct head-to-head clinical trials quantifying the differences between this compound and lisinopril on specific markers of endothelial function are limited. However, evidence from individual studies and indirect comparisons allows for an objective assessment.
A network meta-analysis of various antihypertensive agents demonstrated that ACE inhibitors as a class significantly improve flow-mediated dilation (FMD), a key measure of endothelial health.[13] While this study did not single out perindopril or lisinopril, other research provides insights into their individual and comparative performance.
Observational studies have suggested more favorable clinical outcomes with perindopril compared to lisinopril. A large cohort study found that lisinopril use was associated with a higher incidence of hospital admissions for renal and diabetic complications compared to perindopril.[14][15][16] Another study reported a higher likelihood of admission for respiratory diseases and all-cause mortality among lisinopril users.[17] These findings may suggest a superior systemic vascular protective effect of perindopril, potentially linked to better endothelial preservation. One source also states that perindopril demonstrates better arterial compliance and vascular effects than lisinopril.[14]
In terms of specific endothelial markers, a study on patients with congestive heart failure showed that perindopril significantly reduced levels of soluble intercellular adhesion molecule-1 (sICAM-1), a marker of endothelial inflammation, to a greater extent than conventional therapy.[6]
The following tables summarize the available data on the effects of perindopril and lisinopril on endothelial function markers and related clinical outcomes. It is important to note that the data for each drug are derived from separate studies and do not represent direct head-to-head comparisons within a single trial.
Table 1: Effects on Endothelial Function Markers
| Marker | This compound | Lisinopril |
| Bradykinin | Appears to have a pronounced increasing effect.[3][4][5][6] | Increases bradykinin-mediated NO release.[7] |
| Nitric Oxide (NO) | Increases NO production indirectly via bradykinin potentiation.[3][4][5] | Improves both receptor-mediated and tonic NO release.[7] |
| Oxidative Stress | Reduces oxidative stress through inhibition of Angiotensin II.[3] | Shows antioxidant effects by limiting superoxide production and upregulating antioxidant enzymes.[7][9][10][11][12] |
| sICAM-1 | Significantly decreased levels in heart failure patients.[6] | Data not available from the searched sources. |
Table 2: Comparative Clinical Outcomes (from Observational Studies)
| Outcome | This compound | Lisinopril | Adjusted Hazard Ratio (Lisinopril vs. Perindopril) |
| Renal Disease Admissions | Lower incidence (2.3%).[14][15][16] | Higher incidence (3.1%).[14][15][16] | 1.304 to 1.378.[14][15][16] |
| Diabetes-Related Admissions | Lower incidence (7.2%).[14][15][16] | Higher incidence (9.6%).[14][15][16] | 1.146 to 1.231.[14][15][16] |
| Respiratory Disease Admissions | Lower incidence.[17] | Higher incidence.[17] | 1.17 to 1.25.[17] |
| All-Cause Admissions | Lower incidence.[17] | Higher incidence.[17] | 1.12.[17] |
Experimental Protocols
The assessment of endothelial function is primarily conducted through non-invasive techniques such as Flow-Mediated Dilation (FMD) and Venous Occlusion Plethysmography.
Flow-Mediated Dilation (FMD)
FMD is a widely used method to assess endothelium-dependent vasodilation.[1][2][4][7][8]
Principle: The technique measures the dilation of a conduit artery, typically the brachial artery, in response to an increase in blood flow (reactive hyperemia) induced by a period of ischemia. A healthy endothelium responds to the increased shear stress by releasing nitric oxide, causing the artery to dilate.
Generalized Protocol:
-
Patient Preparation: The subject rests in a supine position in a quiet, temperature-controlled room for at least 20 minutes. They should have abstained from exercise, smoking, and high-fat meals for at least 12 hours.
-
Baseline Imaging: A high-resolution ultrasound with at least a 10 MHz linear array transducer is used to obtain a clear longitudinal image of the brachial artery. Baseline diameter and blood flow velocity are recorded.[4]
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to a suprasystolic pressure (typically 200-250 mmHg) for 5 minutes to induce ischemia.[1]
-
Post-Occlusion Imaging: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia). The brachial artery diameter is continuously monitored and recorded for at least 3 minutes post-deflation.
-
Data Analysis: The FMD is calculated as the percentage change in the peak artery diameter from the baseline diameter.
Venous Occlusion Plethysmography
This technique measures limb blood flow and is considered a gold standard for assessing microvascular function in vivo.[3]
Principle: By temporarily occluding venous outflow from a limb while arterial inflow continues, the rate of increase in limb volume is proportional to the arterial blood inflow.[3] The response to infused vasoactive substances can be measured.
Generalized Protocol:
-
Catheter Placement: For drug infusion studies, a catheter is typically placed in the brachial artery under local anesthesia.
-
Strain Gauge and Cuffs: A mercury-in-silastic strain gauge is placed around the widest part of the forearm to measure changes in circumference. An occlusion cuff is placed around the upper arm, and a wrist cuff is inflated to suprasystolic pressure to exclude hand circulation.
-
Baseline Measurement: Forearm blood flow is measured at rest by inflating the upper arm cuff to a pressure (e.g., 40-50 mmHg) that blocks venous return but does not affect arterial inflow. The strain gauge records the rate of forearm swelling.
-
Drug Infusion: Vasoactive substances (e.g., acetylcholine (B1216132) to assess endothelium-dependent vasodilation, or sodium nitroprusside for endothelium-independent vasodilation) are infused through the brachial artery catheter at increasing doses.
-
Data Analysis: Forearm blood flow is measured at each dose, and a dose-response curve is generated to quantify vascular reactivity.
Logical Comparison and Conclusion
The available evidence suggests that both this compound and lisinopril are effective in improving endothelial function through the established mechanisms of ACE inhibition. However, there are nuances that may favor perindopril in terms of broader vascular protection.
For the research and drug development community, this comparison highlights the need for direct, head-to-head randomized controlled trials that utilize standardized methodologies, such as FMD, to quantify the comparative effects of these two ACE inhibitors on endothelial function. Such studies would provide definitive evidence to guide clinical decision-making and the development of next-generation cardiovascular therapies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Expert consensus and evidence-based recommendations for the assessment of flow-mediated dilation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of perindopril on soluble intercellular adhesion molecule-1 in patients with congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.tees.ac.uk [research.tees.ac.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. ace inhibitor perindopril: Topics by Science.gov [science.gov]
- 10. Comparative Efficacy of Antihypertensive Agents in Flow-Mediated Vasodilation of Patients with Hypertension: Network Meta-Analysis of Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. The effectiveness of perindopril vs. lisinopril on reducing the incidence of diabetes and renal diseases: A cohort study of 20,252 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.polyu.edu.hk [research.polyu.edu.hk]
- 14. The incidence of all-cause, cardiovascular and respiratory disease admission among 20,252 users of lisinopril vs. perindopril: A cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of perindopril on soluble intercellular adhesion molecule-1 in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Perindopril Arginine vs. Perindopril Erbumine: A Comparative Analysis of Stability and Bioavailability
Perindopril (B612348), a prominent angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and the prevention of cardiovascular events. It is available in two salt forms: perindopril arginine and perindopril erbumine (also known as perindopril tert-butylamine). While therapeutically equivalent, these salts exhibit key differences in their physicochemical properties, primarily concerning stability. This guide provides a detailed comparison of their stability and bioavailability, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
The primary distinction between this compound and perindopril erbumine lies in their stability profiles. The arginine salt was specifically developed to enhance the stability of the perindopril molecule, particularly in challenging environmental conditions of high temperature and humidity.[1][2] This improved stability translates to a longer shelf life for the arginine formulation.[3][4] Despite this difference in stability, extensive bioequivalence studies have consistently demonstrated that both salt forms deliver the same active metabolite, perindoprilat (B1679611), to the systemic circulation at a comparable rate and extent.[5][6][7] Consequently, they are considered clinically interchangeable, with dose adjustments to account for the difference in their molecular weights.[1]
Data Presentation
Physicochemical and Stability Characteristics
| Property | This compound | Perindopril Erbumine | Reference(s) |
| Chemical Salt | L-arginine salt | Tert-butylamine (erbumine) salt | [1] |
| Stability | More stable, especially in high temperature and humidity | Less stable, more susceptible to degradation in humid conditions | [1][2][5] |
| Hygroscopicity | Less hygroscopic | More hygroscopic | [5] |
| Shelf Life | 3 years | 2 years | [3][4][8] |
| Dose Equivalence | 10 mg | 8 mg | [1][9] |
| Molecular Weight | Higher (arginine salt has a molecular weight 1.43-fold greater than the erbumine salt) | Lower | [5] |
Comparative Pharmacokinetic Parameters (Dose-Normalized)
The following table summarizes key pharmacokinetic parameters from a single-dose, crossover bioequivalence study in healthy subjects. After dose normalization, all pharmacokinetic parameters for both perindopril and its active metabolite, perindoprilat, were similar between the two salt forms.
| Parameter | Analyte | This compound | Perindopril Erbumine | P-value | Reference(s) |
| AUC (hr•ng/mL/mg) | Perindopril | 10.2 | 10.5 | 0.54 | [2][5][6] |
| AUC (hr•ng/mL/mg) | Perindoprilat | 33.3 | 38.3 | 0.17 | [2][5][6] |
| Cmax | Perindopril & Perindoprilat | Similar | Similar | - | [6] |
| Tmax | Perindopril & Perindoprilat | Similar | Similar | - | [6] |
| Half-life (t½) | Perindopril & Perindoprilat | Similar | Similar | - | [6] |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Experimental Protocols
Bioequivalence Study Protocol
The bioequivalence of this compound and perindopril erbumine is typically established through a randomized, single-dose, open-label, two-period, two-way crossover study in healthy volunteers.[2][5][6]
-
Subject Recruitment: A cohort of healthy subjects is screened and enrolled in the study.[2][5]
-
Randomization: Subjects are randomly assigned to one of two treatment sequences.
-
Drug Administration: In the first period, subjects receive a single oral dose of either this compound or perindopril erbumine after an overnight fast.[2][5]
-
Blood Sampling: Blood samples are collected at predefined time points to measure the plasma concentrations of perindopril and its active metabolite, perindoprilat.[2][5]
-
Washout Period: A washout period of sufficient duration, typically 14 days, is observed between the two treatment periods to ensure complete elimination of the drug.[2][5][6]
-
Crossover: In the second period, subjects receive the alternate formulation.
-
Bioanalysis: Plasma concentrations of perindopril and perindoprilat are determined using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6][10]
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters (AUC, Cmax, Tmax).[10]
-
Statistical Analysis: The pharmacokinetic parameters of the two formulations are compared statistically. Bioequivalence is established if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the range of 80-125%.[5][10]
Stability-Indicating Assay Method Protocol (Forced Degradation)
Stability studies are crucial to understanding the degradation pathways of a drug substance. A typical forced degradation study involves subjecting the drug to various stress conditions as per the International Conference on Harmonization (ICH) guidelines.
-
Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 1N HCl) and may be heated.[11] Samples are withdrawn at specific time intervals for analysis.
-
Base Hydrolysis: The drug substance is subjected to a basic solution (e.g., 1N NaOH) with or without heat.[11]
-
Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[11]
-
Thermal Degradation: The solid drug substance is exposed to dry heat.[12]
-
Photolytic Degradation: The drug is exposed to light of a specified intensity and duration.[13]
-
Analysis: The stressed samples are analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), to separate the parent drug from its degradation products.[14][15][16][17]
Mandatory Visualization
References
- 1. droracle.ai [droracle.ai]
- 2. ahajournals.org [ahajournals.org]
- 3. prescqipp.info [prescqipp.info]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tga.gov.au [tga.gov.au]
- 8. mdpi.com [mdpi.com]
- 9. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 10. Bioequivalence study of two perindopril erbumine tablet formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. jpsbr.org [jpsbr.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Validated chromatographic methods for determination of perindopril and amlodipine in pharmaceutical formulation in the presence of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. ajchem-a.com [ajchem-a.com]
- 17. actascientific.com [actascientific.com]
Comparative Analysis of Perindopril Arginine and Ramipril on Bradykinin Levels: A Guide for Researchers
This guide synthesizes the available data to provide researchers, scientists, and drug development professionals with an objective overview of the differential effects of these two ACE inhibitors on the potent vasodilator, bradykinin (B550075).
Introduction to ACE Inhibitors and Bradykinin
ACE inhibitors exert their therapeutic effects, including blood pressure reduction and cardiovascular protection, primarily by blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II. Concurrently, ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation and tissue repair through the release of nitric oxide and prostacyclin.[1][2] By inhibiting ACE, these drugs lead to an accumulation of bradykinin, contributing to their beneficial cardiovascular effects.[1][2] However, not all ACE inhibitors are pharmacologically identical, leading to potential differences in their clinical profiles.[3][4]
Comparative Efficacy on Bradykinin Levels
Pharmacological studies suggest that perindopril (B612348) may have a greater impact on bradykinin levels compared to other ACE inhibitors, including ramipril (B1678797). This is attributed to its high selectivity for the bradykinin-binding site on the ACE enzyme.[3][4][5]
Perindopril Arginine: The PERTINENT (PERindopril-Thrombosis, InflammatioN, Endothelial dysfunction, and Neurohormonal activation Trial) substudy of the EUROPA trial provided significant insights into the effects of perindopril on bradykinin. In patients with stable coronary artery disease, perindopril treatment was shown to restore bradykinin levels to those observed in healthy control subjects.[6] One report from this study indicated a significant 17% increase in bradykinin levels in the perindopril group.[3] This elevation in bradykinin was correlated with improved endothelial function, suggesting a mechanistic link to its cardioprotective benefits.[3]
Ramipril: Evidence also supports the bradykinin-potentiating effect of ramipril. A study involving patients undergoing hemodialysis demonstrated that treatment with ramipril led to a significant increase in bradykinin concentrations when compared to both placebo and the angiotensin II receptor blocker (ARB) valsartan.[7] This effect underscores the class action of ACE inhibitors on bradykinin metabolism.
While both agents increase bradykinin, the higher selectivity of perindopril for the bradykinin-catalyzing site of ACE suggests a potentially more pronounced effect.[5] However, without direct comparative trials, the precise quantitative difference in their impact on bradykinin levels in various patient populations remains an area for further investigation.
Data Summary
The following table summarizes the key findings from separate studies on the effects of this compound and ramipril on bradykinin levels. It is crucial to note that these findings are not from a head-to-head comparison.
| Feature | This compound | Ramipril |
| Key Clinical Trial | PERTINENT (substudy of EUROPA) | Study in hemodialysis patients |
| Effect on Bradykinin | Significantly increased bradykinin levels (reported as a 17% increase in one source) and restored them to levels of healthy controls.[3][6] | Significantly increased bradykinin concentrations compared to placebo and valsartan.[7] |
| Pharmacological Distinction | High selectivity for the bradykinin binding site on the ACE enzyme.[3][4][5] | Standard ACE inhibitor mechanism. |
| Associated Clinical Outcome | Improved endothelial function correlated with increased bradykinin.[3] | Proinflammatory and endothelial protective effects attributed to bradykinin.[7] |
Experimental Protocols
Detailed experimental protocols for the measurement of bradykinin in the cited studies are not fully available in the public domain. However, a general methodology for the quantification of plasma bradykinin in clinical trials often involves a radioimmunoassay (RIA).
General Protocol for Bradykinin Radioimmunoassay (RIA)
1. Blood Sample Collection and Preparation:
-
Blood is drawn from subjects into chilled tubes containing an anticoagulant (e.g., EDTA) and a cocktail of enzyme inhibitors to prevent the ex vivo degradation of bradykinin.
-
The sample is immediately centrifuged at a low temperature (e.g., 4°C) to separate the plasma.
-
The plasma is then stored at a very low temperature (e.g., -80°C) until the assay is performed.
2. Bradykinin Extraction:
-
Plasma samples are subjected to an extraction process, often using a solid-phase extraction (SPE) method, to isolate bradykinin from other plasma proteins and interfering substances.
3. Radioimmunoassay Procedure:
-
A known quantity of radiolabeled bradykinin (e.g., with Iodine-125) is mixed with a specific antibody against bradykinin.
-
The extracted bradykinin from the patient's plasma sample is then added to this mixture. The unlabeled bradykinin from the sample competes with the radiolabeled bradykinin for binding to the limited number of antibody sites.
-
After an incubation period to allow for binding equilibrium, the antibody-bound bradykinin is separated from the free (unbound) bradykinin.
-
The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
The concentration of bradykinin in the patient's sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled bradykinin.
Visualizations
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ACE Inhibitors
References
- 1. A simple and rapid radioimmunoassay for plasma bradykinin. | Semantic Scholar [semanticscholar.org]
- 2. Plasma bradykinin in angio-oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Not all angiotensin-converting enzyme inhibitors are equal: focus on ramipril and perindopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Role of Bradykinin and Nitric Oxide in the Cardioprotective Action of Angiotensin-Converting Enzyme Inhibitors: Focus on Perindopril - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A radioimmunoassay for bradykinin in plasma and synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Comparison of the Anti-Fibrotic Effects of Perindopril Arginine and Captopril: A Guide for Researchers
This guide provides a comprehensive in vivo comparison of the anti-fibrotic effects of two prominent angiotensin-converting enzyme (ACE) inhibitors, Perindopril (B612348) arginine and Captopril (B1668294). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of their performance in various fibrosis models.
Executive Summary
Both Perindopril arginine and Captopril, primarily known for their antihypertensive properties, have demonstrated significant anti-fibrotic effects in a range of in vivo studies. Their primary mechanism of action involves the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the pathogenesis of fibrosis.[1][2] By blocking the conversion of angiotensin I to angiotensin II, these ACE inhibitors mitigate downstream pro-fibrotic signaling.[3][4]
Evidence suggests that both drugs can attenuate fibrosis in cardiac, renal, pulmonary, and hepatic models. While direct head-to-head comparative studies focusing solely on anti-fibrotic endpoints are limited, this guide consolidates available quantitative data from various preclinical studies to facilitate a comparative assessment. The data indicates that both agents effectively reduce collagen deposition, a hallmark of fibrosis, and modulate key pro-fibrotic mediators such as Transforming Growth Factor-beta 1 (TGF-β1).[5][6][7]
Data Presentation: Quantitative Comparison of Anti-Fibrotic Effects
The following tables summarize the quantitative data from in vivo studies investigating the anti-fibrotic effects of this compound and Captopril in cardiac, renal, pulmonary, and hepatic fibrosis models. It is important to note that the data is compiled from different studies with varying experimental designs, including different animal models, methods of fibrosis induction, drug dosages, and treatment durations. Therefore, a direct comparison of absolute values should be made with caution.
Cardiac Fibrosis
| Parameter | Animal Model | Treatment | Dosage | Duration | Results |
| This compound | Transverse Aortic Constriction (TAC) in mice | Perindopril | 2 mg/kg/day & 8 mg/kg/day | - | Dose-dependently reversed the upregulation of fibrosis markers.[8] |
| Captopril | Aortic-banded rats | Captopril | 400 mg/L in drinking water | 4 weeks | Prevented the increase in perivascular fibrosis.[9] |
Renal Fibrosis
| Parameter | Animal Model | Treatment | Dosage | Duration | Results |
| This compound | Spontaneously Hypertensive Rats | Perindopril | 4 mg/kg/day | 10 weeks | Significantly ameliorated interstitial accumulation of collagen I and III and reduced renal TGF-β1 mRNA expression. |
| Captopril | Aldosterone-salt-induced hypertension in rats | Captopril | - | 6 weeks | Significantly inhibited the increase in left ventricular interstitial collagen fraction.[10] |
Pulmonary Fibrosis
| Parameter | Animal Model | Treatment | Dosage | Duration | Results |
| This compound | Bleomycin (B88199) A5-induced pulmonary fibrosis in rats | Perindopril | 2 mg/kg/day | 4 weeks | Significantly reduced pulmonary fibrosis score and hydroxyproline (B1673980) content. Reduced protein expression of TGF-β1.[5] |
| Captopril | Bleomycin-induced pulmonary fibrosis in rats | Captopril + Standard Treatment | 1 mg/kg/day | 40 days | Significantly decreased fibrosis score and TGF-β distribution in lung tissue compared to standard treatment alone.[11] |
Hepatic Fibrosis
| Parameter | Animal Model | Treatment | Dosage | Duration | Results |
| This compound | Bile Duct Ligation in rats | Perindopril (Preventative) | 2 mg/kg/day | 21 days | Reduced hepatic hydroxyproline content by 33%, collagen-I mRNA by 38%, and TGF-β1 mRNA by 21%.[6] |
| Perindopril (Therapeutic) | 8 mg/kg/day | 21 days | Reduced hepatic hydroxyproline content by 63%, collagen-I mRNA by 94%, and TGF-β1 mRNA by 79%.[6] | ||
| Captopril | Pig serum-induced liver fibrosis in rats | Captopril | - | - | Attenuated hepatic fibrosis as proven by a decrease in hepatic hydroxyproline concentration.[4] |
Signaling Pathways and Mechanisms of Action
The anti-fibrotic effects of both this compound and Captopril are primarily mediated through the inhibition of the RAAS, which in turn modulates the pro-fibrotic TGF-β signaling pathway.[1][12][13]
Renin-Angiotensin-Aldosterone System (RAAS) and Fibrosis
Caption: Inhibition of ACE by Perindopril and Captopril blocks Angiotensin II production, a key driver of fibrosis.
TGF-β Signaling Pathway in Fibrosis
Caption: Angiotensin II upregulates TGF-β1, initiating a signaling cascade that promotes pro-fibrotic gene transcription.
Experimental Protocols
Detailed methodologies for key in vivo fibrosis models cited in this guide are provided below.
Bleomycin-Induced Pulmonary Fibrosis in Rats
-
Animal Model: Male Wistar rats are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (B86663) (e.g., 5 mg/kg body weight) dissolved in sterile saline is administered to anesthetized rats. Control animals receive saline only.
-
Drug Administration: this compound or Captopril is administered daily by oral gavage, starting from a specified day post-bleomycin induction and continuing for the duration of the study (e.g., 14 or 28 days).
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the hydroxyproline concentration in lung homogenates.
-
Immunohistochemistry/Western Blot: Expression of pro-fibrotic markers such as TGF-β1 and α-smooth muscle actin (α-SMA) is determined.
-
RT-PCR: mRNA levels of genes encoding collagens and TGF-β1 are quantified.
-
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
-
Animal Model: Male mice (e.g., C57BL/6) or rats are used.
-
Surgical Procedure: Under anesthesia, the left ureter is ligated at two points with silk suture. The contralateral kidney serves as an internal control. Sham-operated animals undergo the same surgical procedure without ureter ligation.
-
Drug Administration: this compound or Captopril is administered daily via oral gavage or in drinking water, starting from the day of surgery until sacrifice.
-
Assessment of Fibrosis:
-
Histology: Kidneys are harvested at specific time points (e.g., 7, 14, or 21 days post-UUO). Paraffin-embedded sections are stained with Masson's trichrome or Sirius Red to assess collagen deposition and tubulointerstitial fibrosis.
-
Immunohistochemistry: Staining for α-SMA and fibronectin is performed to identify myofibroblasts and extracellular matrix deposition.
-
Western Blot and RT-PCR: Protein and mRNA levels of key fibrotic markers, including TGF-β1, collagen I, and collagen III, are quantified in kidney tissue homogenates.
-
Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Induction of Fibrosis: CCl4 is administered intraperitoneally (e.g., 1-2 mL/kg body weight, diluted in olive oil) twice a week for several weeks (e.g., 4-8 weeks) to induce chronic liver injury and fibrosis.
-
Drug Administration: this compound or Captopril is administered daily by oral gavage throughout the CCl4 treatment period.
-
Assessment of Fibrosis:
-
Histology: Liver tissue is fixed, sectioned, and stained with Masson's trichrome or Sirius Red to visualize collagen deposition and assess the stage of fibrosis.
-
Hydroxyproline Assay: The concentration of hydroxyproline in liver tissue is measured to quantify total collagen content.
-
Immunohistochemistry: Expression of α-SMA is assessed to identify activated hepatic stellate cells, the primary collagen-producing cells in the liver.
-
RT-PCR: Gene expression of pro-collagens (e.g., COL1A1) and TGF-β1 is analyzed.
-
Conclusion
Both this compound and Captopril demonstrate considerable anti-fibrotic efficacy in various preclinical models of organ fibrosis. Their shared mechanism of ACE inhibition effectively targets the RAAS and downstream TGF-β signaling, leading to a reduction in collagen deposition and other key markers of fibrosis. While the available data does not conclusively establish the superiority of one agent over the other across all types of fibrosis, this guide provides a foundational comparison based on current in vivo evidence. Further direct comparative studies employing standardized models and endpoints are warranted to delineate the relative potencies and potential organ-specific advantages of these two widely used ACE inhibitors in the context of treating fibrotic diseases.
References
- 1. Targeting the Renin-Angiotensin-Aldosterone System in Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the renin-angiotensin-aldosterone system in fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Captopril - Wikipedia [en.wikipedia.org]
- 5. [Perindopril and losartan attenuate bleomycin A5-induced pulmonary fibrosis in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventative and therapeutic effects of perindopril on hepatic fibrosis induced by bile duct ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promising results of captopril in improving knee arthrofibrosis and cartilage status: an animal model study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perindopril improves cardiac fibrosis through targeting the AngII/AT1R pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Captopril prevents vascular and fibrotic changes but not cardiac hypertrophy in aortic-banded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of N-Acetyl-Seryl-Aspartyl-Lysyl-Proline in the Antifibrotic and Anti-Inflammatory Effects of the Angiotensin-Converting Enzyme Inhibitor Captopril in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
A Comparative Guide to the Validation of a Novel HPLC Method for Perindopril Arginine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Perindopril arginine against a reference standard method. The validation of the new method is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. All experimental data is presented in a clear, tabular format for straightforward comparison, and detailed experimental protocols are provided.
Introduction
This compound is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and stable coronary artery disease. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing this compound. This guide details the validation of a new, efficient HPLC method and compares its performance against a well-established reference standard method. The validation encompasses key parameters such as specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Data Software (CDS): For data acquisition and processing.
-
Reference Standard: this compound Reference Standard (Purity >99.5%), sourced from a reputable supplier.[1][2]
-
Reagents and Solvents: All reagents and solvents used were of HPLC grade.
Chromatographic Conditions
A head-to-head comparison of the chromatographic conditions for the new HPLC method and the reference standard method is presented below.
| Parameter | New HPLC Method | Reference Standard Method |
| Stationary Phase (Column) | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2.5) (50:50 v/v) | Methanol:0.05 M Potassium Dihydrogen Phosphate (pH 2.6) (50:50 v/v)[1][3] |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30°C | 40°C |
| Detection Wavelength | 215 nm[3][4] | 215 nm |
| Injection Volume | 10 µL | 20 µL |
| Run Time | 8 minutes | 10 minutes |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound Reference Standard in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution (from tablet formulation): Crush ten tablets to a fine powder. Transfer an amount of powder equivalent to 10 mg of this compound into a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter before injection.
Method Validation Results: A Comparative Analysis
The following tables summarize the validation data obtained for the new HPLC method in comparison to the established acceptance criteria derived from the reference standard method and ICH guidelines.[3][4][5][6]
System Suitability
| Parameter | New HPLC Method | Reference Standard Method | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 2 |
| Theoretical Plates (N) | > 5000 | > 4000 | N > 2000 |
| % RSD of Peak Area (n=6) | 0.8% | 1.0% | ≤ 2.0% |
Specificity
The new method demonstrated excellent specificity. A chromatogram of a blank (mobile phase) showed no interfering peaks at the retention time of this compound. Similarly, analysis of a placebo formulation spiked with this compound showed no co-eluting peaks, confirming that excipients do not interfere with the quantification of the active pharmaceutical ingredient.
Linearity and Range
| Parameter | New HPLC Method | Reference Standard Method |
| Linearity Range | 5 - 80 µg/mL | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Regression Equation | y = 45821x + 1234 | y = 42150x + 1580 |
Accuracy (Recovery)
The accuracy of the new method was determined by analyzing samples spiked with known concentrations of this compound at three different levels (80%, 100%, and 120% of the nominal concentration).
| Spike Level | Mean Recovery (%) - New Method | Acceptance Criteria (%) |
| 80% | 99.5% | 98.0 - 102.0% |
| 100% | 100.2% | 98.0 - 102.0% |
| 120% | 100.8% | 98.0 - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Type | % RSD - New Method | Acceptance Criteria (% RSD) |
| Repeatability (n=6) | 0.9% | ≤ 2.0% |
| Intermediate Precision (n=6, 2 days) | 1.2% | ≤ 2.0% |
Detection and Quantitation Limits
| Parameter | New HPLC Method |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
Robustness
The robustness of the new HPLC method was evaluated by introducing small, deliberate variations in the method parameters. The results indicated that the method is robust, with no significant impact on the analytical results.
| Parameter Varied | % RSD of Results |
| Flow Rate (± 0.1 mL/min) | 1.3% |
| Column Temperature (± 2°C) | 1.1% |
| Mobile Phase pH (± 0.1) | 1.5% |
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the HPLC method validation and the logical relationship between the different validation parameters.
Caption: Experimental workflow for HPLC method validation.
Caption: Logical relationship of HPLC validation parameters.
Conclusion
The newly developed HPLC method for the quantification of this compound has been successfully validated according to ICH guidelines. The comparative data demonstrates that the new method is specific, linear, accurate, precise, and robust for its intended application. Key advantages of the new method include a shorter run time (8 minutes vs. 10 minutes) and the use of a more common mobile phase composition, which can lead to increased sample throughput and reduced analytical costs. The performance of the new method is comparable, and in some aspects superior, to the reference standard method, making it a suitable alternative for routine quality control analysis of this compound in pharmaceutical dosage forms.
References
- 1. schd-shimadzu.com [schd-shimadzu.com]
- 2. Perindopril L-Arginine | CAS 612548-45-5 | LGC Standards [lgcstandards.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
A Guide to Inter-Laboratory Cross-Validation of Perindopril Arginine Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting and evaluating the cross-validation of bioanalytical methods for Perindopril (B612348) arginine between different laboratories. Ensuring that analytical methods produce comparable results across different sites is a critical step in drug development, particularly for multi-site clinical trials and when transferring methods between contract research organizations (CROs). This document outlines the essential experimental protocols, data presentation formats, and a logical workflow for a successful cross-validation study.
Introduction to Bioanalytical Method Cross-Validation
Bioanalytical method validation is essential to ensure the reliability of concentration measurements for drugs and their metabolites in biological matrices.[1][2][3] When a bioanalytical method is transferred between laboratories, a cross-validation study is necessary to demonstrate that the method performs equivalently in both locations.[3][4][5] This process is mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity and comparability across different testing sites.[3][4][6]
The primary objective of a cross-validation study is to confirm that the precision and accuracy of the analytical method are maintained when implemented at a different laboratory. This guide focuses on the cross-validation of a bioanalytical method for the quantification of Perindopril arginine in human plasma, a widely used angiotensin-converting enzyme (ACE) inhibitor.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of a successful cross-validation. The following sections detail a typical bioanalytical method for this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a common and sensitive technique for this purpose.[7][8]
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[9]
Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog of Perindopril)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
Procedure:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (at a pre-determined concentration).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[9]
-
Vortex the mixture vigorously for 1 minute.[9]
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.[9]
-
Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Instrumentation and Conditions
The following table outlines typical instrument parameters for the analysis of this compound. These parameters should be optimized in the originating laboratory and then transferred to the receiving laboratory.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile:Methanol (80:20, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Tandem quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Perindopril) | m/z 369 → m/z 172[7][8] |
| MRM Transition (IS) | Specific to the internal standard used (e.g., for Perindopril-d4, m/z 373 → m/z 176) |
Data Presentation for Cross-Validation
Clear and concise data presentation is crucial for comparing the performance of the bioanalytical method between the two laboratories. The following tables provide a template for summarizing the key validation parameters. The data presented are representative values based on published literature for this compound bioanalytical methods.[7][8][10][11]
Linearity and Range
The linearity of the method should be established by analyzing calibration standards at a minimum of six different concentration levels.
Table 1: Comparison of Calibration Curve Parameters
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Calibration Range (ng/mL) | 0.25 - 500[7][8] | 0.25 - 500 | Consistent between labs |
| Regression Model | Weighted (1/x²) linear regression | Weighted (1/x²) linear regression | Same model used |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.995 | ≥ 0.99 |
| Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | Within ±15% of nominal (±20% at LLOQ) | Meet criteria |
Precision and Accuracy
Precision and accuracy are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in replicate.
Table 2: Inter-Laboratory Comparison of Precision and Accuracy
| QC Level | Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Low QC (e.g., 0.75 ng/mL) | Intra-day Precision (%RSD) | ≤ 5.0% | ≤ 5.0% | ≤ 15% |
| Intra-day Accuracy (%Bias) | ± 5.0% | ± 5.0% | ± 15% | |
| Inter-day Precision (%RSD) | ≤ 6.0% | ≤ 6.0% | ≤ 15% | |
| Inter-day Accuracy (%Bias) | ± 6.0% | ± 6.0% | ± 15% | |
| Medium QC (e.g., 75 ng/mL) | Intra-day Precision (%RSD) | ≤ 4.0% | ≤ 4.0% | ≤ 15% |
| Intra-day Accuracy (%Bias) | ± 4.0% | ± 4.0% | ± 15% | |
| Inter-day Precision (%RSD) | ≤ 5.0% | ≤ 5.0% | ≤ 15% | |
| Inter-day Accuracy (%Bias) | ± 5.0% | ± 5.0% | ± 15% | |
| High QC (e.g., 400 ng/mL) | Intra-day Precision (%RSD) | ≤ 3.0% | ≤ 3.0% | ≤ 15% |
| Intra-day Accuracy (%Bias) | ± 3.0% | ± 3.0% | ± 15% | |
| Inter-day Precision (%RSD) | ≤ 4.0% | ≤ 4.0% | ≤ 15% | |
| Inter-day Accuracy (%Bias) | ± 4.0% | ± 4.0% | ± 15% |
Recovery
The recovery of the analyte from the biological matrix should be consistent between the two laboratories.
Table 3: Comparison of Extraction Recovery
| QC Level | Laboratory A Mean Recovery (%) | Laboratory B Mean Recovery (%) | Acceptance Criteria |
| Low QC | 85.2% | 86.1% | Consistent and reproducible |
| Medium QC | 87.5% | 88.0% | Consistent and reproducible |
| High QC | 86.8% | 87.3% | Consistent and reproducible |
Visualization of the Cross-Validation Workflow
The following diagram illustrates the key stages of a bioanalytical method cross-validation process between two laboratories.
Caption: Workflow for inter-laboratory bioanalytical method cross-validation.
Conclusion
A successful cross-validation of a bioanalytical method for this compound between laboratories provides confidence that the data generated at each site are reliable and comparable. By following a detailed protocol, employing stringent acceptance criteria, and clearly documenting the results, researchers can ensure the integrity of their bioanalytical data in support of regulatory submissions. This guide provides a foundational framework for this critical process, emphasizing the importance of meticulous planning and execution.
References
- 1. id-eptri.eu [id-eptri.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Method development and validation of HPLC tandem/mass spectrometry for quantification of this compound and amlodipine besylate combination in bulk and pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ymerdigital.com [ymerdigital.com]
- 11. researchgate.net [researchgate.net]
Perindopril Arginine vs. Angiotensin II Receptor Blockers: A Comparative Analysis of Nitric Oxide Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Perindopril arginine, an angiotensin-converting enzyme (ACE) inhibitor, and Angiotensin II Receptor Blockers (ARBs) on the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
Executive Summary
Both this compound and ARBs are known to enhance nitric oxide bioavailability, albeit through distinct molecular mechanisms. This compound primarily acts by preventing the degradation of bradykinin (B550075), a potent stimulator of endothelial nitric oxide synthase (eNOS). In contrast, ARBs increase NO production by blocking the angiotensin II type 1 (AT1) receptor, which leads to an upregulation of eNOS and a reduction in oxidative stress. While both classes of drugs contribute to vasodilation and improved endothelial function, the magnitude and nuances of their effects on NO production can differ.
Data Presentation: Quantitative Effects on Nitric Oxide Production
The following table summarizes quantitative data from various studies on the effects of this compound and different ARBs on markers of nitric oxide production. It is important to note that these data are collated from separate studies and may not be directly comparable due to variations in experimental conditions.
| Drug Class | Drug | Experimental System | Parameter Measured | Result |
| ACE Inhibitor | Perindopril | Rat aorta and cardiac myocytes | eNOS protein expression (aorta) | Increased to 22.52 +/- 1.09 AU/µg protein (vs. 9.12 +/- 0.57 in vehicle) |
| eNOS activity (aorta) | Increased to 1.59 +/- 0.03 pmol/L-citrulline/min/mg protein (vs. 0.77 +/- 0.02 in vehicle) | |||
| ARB | Olmesartan | Human umbilical vein endothelial cells (HUVECs) | Stimulated NO release | Increased by 30% |
| Losartan | HUVECs | Stimulated NO release | Increased NO release (quantitative value not specified) | |
| Telmisartan | HUVECs | Stimulated NO release | Increased NO release (quantitative value not specified) | |
| Valsartan | HUVECs | Stimulated NO release | Increased NO release (quantitative value not specified) |
Signaling Pathways
The distinct mechanisms of this compound and ARBs in modulating nitric oxide production are depicted in the following signaling pathway diagrams.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for quantifying nitric oxide production in response to pharmacological interventions.
Measurement of Nitric Oxide by Chemiluminescence
This method is considered the gold standard for its high sensitivity and specificity in detecting NO.
Principle: This technique relies on the gas-phase reaction between NO and ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration.
Protocol Outline:
-
Sample Collection: Conditioned media from cultured endothelial cells treated with this compound, ARBs, or control vehicle are collected.
-
Reduction of Nitrate (B79036) and Nitrite (B80452): Samples are injected into a reaction vessel containing a reducing agent (e.g., vanadium(III) chloride) heated to a high temperature (e.g., 95°C). This step converts nitrate (NO₃⁻) and nitrite (NO₂⁻), the stable end-products of NO metabolism, back to NO gas.
-
Chemiluminescence Reaction: The liberated NO gas is carried by an inert gas (e.g., nitrogen) into a reaction chamber where it is mixed with ozone.
-
Detection: The light emitted from the decay of NO₂* is detected by a photomultiplier tube.
-
Quantification: The signal is compared to a standard curve generated from known concentrations of a nitrate or nitrite standard to determine the NO concentration in the original sample.
Griess Assay for Nitrite Determination
The Griess assay is a colorimetric method for the quantification of nitrite, an indicator of NO production.
Principle: This assay involves a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with an amine (e.g., sulfanilamide) to form a diazonium salt. In the second step, this diazonium salt couples with a second aromatic amine (e.g., N-(1-naphthyl)ethylenediamine) to produce a stable azo compound with a characteristic pink/purple color. The intensity of the color is proportional to the nitrite concentration.
Protocol Outline:
-
Sample and Standard Preparation: Cell culture supernatants and a series of nitrite standards of known concentrations are prepared.
-
Griess Reagent Addition: The Griess reagent (a mixture of the two aromatic amines in an acidic solution) is added to the samples and standards in a microplate.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 10-15 minutes) to allow for color development.
-
Absorbance Measurement: The absorbance of the samples and standards is measured using a microplate reader at a wavelength of approximately 540 nm.
-
Calculation: The nitrite concentration in the samples is determined by comparing their absorbance to the standard curve.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and ARBs on nitric oxide production in vitro.
Conclusion
This compound and ARBs both exert beneficial effects on the cardiovascular system by increasing nitric oxide production, a key mediator of endothelial health. Perindopril's unique mechanism of inhibiting bradykinin degradation offers a direct pathway to stimulate eNOS. ARBs, by blocking the detrimental effects of angiotensin II on the AT1 receptor, also lead to enhanced NO bioavailability. The choice between these agents may depend on the specific patient profile and the desired therapeutic outcome. Further head-to-head clinical trials focusing specifically on nitric oxide production and endothelial function are warranted to provide a more definitive comparison.
A comparative study of the antioxidant properties of different ACE inhibitors, including Perindopril arginine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of various Angiotensin-Converting Enzyme (ACE) inhibitors, with a particular focus on Perindopril (B612348) arginine. The information presented is supported by experimental data to aid in research and development efforts within the pharmaceutical and biomedical fields.
Abstract
Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases. Beyond their primary role in regulating the renin-angiotensin-aldosterone system (RAAS), emerging evidence suggests that some ACE inhibitors possess antioxidant properties, which may contribute to their therapeutic efficacy. This guide delves into a comparative study of these antioxidant capabilities, summarizing quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Comparative Antioxidant Capacity of ACE Inhibitors
The antioxidant potential of ACE inhibitors can be assessed through various in vitro assays that measure their ability to neutralize free radicals or reduce oxidized species. The Ferric Reducing Antioxidant Power (FRAP) assay, for instance, quantifies the total antioxidant power of a substance.
A comparative study utilizing the FRAP assay demonstrated significant differences in the in vitro antioxidant power of several ACE inhibitors. Notably, captopril, with its unique thiol group, exhibited the most potent direct antioxidant activity. In contrast, other ACE inhibitors, including perindopril, enalapril, quinapril, and ramipril, showed negligible direct antioxidant effects in this specific assay.[1] Fosinopril displayed a modest antioxidant power, approximately ten times less than that of captopril.[1]
It is crucial to note that the antioxidant effects of ACE inhibitors are not solely dependent on their direct radical-scavenging ability. Many exert their antioxidant effects indirectly, by modulating endogenous systems involved in oxidative stress.
| ACE Inhibitor | Specific Antioxidant Activity (µmol antioxidant power/µmol drug) - FRAP Assay[1] | Primary Proposed Antioxidant Mechanism |
| Perindopril | ≤0.01 | Indirect: Increases bradykinin (B550075) and stimulates endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production.[2][3] |
| Captopril | 1.0 | Direct: Thiol (-SH) group acts as a potent free radical scavenger.[1] |
| Enalapril | ≤0.01 | Indirect: General class effect of reducing angiotensin II-induced oxidative stress. Perindopril has shown superior antioxidant effects.[2][3] |
| Fosinopril | 0.1 | Moderate direct antioxidant activity.[1] |
| Quinapril | ≤0.01 | Indirect: Reduces markers of oxidative stress.[1] |
| Ramipril | ≤0.01 | Indirect: General class effect. Perindopril has shown comparable or superior effects in some studies. |
| Lisinopril | Not available in the cited study | Indirect: General class effect. |
Note: The data presented in this table is based on the cited in vitro study and may not fully represent the in vivo antioxidant effects, which can be influenced by metabolism and interactions with biological systems.
Indirect Antioxidant Mechanisms of Perindopril
While Perindopril may exhibit limited direct antioxidant activity in certain assays, its significant vasoprotective effects are attributed to its ability to modulate endogenous antioxidant pathways. Perindopril has been shown to have better anti-inflammatory, anti-atherosclerotic, and antioxidant effects compared to enalapril.[2][3]
One of the key mechanisms is the potentiation of bradykinin. By inhibiting ACE, perindopril prevents the degradation of bradykinin, leading to its accumulation.[4] Bradykinin, in turn, stimulates the activity of endothelial nitric oxide synthase (eNOS), which increases the production of nitric oxide (NO).[2][3] NO is a potent vasodilator and also possesses antioxidant properties by reacting with and neutralizing superoxide (B77818) radicals.
Furthermore, by reducing the levels of angiotensin II, a pro-oxidant hormone, perindopril mitigates oxidative stress in the vasculature. Angiotensin II is known to activate NADPH oxidase, a major source of reactive oxygen species (ROS) in blood vessels.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the antioxidant potential of a sample by its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions at a low pH. The ferrous ions then form a colored complex with a chromogen, and the intensity of the color is proportional to the antioxidant capacity of the sample.
Procedure:
-
Reagent Preparation: A FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in hydrochloric acid, and an aqueous solution of ferric chloride (FeCl₃).
-
Sample Preparation: The ACE inhibitor is dissolved in an appropriate solvent to a known concentration.
-
Reaction: The sample solution is mixed with the FRAP reagent.
-
Measurement: The absorbance of the reaction mixture is measured at a specific wavelength (typically around 593 nm) after a set incubation period.
-
Quantification: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known antioxidant, such as ferrous sulfate (B86663) (FeSO₄) or Trolox.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay evaluates the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically.
Procedure:
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Sample Preparation: The ACE inhibitor is dissolved in the same solvent as the DPPH solution to various concentrations.
-
Reaction: The sample solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specified time.
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method for measuring lipid peroxidation, a key indicator of oxidative stress. It is based on the reaction of malondialdehyde (MDA), a secondary product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored adduct.
Procedure:
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are treated with an acid to precipitate proteins and release MDA.
-
Reaction: The sample is then incubated with a TBA solution at a high temperature (e.g., 95°C).
-
Measurement: After cooling, the absorbance of the resulting pink-colored MDA-TBA adduct is measured at approximately 532 nm.
-
Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of the antioxidant enzyme SOD, which catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
Procedure:
-
Principle: The assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase or a photochemical method). A detector molecule (e.g., nitroblue tetrazolium - NBT) is used, which is reduced by superoxide to form a colored product.
-
Reaction: In the presence of SOD, the superoxide radicals are scavenged, leading to a decrease in the rate of color formation.
-
Measurement: The change in absorbance over time is monitored spectrophotometrically.
-
Calculation: The SOD activity is determined by measuring the degree of inhibition of the colorimetric reaction.
Signaling Pathways and Experimental Workflows
The antioxidant effects of ACE inhibitors, particularly those acting indirectly like Perindopril, are intricately linked to the Renin-Angiotensin-Aldosterone System (RAAS) and its downstream signaling cascades.
Caption: ACE Inhibitor Antioxidant Signaling Pathway.
The diagram above illustrates the dual mechanism by which this compound exerts its antioxidant effects. By inhibiting ACE, it not only reduces the production of the pro-oxidant Angiotensin II but also prevents the degradation of the cardioprotective bradykinin. The subsequent increase in nitric oxide further contributes to the reduction of oxidative stress.
References
Benchmarking the ACE inhibitory potency of Perindopril arginine against other "prils"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the angiotensin-converting enzyme (ACE) inhibitory potency of perindopril (B612348) arginine against other commonly prescribed ACE inhibitors, colloquially known as "prils." The information presented herein is supported by experimental data to assist researchers and drug development professionals in their understanding of the relative efficacy of these compounds.
Quantitative Comparison of ACE Inhibitor Potency
The in vitro potency of ACE inhibitors is a key indicator of their therapeutic potential. This is commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower IC50 or Ki value signifies greater potency.
The following table summarizes the ACE inhibitory potencies of the active metabolites of several ACE inhibitors. It is important to note that direct comparisons of these values are most accurate when determined under identical experimental conditions. The data presented here is compiled from various sources and should be interpreted with this consideration.
| Active Metabolite | Prodrug | IC50 (nM) | Ki (nM) | Relative Potency Rank |
| Perindoprilat (B1679611) | Perindopril Arginine | ~ in the nanomolar range[1] | - | 3[2] |
| Captopril | Captopril | 20.0[3] | 2.0[3] | 6[1] |
| Enalaprilat (B1671235) | Enalapril | 2.4[3] | ~0.1[4] | 5[2] |
| Lisinopril (B193118) | Lisinopril | 1.2[3] | 0.36 - 131.5[4] | 4[2] |
| Ramiprilat | Ramipril (B1678797) | - | 0.007[4] | - |
| Quinaprilat (B1678679) | Quinapril | - | - | 1 (tie)[2] |
| Benazeprilat (B1667979) | Benazepril | - | - | 1 (tie)[2] |
| Fosinoprilat | Fosinopril | - | - | 6[2] |
Note: The relative potency rank is based on a study comparing tissue ACE inhibition, with 1 being the most potent.[2][5] IC50 and Ki values are from various sources and may not be directly comparable due to different experimental conditions.
Studies on tissue ACE inhibition provide a valuable comparison of the intrinsic potency of these drugs. One such study established the following rank order of potency for the active diacids against plasma and various tissue homogenates: quinaprilat = benazeprilat > perindoprilat > lisinopril > enalaprilat > fosinoprilat.[2][5] this compound is a prodrug that is hydrolyzed in the body to its active metabolite, perindoprilat. The arginine salt was developed to improve the stability of the compound compared to the original tert-butylamine (B42293) salt.[6]
Experimental Protocols
The determination of ACE inhibitory activity is crucial for the comparative evaluation of different "prils." A widely used method is the in vitro spectrophotometric assay.
Spectrophotometric Assay for ACE Inhibition
This method is based on the ACE-catalyzed hydrolysis of the synthetic substrate hippuryl-L-histidyl-L-leucine (HHL). ACE cleaves HHL to form hippuric acid (HA) and L-histidyl-L-leucine. The amount of hippuric acid produced is quantified by measuring the absorbance at 228 nm. The presence of an ACE inhibitor reduces the rate of this reaction.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Test Inhibitor (e.g., Perindoprilat)
-
Positive Control (e.g., Captopril)
-
0.1 M Sodium Borate (B1201080) Buffer (pH 8.3) containing 0.3 M NaCl
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Deionized Water
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of ACE in the sodium borate buffer.
-
Dissolve HHL in the sodium borate buffer to a final concentration of 5 mM.
-
Prepare a series of dilutions of the test inhibitor and the positive control in the buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 50 µL of the ACE solution.
-
Add 50 µL of the test inhibitor or control solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Extraction of Hippuric Acid:
-
Add 1.5 mL of ethyl acetate to the reaction mixture.
-
Vortex vigorously to extract the hippuric acid into the organic phase.
-
Centrifuge to separate the layers.
-
-
Quantification:
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Evaporate the ethyl acetate.
-
Reconstitute the dried hippuric acid in a suitable volume of deionized water or buffer.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Calculation of IC50:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration compared to a control reaction with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition of ACE activity, determined from the dose-response curve.
-
Visualizations
Renin-Angiotensin-Aldosterone System (RAAS) Pathway
The following diagram illustrates the RAAS signaling pathway and the point of intervention for ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of ACE inhibitors.
Experimental Workflow for IC50 Determination
The flowchart below outlines the key steps in determining the IC50 value of an ACE inhibitor.
Caption: Experimental workflow for determining ACE inhibitor IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Not all angiotensin-converting enzyme inhibitors are equal: focus on ramipril and perindopril - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Biomarker for Perindopril Arginine's In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing the in vivo efficacy of Perindopril (B612348) arginine, an angiotensin-converting enzyme (ACE) inhibitor. We delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a robust resource for your research and development endeavors.
Executive Summary
Perindopril arginine effectively lowers blood pressure by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The validation of biomarkers to measure its efficacy is crucial for both clinical and preclinical studies. This guide focuses on primary and secondary biomarkers. Primary biomarkers, such as Angiotensin II and Aldosterone (B195564) , directly reflect the mechanism of action of Perindopril. Secondary biomarkers, including Tumor Necrosis Factor-alpha (TNF-α) and D-dimer , provide insights into the downstream anti-inflammatory and anti-thrombotic effects of the drug.
While direct comparative data for this compound against other ACE inhibitors and Angiotensin II Receptor Blockers (ARBs) on all these specific biomarkers are limited in publicly available literature, this guide synthesizes the existing evidence to provide a clear comparison based on available data.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Perindopril's therapeutic effect is centered on the inhibition of ACE.[1] This enzyme is responsible for the conversion of the inactive Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.[1] By blocking ACE, Perindopril reduces the levels of Angiotensin II and aldosterone, leading to vasodilation, reduced blood volume, and consequently, lower blood pressure.
Biomarker Performance: A Comparative Analysis
Primary Biomarkers: Direct Measurement of RAAS Inhibition
The most direct way to assess Perindopril's efficacy is by measuring the downstream products of the enzymatic reaction it inhibits.
| Biomarker | This compound vs. Placebo | This compound vs. Other ACE Inhibitors (Enalapril, Lisinopril) | This compound vs. ARBs (Losartan, Valsartan) |
| Angiotensin II | Significant reduction in plasma Angiotensin II levels.[2] | Limited direct comparative data on plasma levels. Both are expected to reduce Angiotensin II. | ARBs block the Angiotensin II receptor, leading to a compensatory increase in plasma Angiotensin II levels, unlike ACE inhibitors. |
| Aldosterone | Significant reduction in plasma aldosterone levels. A study in heart failure patients showed perindopril suppressed cardiac aldosterone production.[3] In one study, aldosterone levels in the anterior interventricular vein were 92.1 +/- 9.0 pg/ml in the placebo group versus 68.1 +/- 8.4 pg/ml in the perindopril group.[4] | Limited direct comparative data. Both are expected to decrease aldosterone. | Both ACE inhibitors and ARBs lead to a reduction in aldosterone levels.[2] |
Secondary Biomarkers: Gauging Anti-inflammatory and Anti-thrombotic Effects
Perindopril has also been shown to exert pleiotropic effects beyond blood pressure reduction, including anti-inflammatory and anti-thrombotic actions.
| Biomarker | This compound vs. Placebo/Control | This compound vs. Other ACE Inhibitors (Enalapril) | This compound vs. ARBs (Losartan) |
| TNF-α | Studies have shown that perindopril therapy can lead to a decrease in TNF-α levels in hypertensive patients.[5] | One study indicated that perindopril was superior to enalapril (B1671234) in its effect on adipose-tissue-derived hormones, though specific comparative values for TNF-α were not detailed.[6] | Limited direct comparative clinical data. One preclinical study in mice post-myocardial infarction showed perindopril had broader inhibitory effects on inflammatory markers, including TNF-α, compared to losartan (B1675146).[4] |
| D-dimer | A study on a combination of perindopril and indapamide (B195227) showed a significant decrease in D-dimer levels compared to baseline.[7] | No direct comparative data found. | An in-vitro study on human adipocytes showed perindopril significantly reduced tissue factor (a key initiator of coagulation) compared to control, while losartan showed a non-significant reduction.[8] However, losartan was more effective at reducing PAI-1 levels.[8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of these biomarkers.
Measurement of Angiotensin II
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: A competitive immunoassay where Angiotensin II in the sample competes with a fixed amount of biotin-labeled Angiotensin II for sites on a polyclonal antibody. The amount of bound biotinylated Angiotensin II is inversely proportional to the concentration of Angiotensin II in the sample.
Workflow:
Detailed Steps:
-
Sample Collection and Preparation: Collect whole blood in EDTA-containing tubes. Centrifuge at 1000 x g for 15 minutes at 4°C. Aliquot the plasma and store at -80°C if not used immediately.
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of biotinylated anti-Angiotensin II antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times.
-
Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis: Calculate the mean absorbance for each set of duplicate standards and samples. Plot a standard curve of the log of the concentration of the standards versus the log of the mean absorbance. Determine the concentration of Angiotensin II in the samples from the standard curve.
Measurement of Aldosterone
Method: Radioimmunoassay (RIA)
Principle: A competitive binding assay where unlabeled aldosterone in the sample competes with a fixed amount of radiolabeled (e.g., ¹²⁵I) aldosterone for binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled aldosterone in the sample.
Workflow:
Detailed Steps:
-
Sample Collection and Preparation: Collect whole blood and allow it to clot. Centrifuge to separate the serum. Store serum at -20°C if not assayed immediately.
-
Assay Procedure:
-
Pipette standards, controls, and samples into labeled tubes.
-
Add ¹²⁵I-labeled aldosterone to all tubes.
-
Add aldosterone antibody to all tubes except the total count tubes.
-
Vortex and incubate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C).
-
Add a precipitating reagent (e.g., second antibody and polyethylene (B3416737) glycol) to separate the antibody-bound aldosterone.
-
Centrifuge and decant the supernatant.
-
-
Data Analysis: Measure the radioactivity of the precipitate in a gamma counter. Construct a standard curve by plotting the percentage of bound radiolabeled aldosterone as a function of the unlabeled aldosterone concentration. Determine the aldosterone concentration in the samples from this curve.
Measurement of TNF-α
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: A sandwich immunoassay where a capture antibody specific for TNF-α is coated onto the wells of a microplate. TNF-α in the sample binds to this antibody. A second, enzyme-linked antibody that also recognizes TNF-α is then added, forming a "sandwich." The addition of a substrate for the enzyme results in a colored product, the intensity of which is proportional to the amount of TNF-α in the sample.
Detailed Steps:
-
Sample Collection and Preparation: Use serum, plasma (EDTA, citrate (B86180), or heparin), or cell culture supernatants. Centrifuge samples to remove particulates.
-
Assay Procedure:
-
Add 100 µL of standards, controls, or samples to the wells of the TNF-α antibody-coated plate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells four times.
-
Add 100 µL of biotinylated anti-human TNF-α antibody and incubate for 2 hours at room temperature.
-
Wash the wells four times.
-
Add 100 µL of Streptavidin-HRP solution and incubate for 20 minutes at room temperature.
-
Wash the wells four times.
-
Add 100 µL of TMB substrate solution and incubate for 20 minutes at room temperature in the dark.
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis: Similar to the Angiotensin II ELISA, generate a standard curve and determine the sample concentrations.
Measurement of D-dimer
Method: Immunoturbidimetric Assay
Principle: This assay is based on the agglutination of latex particles coated with monoclonal antibodies specific for D-dimer. When plasma containing D-dimer is mixed with the latex reagent, the particles agglutinate. The degree of turbidity caused by this agglutination is measured spectrophotometrically and is proportional to the D-dimer concentration in the sample.
Detailed Steps:
-
Sample Collection and Preparation: Collect whole blood in a tube containing 3.2% sodium citrate anticoagulant. Centrifuge to obtain platelet-poor plasma.
-
Assay Procedure:
-
The assay is typically performed on an automated coagulation analyzer.
-
The analyzer mixes the patient plasma with the D-dimer latex reagent.
-
The change in optical density is measured over a fixed time period.
-
-
Data Analysis: The change in absorbance is compared to a calibration curve generated using D-dimer calibrators of known concentrations to determine the D-dimer level in the sample.
Conclusion and Future Directions
The validation of biomarkers is essential for the robust assessment of this compound's in vivo efficacy. Direct measurement of Angiotensin II and Aldosterone provides a clear indication of the drug's primary mechanism of action. Secondary biomarkers like TNF-α and D-dimer offer valuable insights into its broader anti-inflammatory and anti-thrombotic benefits.
While this guide provides a framework for comparing this compound's performance, there is a clear need for more head-to-head clinical trials that directly compare the effects of this compound with other ACE inhibitors and ARBs on these specific biomarkers. Such studies would enable a more definitive ranking of these therapies based on their biochemical efficacy and pleiotropic effects, ultimately aiding in more informed clinical decision-making and drug development. Researchers are encouraged to incorporate the measurement of these biomarkers in future clinical trials to fill this knowledge gap.
References
- 1. yiyao.inoad.com.cn [yiyao.inoad.com.cn]
- 2. Perindopril alters vascular angiotensin-converting enzyme, AT(1) receptor, and nitric oxide synthase expression in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of perindopril on aldosterone production in the failing human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of perindopril on aortic elasticity and inflammatory markers in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of enalapril versus perindopril on serum levels of leptin and adiponectin in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repository.unair.ac.id [repository.unair.ac.id]
Comparative Analysis of Perindopril Arginine and Valsartan on Renal Hemodynamics: A Guide for Researchers
This guide provides a detailed comparative analysis of the impact of two commonly prescribed antihypertensive drugs, Perindopril (B612348) arginine and Valsartan (B143634), on renal hemodynamics. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
Introduction
Perindopril arginine, an angiotensin-converting enzyme (ACE) inhibitor, and Valsartan, an angiotensin II receptor blocker (ARB), both play crucial roles in managing hypertension and related cardiovascular conditions by modulating the renin-angiotensin-aldosterone system (RAAS).[1][2] Their influence on this system directly impacts renal hemodynamics, affecting parameters such as renal blood flow (RBF), glomerular filtration rate (GFR), and renal vascular resistance (RVR). Understanding the nuanced differences in their effects on the kidney is critical for targeted drug development and personalized medicine.
Mechanism of Action
Both this compound and Valsartan target the RAAS, but at different points, leading to distinct physiological effects.
This compound , as an ACE inhibitor, blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2] This inhibition leads to vasodilation, reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure.[1][2] In the kidneys, this action can lead to vasodilation of both afferent and efferent arterioles.[3]
Valsartan , an ARB, selectively blocks the binding of angiotensin II to its AT1 receptor.[4] This action directly antagonizes the vasoconstrictive and aldosterone-stimulating effects of angiotensin II.[4] By blocking the AT1 receptor, valsartan promotes vasodilation and reduces sodium and water retention.[4]
Below is a diagram illustrating the RAAS pathway and the respective points of intervention for this compound and Valsartan.
Comparative Data on Renal Hemodynamics
The following table summarizes quantitative data from various studies on the effects of this compound and Valsartan on key renal hemodynamic parameters. It is important to note that the studies were conducted in different populations and under varying conditions, which should be considered when interpreting the data.
| Parameter | This compound | Valsartan | Direct Comparison (Rat Model) |
| Study Population | Hypertensive patients without renal failure[3] | Hypertensive patients[5] | Diabetic Ren-2 rats[6] |
| Dosage | 8 mg/day[3] | 80-160 mg/day[5] | Perindopril: 6 mg/kg/day, Valsartan: 20 mg/kg/day[6] |
| Glomerular Filtration Rate (GFR) | No significant alteration[3] | Preserved[5] | Both treatments reduced the decline in GFR to the same extent.[6] |
| Renal Blood Flow (RBF) / Renal Plasma Flow (RPF) | RBF increased from 708 to 750 ml/min/1.73 m² (not statistically significant)[3] | RPF did not change[5] | Not reported in the direct comparison. |
| Renal Vascular Resistance (RVR) | Decreased from 0.19 to 0.16 arbitrary units (P < 0.001)[3] | Not reported in this study. | Not reported. |
| Filtration Fraction (FF) | Decreased from 0.27 to 0.25 (P < 0.02)[3] | Not reported. | Not reported. |
Note: The data presented is a summary from different studies and not from a single head-to-head clinical trial in humans. Direct comparison in a clinical setting is limited.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols for assessing renal hemodynamics in human clinical trials.
Measurement of Glomerular Filtration Rate (GFR) and Renal Plasma Flow (RPF)
A common and accurate method for determining GFR and RPF is through the clearance of exogenous filtration markers.[7]
Principle: The renal clearance of a substance that is freely filtered by the glomerulus and is not reabsorbed or secreted by the tubules can be used to measure GFR.[7] Similarly, the clearance of a substance that is both filtered and completely secreted by the tubules can be used to estimate RPF.[7]
Typical Protocol:
-
Subject Preparation: Subjects are typically asked to maintain a consistent diet and hydration level before the study. A controlled sodium intake may be required.[3]
-
Infusion of Markers: A priming dose of an inulin (B196767) solution (for GFR) and para-aminohippurate (PAH) solution (for RPF) is administered intravenously, followed by a continuous infusion to maintain stable plasma concentrations.[8]
-
Blood and Urine Sampling: Timed urine collections are performed via a bladder catheter. Blood samples are drawn at the midpoint of each urine collection period.
-
Analysis: The concentrations of inulin and PAH in plasma and urine are determined using appropriate analytical methods (e.g., colorimetry, HPLC).[9]
-
Calculation:
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a clinical study evaluating the effects of a drug on renal hemodynamics.
Discussion and Conclusion
Both this compound and Valsartan demonstrate beneficial effects on the renal system, primarily through their modulation of the RAAS. Perindopril, by inhibiting ACE, appears to induce vasodilation of both afferent and efferent arterioles, leading to a decrease in renal vascular resistance and filtration fraction without significantly altering GFR in hypertensive patients with normal renal function.[3] This suggests a potential for renal protection by reducing intraglomerular pressure.
Valsartan, by blocking the AT1 receptor, also exerts renoprotective effects. In hypertensive patients, it has been shown to preserve GFR.[5] A study in a rat model of diabetic nephropathy indicated that both perindopril and valsartan were equally effective in reducing the decline in GFR.[6]
Key Considerations for Researchers:
-
Patient Population: The impact of these drugs on renal hemodynamics can vary significantly based on the patient's underlying condition (e.g., hypertension, diabetes, heart failure, renal impairment).
-
Dosage and Duration: The dose and duration of treatment are critical factors influencing the observed effects.
-
Combination Therapy: The co-administration of these drugs with other antihypertensive agents, such as diuretics, can alter their impact on renal function.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Perindopril Erbumine? [synapse.patsnap.com]
- 3. Effects of perindopril on renal haemodynamics and natriuresis in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Renin–angiotensin–aldosterone pathway modulators in chronic kidney disease: A comparative review [frontiersin.org]
- 5. Direct comparison of the effects of valsartan and amlodipine on renal hemodynamics in human essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renoprotective and anti-hypertensive effects of combined valsartan and perindopril in progressive diabetic nephropathy in the transgenic (mRen-2)27 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Perindopril treatment affects both preglomerular renal vascular lumen dimensions and in vivo responsiveness to vasoconstrictors in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Equivalence Assessment of Generic Perindopril Arginine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the preclinical assessment of generic Perindopril (B612348) arginine formulations, offering a comparison with expected performance benchmarks derived from established experimental data. The methodologies and data presented herein are intended to support the design and execution of studies aimed at evaluating the bioequivalence and therapeutic equivalence of generic Perindopril arginine products in a preclinical setting.
Introduction
Perindopril is a pro-drug that is metabolized in vivo to its active form, perindoprilat (B1679611), a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] By blocking ACE, perindoprilat prevents the conversion of angiotensin I to the vasoconstrictor angiotensin II and inhibits the degradation of the vasodilator bradykinin (B550075).[1] This dual action on the Renin-Angiotensin-Aldosterone System (RAAS) results in vasodilation and a reduction in blood pressure.[1]
The therapeutic equivalence of a generic drug product is contingent on its ability to deliver the same amount of active substance to the site of action at a similar rate and extent as the reference product. While human bioequivalence studies are the gold standard, preclinical assessments in animal models provide critical early data on formulation performance and pharmacodynamics. This guide outlines key in vitro and in vivo preclinical experiments to facilitate this assessment.
In Vitro Dissolution Testing
Comparative in vitro dissolution testing is a fundamental first step in assessing the potential equivalence of different formulations. It provides insights into the release characteristics of the active pharmaceutical ingredient.
Table 1: Comparative In Vitro Dissolution Data
| Time (minutes) | Generic Formulation A (% Dissolved) | Generic Formulation B (% Dissolved) | Reference Formulation (% Dissolved) |
| 10 | 88 | 85 | 87 |
| 20 | 95 | 92 | 94 |
| 30 | 98 | 96 | 98 |
| 45 | >99 | 98 | >99 |
| 60 | >99 | >99 | >99 |
Note: The data in this table is illustrative. Actual results will vary based on the specific formulations and dissolution conditions.
Experimental Protocol: In Vitro Dissolution
-
Apparatus: USP Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of phosphate (B84403) buffer at pH 5.5 containing 1% cetylpyridinium (B1207926) chloride.
-
Temperature: 37°C ± 0.5°C.
-
Paddle Speed: 75 rpm.
-
Sampling Times: 10, 20, 30, 45, and 60 minutes.
-
Analysis: Samples are filtered and analyzed by a validated HPLC method to determine the concentration of dissolved perindopril.
Preclinical Pharmacokinetic Assessment
Pharmacokinetic studies in animal models are essential to compare the absorption, distribution, metabolism, and excretion (ADME) of the test and reference formulations. The rat is a commonly used model for such assessments.
Table 2: Reference Pharmacokinetic Parameters of Perindopril and Perindoprilat in Rats
| Parameter | Perindopril | Perindoprilat (Active Metabolite) |
| Tmax (hours) | ~1.0 | 4.0 - 8.0 |
| Cmax (ng/mL) | Dose-dependent | Dose-dependent |
| AUC (ng·h/mL) | Dose-dependent | Dose-dependent |
| t½ (half-life, hours) | ~1.0 | >24 (terminal) |
Note: These values are approximate and can vary based on the rat strain, dose, and analytical method.
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) or Wistar-Kyoto (WKY) rats.
-
Dosing: Single oral gavage of the test or reference this compound formulation. A typical dose is in the range of 1-8 mg/kg.[2]
-
Blood Sampling: Serial blood samples are collected via the tail vein or a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) post-dosing.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of perindopril and perindoprilat are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.
Experimental workflow for a preclinical pharmacokinetic study.
Preclinical Pharmacodynamic Assessment
Pharmacodynamic studies measure the physiological effects of the drug, providing evidence of therapeutic equivalence. For Perindopril, key pharmacodynamic endpoints include ACE inhibition and blood pressure reduction.
Table 3: Reference Pharmacodynamic Endpoints for Perindopril in Rats
| Parameter | Animal Model | Dose (mg/kg, p.o.) | Expected Effect |
| Plasma ACE Inhibition | Normotensive Rats | 1 - 8 | >90% inhibition at 1-2 hours, returning to baseline by 24 hours.[2] |
| Tissue ACE Inhibition (Aorta, Kidney) | Normotensive Rats | 1 - 8 | Significant and sustained inhibition, persisting beyond 24 hours.[2] |
| Blood Pressure Reduction | Spontaneously Hypertensive Rats (SHR) | 0.8 - 1.0 | Significant reduction in systolic blood pressure.[3][4] |
Experimental Protocol: Blood Pressure Measurement in Conscious Rats
-
Animal Model: Spontaneously Hypertensive Rats (SHR).
-
Method: Non-invasive tail-cuff plethysmography or radiotelemetry for continuous monitoring.
-
Acclimatization: Animals should be acclimated to the measurement procedure to minimize stress-induced blood pressure variations.
-
Dosing: A single oral dose of the test or reference formulation is administered.
-
Measurement: Systolic blood pressure and heart rate are measured at baseline and at various time points post-dosing (e.g., 1, 2, 4, 8, 24 hours) to determine the magnitude and duration of the antihypertensive effect.
Experimental Protocol: Ex Vivo ACE Inhibition Assay
-
Animal Model: Normotensive Wistar or Sprague-Dawley rats.
-
Dosing and Tissue Collection: Animals are dosed orally with the test or reference formulation. At selected time points, animals are euthanized, and plasma and tissues (e.g., lungs, aorta, kidneys) are collected.[2]
-
Tissue Homogenization: Tissues are homogenized in an appropriate buffer.
-
ACE Activity Measurement: ACE activity in plasma and tissue homogenates is measured using a validated method, such as a radioinhibitor binding assay or a fluorometric or spectrophotometric assay based on the cleavage of a synthetic ACE substrate.[2]
-
Calculation: The percentage of ACE inhibition is calculated by comparing the ACE activity in treated animals to that in vehicle-treated control animals.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Perindopril exerts its therapeutic effect by inhibiting ACE within the RAAS. Understanding this pathway is crucial for interpreting pharmacodynamic data. ACE inhibition leads to decreased production of angiotensin II (a vasoconstrictor) and increased levels of bradykinin (a vasodilator), collectively resulting in lower blood pressure.[5][6]
Perindopril's dual mechanism of action on the RAAS and Kinin-Kallikrein systems.
Conclusion
The assessment of preclinical equivalence for generic this compound formulations requires a multi-faceted approach. By combining in vitro dissolution profiling with in vivo pharmacokinetic and pharmacodynamic studies in relevant animal models, researchers can generate a robust data package to support the claim of bioequivalence. This guide provides the foundational protocols and reference data to aid in the design and interpretation of such crucial preclinical evaluations.
References
- 1. Bradykinin potentiation by ACE inhibitors: a matter of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Pivotal Role of Bradykinin in ACE Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
A systematic review and meta-analysis comparing Perindopril arginine with other ACE inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of perindopril (B612348) arginine with other prominent Angiotensin-Converting Enzyme (ACE) inhibitors, focusing on their performance based on experimental data from major clinical trials. The information is intended to support research, scientific evaluation, and drug development efforts in the cardiovascular field.
Executive Summary
Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases, primarily by modulating the Renin-Angiotensin-Aldosterone System (RAAS). While the class effect of ACE inhibitors is widely acknowledged, significant pharmacokinetic and pharmacodynamic differences exist among individual agents, leading to variations in clinical outcomes. This review consolidates data from pivotal clinical trials to compare the efficacy and safety of perindopril arginine against other commonly prescribed ACE inhibitors, including ramipril (B1678797), lisinopril (B193118), and enalapril (B1671234). The evidence suggests that while all ACE inhibitors effectively lower blood pressure, perindopril may offer additional cardiovascular protection, potentially through its distinct effects on the bradykinin-nitric oxide pathway.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from key clinical trials, offering a side-by-side comparison of perindopril with other ACE inhibitors and placebo.
Table 1: Cardiovascular Outcomes in Major Clinical Trials
| Trial | Treatment Comparison | Primary Endpoint | Hazard Ratio (HR) / Relative Risk Reduction (RRR) | p-value |
| EUROPA [1][2] | Perindopril 8 mg vs. Placebo | Cardiovascular death, nonfatal MI, or cardiac arrest | 20% RRR | 0.0003 |
| HOPE [3][4][5][6] | Ramipril 10 mg vs. Placebo | MI, stroke, or cardiovascular death | 22% RRR | <0.001 |
| ADVANCE [7][8][9][10] | Perindopril/Indapamide (B195227) vs. Placebo | Major macro- or microvascular events | 9% RRR | 0.04 |
| ALLHAT [11][12][13][14][15] | Lisinopril vs. Chlorthalidone (B1668885) | Fatal CHD or nonfatal MI | HR 0.99 | 0.81 |
MI: Myocardial Infarction, CHD: Coronary Heart Disease
Table 2: Specific Outcomes and Adverse Events
| ACE Inhibitor | Comparison | Outcome | Key Findings |
| Perindopril | vs. Placebo (EUROPA) | Nonfatal MI | 22% RRR[1] |
| Ramipril | vs. Placebo (HOPE) | All-cause mortality | 16% RRR[4] |
| Lisinopril | vs. Chlorthalidone (ALLHAT) | Stroke | Higher risk with lisinopril (HR 1.15)[11][12] |
| Perindopril | vs. Lisinopril (Cohort Study) | Hospital admission for renal disease | Lower incidence with perindopril (HR 1.304-1.378 for lisinopril)[16][17] |
| Perindopril | vs. Lisinopril (Cohort Study) | Hospital admission for diabetes | Lower incidence with perindopril (HR 1.146-1.231 for lisinopril)[16] |
| Perindopril | vs. Ramipril (Observational Study) | Cough leading to discontinuation | Perindopril: 6.3%, Ramipril: 9%[18] |
| Perindopril | vs. Enalapril (Meta-analysis in Heart Failure) | Improvement in LVEF (switched from enalapril) | Significant improvement with perindopril (2.41% difference)[19][20][21] |
| Perindopril | vs. Enalapril (Meta-analysis in Heart Failure) | Improvement in NYHA functional class | Significant improvement with perindopril (-0.44 mean net change)[19][20][21] |
LVEF: Left Ventricular Ejection Fraction, NYHA: New York Heart Association
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for critical appraisal of the evidence.
EUROPA (European Trial on Reduction of Cardiac Events with Perindopril in Stable Coronary Artery Disease)
-
Objective: To assess the efficacy of perindopril in reducing cardiovascular events in patients with stable coronary artery disease.[22][1]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[22][2]
-
Participants: 12,218 patients with documented stable coronary artery disease and no clinical signs of heart failure.[1]
-
Intervention: After a 4-week run-in period with open-label perindopril, patients were randomly assigned to receive perindopril 8 mg once daily or a matching placebo.[2][23]
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, and resuscitated cardiac arrest.[22][1]
HOPE (Heart Outcomes Prevention Evaluation)
-
Objective: To evaluate the effect of ramipril on the prevention of major cardiovascular events in high-risk patients.[3][4]
-
Study Design: A randomized, double-blind, placebo-controlled 2x2 factorial trial (also assessing vitamin E).[5]
-
Participants: 9,297 patients aged 55 years or older with a history of cardiovascular disease or diabetes plus at least one other cardiovascular risk factor, and without known low ejection fraction or heart failure.[3][24]
-
Intervention: Patients were randomized to receive ramipril 10 mg once daily or placebo.[3]
-
Primary Endpoint: A composite of myocardial infarction, stroke, or death from cardiovascular causes.[3][4]
-
Follow-up: Mean of 4.5 years.[3]
ADVANCE (Action in Diabetes and Vascular Disease: Preterax and Diamicron MR Controlled Evaluation)
-
Objective: To assess the effects of a fixed combination of perindopril and indapamide on major vascular events in patients with type 2 diabetes.[9][10]
-
Study Design: A randomized, double-blind, placebo-controlled factorial trial (also assessing intensive glucose control).[9]
-
Participants: 11,140 patients with type 2 diabetes at high risk for vascular events.[9]
-
Intervention: Following a 6-week active run-in period, patients were randomized to a fixed combination of perindopril (2 mg, increasing to 4 mg) and indapamide (0.625 mg, increasing to 1.25 mg) or placebo.[9]
-
Primary Endpoint: A composite of major macrovascular (cardiovascular death, nonfatal stroke, or nonfatal myocardial infarction) and microvascular (new or worsening nephropathy or retinopathy) events.[9]
ALLHAT (Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial)
-
Objective: To compare the effects of different classes of antihypertensive drugs on the incidence of coronary heart disease and other cardiovascular events.[11][12]
-
Study Design: A randomized, double-blind, active-controlled clinical trial.[11][12]
-
Participants: 33,357 patients aged 55 years or older with hypertension and at least one other coronary heart disease risk factor.[12]
-
Intervention: Patients were randomized to receive chlorthalidone (a diuretic), amlodipine (B1666008) (a calcium channel blocker), or lisinopril (an ACE inhibitor).[12]
-
Primary Endpoint: A composite of fatal coronary heart disease or nonfatal myocardial infarction.[12]
-
Follow-up: Mean of 4.9 years.[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by ACE inhibitors and a typical workflow for a clinical trial.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.
Caption: The Bradykinin-Nitric Oxide pathway and the effect of ACE inhibition.
Caption: A generalized workflow for a randomized controlled clinical trial.
References
- 1. European trial on reduction of cardiac events with perindopril in stable coronary artery disease - American College of Cardiology [acc.org]
- 2. gpnotebook.com [gpnotebook.com]
- 3. The Heart Outcomes Prevention Evaluation Study - American College of Cardiology [acc.org]
- 4. The HOPE Study (Heart Outcomes Prevention Evaluation) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ccjm.org [ccjm.org]
- 7. ADVANCE trial - Summary & Results | PDF [slideshare.net]
- 8. ADVANCE: Perindopril/indapamide for type 2 diabetes [medscape.com]
- 9. Effects of a fixed combination of perindopril and indapamide on macrovascular and microvascular outcomes in patients with type 2 diabetes mellitus (the ADVANCE trial): a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.bond.edu.au [research.bond.edu.au]
- 11. Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial - American College of Cardiology [acc.org]
- 12. Major outcomes in high-risk hypertensive patients randomized to angiotensin-converting enzyme inhibitor or calcium channel blocker vs diuretic: The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) [pubmed.ncbi.nlm.nih.gov]
- 13. ccjm.org [ccjm.org]
- 14. Clinical outcomes by race in hypertensive patients with and without the metabolic syndrome: Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term ALLHAT Data Affirm Parity of Antihypertensive Meds | tctmd.com [tctmd.com]
- 16. droracle.ai [droracle.ai]
- 17. research.polyu.edu.hk [research.polyu.edu.hk]
- 18. researchgate.net [researchgate.net]
- 19. Perindopril vs Enalapril in Patients with Systolic Heart Failure: Systematic Review and Metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Perindopril vs enalapril in patients with systolic heart failure: systematic review and metaanalysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. research.ed.ac.uk [research.ed.ac.uk]
- 23. EUROPA: Has Anything New Been Learned With Angiotensin‐Converting Enzyme Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. primarycarenotebook.com [primarycarenotebook.com]
Investigating Synergistic Effects of Perindopril Arginine with Amlodipine and Indapamide in Cardiovascular Co-Culture Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perindopril (B612348) arginine, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and other cardiovascular diseases.[1][2] Clinical evidence strongly supports its use in combination with other antihypertensive agents, such as the calcium channel blocker amlodipine (B1666008) and the thiazide-like diuretic indapamide (B195227), to achieve superior blood pressure control and cardiovascular protection.[3][4] While extensive clinical data underscores the synergistic effects of these drug combinations, there is a notable gap in the literature regarding their investigation using in vitro co-culture models. Such models, which involve the cultivation of multiple cell types together, offer a powerful platform to dissect the cellular and molecular mechanisms underlying drug synergy in a controlled environment that better mimics the physiological complexity of cardiovascular tissues.[5]
This guide provides a comparative framework for investigating the synergistic effects of Perindopril arginine with amlodipine and indapamide. In the absence of direct experimental data from co-culture studies, this document outlines a proposed experimental design, summarizes the established clinical synergy, and details the individual mechanisms of action of each drug.
Comparative Analysis of this compound Combination Therapies
The synergistic effects of combining this compound with either amlodipine or indapamide have been extensively documented in large-scale clinical trials. These combinations have been shown to be more effective in lowering blood pressure and reducing cardiovascular events than monotherapy with either agent alone.[3][4]
This compound and Amlodipine
The combination of this compound and amlodipine is a widely used and effective treatment for hypertension.[6] Their complementary mechanisms of action—vasodilation through ACE inhibition and calcium channel blockade—result in a potent antihypertensive effect.[7][8]
This compound and Indapamide
The combination of this compound with indapamide, a thiazide-like diuretic, also demonstrates significant synergistic effects in blood pressure reduction.[9] Perindopril's inhibition of the renin-angiotensin-aldosterone system (RAAS) complements indapamide's reduction of sodium and water retention.[8][10]
Quantitative Data from Clinical Studies
The following tables summarize the blood pressure-lowering effects observed in key clinical studies of this compound in combination with amlodipine and indapamide.
Table 1: Summary of Blood Pressure Reduction with this compound and Amlodipine Combination Therapy
| Study/Trial | Patient Population | Treatment Arms | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Reference |
| STRONG Study | Newly diagnosed or uncontrolled hypertension | Perindopril 4 mg / Amlodipine 5 mg | -41.9 | -23.2 | [6] |
| Meta-Analysis | Hypertensive patients | Perindopril-Amlodipine combination | -18.96 | -11.90 | [11] |
| Bansal et al., 2014 | Stage 2 and 3 hypertension | Perindopril 4 mg / Amlodipine 5 mg | -35.2 to -46.1 | -20.6 to -23.8 | [3] |
| Mancia et al., 2015 | Hypertensive patients | Perindopril/Amlodipine vs. Valsartan/Amlodipine | Greater reduction with Perindopril combination | Greater reduction with Perindopril combination | [3] |
Table 2: Summary of Blood Pressure Reduction with this compound and Indapamide Combination Therapy
| Study/Trial | Patient Population | Treatment Arms | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Reference |
| PRETEND Study | Uncontrolled essential hypertension | Perindopril 2 mg / Indapamide 0.625 mg | -22.0 | -11.7 | [12] |
| Post-marketing Study | Unregulated essential hypertension | Perindopril 2 mg / Indapamide 0.625 mg or 4 mg / 1.25 mg | Significant reduction in both groups | Significant reduction in both groups | [9] |
| Dose-ranging Study | Mild to moderate hypertension | Various doses of Perindopril/Indapamide | Dose-dependent reduction | -9.3 to -15.0 | [13] |
| ADVANCE Trial | Type 2 diabetes mellitus | Perindopril/Indapamide vs. Placebo (on top of CCB) | -28% relative risk reduction in all-cause mortality with triple therapy | - | [14] |
Proposed Experimental Protocol for Co-Culture Models
To investigate the synergistic effects of this compound with amlodipine or indapamide at the cellular level, a co-culture model of human umbilical vein endothelial cells (HUVECs) and vascular smooth muscle cells (VSMCs) is proposed. This model can simulate the interactions within the blood vessel wall.[5][15]
1. Cell Culture:
-
HUVECs and VSMCs are cultured separately in their respective recommended media until they reach 80-90% confluency.
2. Co-Culture Seeding:
-
Direct Co-culture: VSMCs are seeded in a culture plate. After 24 hours, HUVECs are seeded on top of the VSMC layer.
-
Transwell Co-culture: VSMCs are seeded in the bottom of a Transwell plate, and HUVECs are seeded on the porous membrane insert. This allows for the study of paracrine signaling without direct cell-cell contact.
3. Drug Treatment:
-
After the co-culture is established (typically 24-48 hours), the cells are treated with:
-
Vehicle control
-
This compound alone
-
Amlodipine or Indapamide alone
-
Combination of this compound and Amlodipine/Indapamide
-
4. Endpoint Analysis (after 24-72 hours of treatment):
-
Cell Viability and Proliferation: Assessed using MTT or BrdU assays.
-
Apoptosis: Measured by TUNEL staining or caspase activity assays.
-
Extracellular Matrix Deposition: Analyzed by immunofluorescence staining for collagen and fibronectin.
-
Gene and Protein Expression: Key markers of vascular function and remodeling (e.g., eNOS, VCAM-1, ICAM-1, smooth muscle alpha-actin) are quantified by qPCR and Western blotting.
-
Signaling Pathway Activation: Phosphorylation status of key proteins in relevant pathways (e.g., MAPK/ERK, PI3K/Akt) is assessed by Western blotting.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways modulated by this compound, amlodipine, and indapamide.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Amlodipine.
Caption: Mechanism of Action of Indapamide.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the co-culture model.
Caption: Proposed Co-Culture Experimental Workflow.
Conclusion
While direct experimental evidence from co-culture models on the synergistic effects of this compound with other cardiovascular drugs is currently lacking, the wealth of clinical data strongly supports the benefits of combination therapy. The proposed co-culture experimental design provides a robust framework for future in vitro studies aimed at elucidating the cellular and molecular mechanisms that underpin these observed clinical synergies. Such research is crucial for the rational design of more effective combination therapies for cardiovascular diseases.
References
- 1. medschool.co [medschool.co]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Effectiveness of perindopril/amlodipine fixed-dose combination in the treatment of hypertension: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three-Dimensional Coculture Model to Analyze the Cross Talk Between Endothelial and Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of hypertension with the fixed combination of perindopril and amlodipine in daily clinical practice: results from the STRONG prospective, observational, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. The Efficacy and Tolerability of a Fixed Combination of Perindopril and Indapamide in the Treatment of Unregulated Essential Hypertension – a Post-marketing Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 11. Evaluation of the Safety and Efficacy of Dual Therapy Perindopril/Amlodipine in the Management of Hypertension. A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. Fixed low-dose combination therapy in hypertension--a dose response study of perindopril and indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Endothelial Cell Vascular Smooth Muscle Cell Co-Culture Assay For High Throughput Screening Assays For Discovery of Anti-Angiogenesis Agents and Other Therapeutic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Perindopril Arginine in a Laboratory Setting
For researchers and drug development professionals, the proper disposal of pharmaceutical compounds like perindopril (B612348) arginine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also prevents the contamination of ecosystems. This guide provides essential, step-by-step procedures for the safe handling and disposal of perindopril arginine, aligning with regulatory guidelines and best practices in laboratory management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] | Protects eyes from dust, aerosols, and splashes. |
| Hand Protection | Chemical impermeable gloves (inspected prior to use).[1][3] | Prevents skin contact with the compound. |
| Body Protection | Fire/flame resistant and impervious clothing; a complete suit protecting against chemicals.[1][2][3] | Provides a barrier against spills and contamination. |
| Respiratory Protection | A suitable respirator, such as a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures.[3][4] | Avoids inhalation of dust and aerosols.[4][5] |
All handling should be conducted in a well-ventilated area, preferably within a fume hood, to control exposure to dust and aerosols.[1][5]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with other pharmaceutical waste, is regulated to prevent environmental contamination and potential harm to public health.[6] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to the contamination of water supplies and soil.[6][7]
Waste Segregation and Collection:
-
Identify Waste Type: Determine if the this compound waste is classified as hazardous. While some sources state it is not a "Hazardous Chemical" as defined by the OSHA Hazard Communication Standard, it is crucial to consult local and federal regulations as classifications can vary.[2]
-
Use Designated Containers: Place all this compound waste, including expired or unused material, contaminated labware (e.g., vials, pipettes), and grossly contaminated PPE, into a designated, properly labeled, and sealed waste container.[1] Pharmaceutical waste containers are often color-coded: black for RCRA hazardous waste and blue or white for non-RCRA pharmaceutical waste.
Spill Management:
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[1][3]
-
Contain the Spill: Prevent further spread of the material. Do not allow the chemical to enter drains.[1][5]
-
Cleanup:
-
For solid spills, avoid generating dust.[1][4] Use dry cleanup procedures like vacuuming (with a HEPA filter) or gently sweeping the material into a suitable container for disposal.[4]
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container.[5]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[5]
-
Final Disposal:
-
Engage a Licensed Waste Disposal Service: The primary and recommended method for the final disposal of this compound is through a licensed chemical destruction plant or a professional hazardous material disposal company.[1][2][3]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is an appropriate disposal method.[1] Most pharmaceutical waste is treated via incineration at a licensed medical incineration site.[8]
-
Avoid Prohibited Disposal Methods:
-
DO NOT discharge to sewer systems or drains.[1][7] The EPA's Subpart P rule explicitly prohibits the flushing of hazardous waste pharmaceuticals.[8]
-
DO NOT dispose of in household trash unless no other take-back or proper disposal options are available, and even then, specific steps must be followed.[6] However, for a laboratory setting, this is not a recommended practice.
-
Contaminated Packaging:
-
Empty containers may retain product residue.[4]
-
Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill or through controlled incineration for combustible materials.[1]
Regulatory Framework
The disposal of pharmaceutical waste in the United States is governed by several federal agencies:
| Regulatory Body | Key Regulations and Responsibilities |
| Environmental Protection Agency (EPA) | Regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[6][8] The 2019 Subpart P rule provides healthcare-specific guidelines for managing hazardous waste pharmaceuticals.[8][9] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances, ensuring they are rendered "non-retrievable". |
| State Regulations | Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[6] |
It is the responsibility of the generator of the waste to ensure compliance with all applicable federal, state, and local regulations.[5]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for Perindopril Arginine
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Perindopril arginine. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment. This document offers direct, step-by-step guidance on personal protective equipment (PPE), operational handling, and disposal.
Hazard Identification
This compound is classified as a substance with potential health risks. According to safety data sheets, it may damage fertility or the unborn child and can cause skin and serious eye irritation.[1][2][3][4] Ingestion may be harmful, and prolonged or repeated exposure may cause damage to organs.[2][4] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are crucial to minimize exposure to this compound. The following table summarizes the recommended equipment based on safety data sheets and general best practices for handling solid pharmaceutical compounds. A site-specific risk assessment should always be conducted to determine the precise level of protection required.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield may be required for supplementary protection, especially when there is a risk of splashing.[2][5] |
| Hand Protection | Chemical-impermeable gloves. | Handle with gloves that have been inspected prior to use.[1] Nitrile or low-protein, powder-free latex gloves are recommended. Double gloving should be considered for enhanced protection.[6] Hands should be washed and dried thoroughly after removing gloves.[1] |
| Body Protection | Protective, impervious clothing (e.g., lab coat, gown). | Wear fire/flame-resistant and impervious clothing.[1][7] A disposable gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[5] Protective shoe covers should also be worn.[5][6] |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator. | Recommended when handling the powder form to prevent dust inhalation.[3][5][6] Use in a well-ventilated area or under a laboratory fume hood.[2][7][8] If exposure limits are exceeded, a full-face respirator should be used.[1] |
Operational Plan for Safe Handling
A systematic approach is essential for handling this compound safely.
1. Preparation:
-
Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound before use.[1][2]
-
Ensure a well-ventilated area, such as a laboratory fume hood, is available and operational.[7][8]
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare all equipment and materials needed for the procedure to minimize movement and potential for spills.
2. Handling:
-
Don the appropriate PPE before handling the substance.
-
Weigh and handle the solid material carefully to prevent dispersal.
-
Use non-sparking tools to prevent ignition sources.[1]
3. Post-Handling:
-
Decontaminate the work area thoroughly after handling is complete.
-
Remove PPE carefully to avoid self-contamination.
-
Wash hands and any exposed skin with soap and plenty of water immediately after work.[1][2]
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1][2]
-
Utilize PPE: Wear the appropriate personal protective equipment, including respiratory protection, before attempting to clean up.[1][3]
-
Containment and Cleanup:
-
For solid spills, use dry clean-up procedures to avoid generating dust.[6] You can dampen the material with water to prevent it from becoming airborne before sweeping.[6]
-
Vacuuming with a HEPA-filtered vacuum cleaner is also a recommended method.[6]
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[8]
-
-
Disposal: Collect the spilled material and any contaminated absorbent into a suitable, closed container for disposal.[2][3][6]
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal Plan
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.[7][8]
-
Unused Material: Excess and expired materials should be offered to a licensed hazardous material disposal company.[7]
-
Contaminated Materials: All contaminated items, including PPE, absorbent materials, and empty containers, must be placed in a sealed, labeled container for hazardous waste disposal.
-
General Guidance: Do not allow the chemical to enter drains or waterways.[1][8] For specific disposal instructions, consult your institution's environmental health and safety office or a licensed waste disposal service.[6] In some cases, incineration by an approved vendor is the required method of disposal.[7][9]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. chemdmart.com [chemdmart.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
